molecular formula C9H18O3 B6266183 5-(tert-butoxy)pentanoic acid CAS No. 1039852-53-3

5-(tert-butoxy)pentanoic acid

Cat. No.: B6266183
CAS No.: 1039852-53-3
M. Wt: 174.2
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Description

5-(tert-butoxy)pentanoic acid is a useful research compound. Its molecular formula is C9H18O3 and its molecular weight is 174.2. The purity is usually 95.
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Properties

CAS No.

1039852-53-3

Molecular Formula

C9H18O3

Molecular Weight

174.2

Purity

95

Origin of Product

United States

Foundational & Exploratory

5-(tert-butoxy)pentanoic acid CAS 1039852-53-3 properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 5-(tert-butoxy)pentanoic acid (CAS 1039852-53-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS 1039852-53-3) is a bifunctional organic molecule incorporating a carboxylic acid and a sterically hindered tert-butyl ether. This unique structural combination suggests its potential as a valuable building block in medicinal chemistry and materials science. The carboxylic acid provides a reactive handle for amide bond formation and other derivatizations, while the tert-butoxy group can influence solubility, lipophilicity, and metabolic stability. This guide provides a comprehensive overview of its properties, a proposed synthetic pathway, and its potential applications, particularly in the realm of drug discovery as a linker or a bioisostere.

Chemical Identity and Physicochemical Properties

This compound is a derivative of pentanoic acid, also known as valeric acid. The presence of the tert-butoxy group at the 5-position significantly alters the molecule's physical and chemical characteristics compared to its parent compound.

PropertyValueSource/Method
CAS Number 1039852-53-3BLD Pharm[1]
Molecular Formula C₉H₁₈O₃BLD Pharm[1]
Molecular Weight 174.24 g/mol BLD Pharm[1]
IUPAC Name This compound
SMILES CC(C)(C)OCCCC(=O)OBLD Pharm[1]
Appearance Predicted: Colorless liquidInferred from similar compounds
Boiling Point Not available
Melting Point Not available
Solubility Predicted: Soluble in organic solvents (e.g., DCM, THF, alcohols), sparingly soluble in waterInferred from structure
pKa Predicted: ~4.8-5.0Analogy to pentanoic acid

Synthesis and Spectroscopic Characterization

Proposed Synthesis: Williamson Ether Synthesis

A logical approach to the synthesis of this compound is a two-step process starting from a protected 5-hydroxypentanoic acid derivative.

Workflow for the Proposed Synthesis of this compound

G cluster_0 Step 1: Protection of Carboxylic Acid cluster_1 Step 2: Williamson Ether Synthesis cluster_2 Step 3: Deprotection A 5-hydroxypentanoic acid B Benzyl 5-hydroxypentanoate A->B BnBr, Base (e.g., Cs₂CO₃) D Benzyl 5-(tert-butoxy)pentanoate B->D C tert-Butanol, Acid Catalyst (e.g., H₂SO₄) C->D E This compound D->E H₂, Pd/C

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Methodology:

  • Protection of the Carboxylic Acid: The carboxylic acid of 5-hydroxypentanoic acid is first protected to prevent its interference in the subsequent etherification step. A benzyl ester is a suitable choice due to its stability and ease of removal by hydrogenolysis.

    • Dissolve 5-hydroxypentanoic acid in a suitable solvent like DMF.

    • Add a base such as cesium carbonate (Cs₂CO₃).

    • Add benzyl bromide (BnBr) and heat the reaction mixture to afford benzyl 5-hydroxypentanoate.

  • Williamson Ether Synthesis: The hydroxyl group of the protected pentanoate is then converted to the tert-butyl ether.

    • Dissolve benzyl 5-hydroxypentanoate in an excess of tert-butanol, which acts as both reactant and solvent.

    • Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄).

    • Heat the mixture to drive the reaction towards the formation of benzyl 5-(tert-butoxy)pentanoate.

  • Deprotection of the Benzyl Ester: The final step is the removal of the benzyl protecting group to yield the desired product.

    • Dissolve the benzyl 5-(tert-butoxy)pentanoate in a solvent like ethanol or ethyl acetate.

    • Add a palladium on carbon (Pd/C) catalyst.

    • Subject the mixture to a hydrogen atmosphere (H₂) to cleave the benzyl ester, yielding this compound.

Predicted Spectroscopic Data

In the absence of experimental spectra, computational prediction and comparison with analogous structures can provide valuable insights into the expected spectroscopic features of this compound.

2.2.1. ¹H NMR Spectroscopy

The proton NMR spectrum is predicted to show distinct signals for the different methylene groups and the highly shielded tert-butyl protons.

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegrationRationale
-C(CH₃)₃~1.2Singlet9HCharacteristic singlet for the nine equivalent protons of the tert-butyl group.
-CH₂-C(O)OH~2.4Triplet2HDeshielded by the adjacent carboxylic acid.
-O-CH₂-~3.4Triplet2HDeshielded by the adjacent ether oxygen.
-CH₂-CH₂-CH₂-~1.5-1.7Multiplet4HOverlapping signals for the two central methylene groups.
-COOH~10-12Broad Singlet1HAcidic proton, chemical shift can be variable and concentration-dependent.

2.2.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will show six distinct signals corresponding to the different carbon environments.

CarbonPredicted Chemical Shift (ppm)Rationale
-C(O)OH~179Carbonyl carbon of the carboxylic acid.
-O-C(CH₃)₃~73Quaternary carbon of the tert-butyl group attached to oxygen.
-O-CH₂-~68Methylene carbon adjacent to the ether oxygen.
-CH₂-C(O)OH~34Methylene carbon alpha to the carboxylic acid.
-O-C(CH₃)₃~28Methyl carbons of the tert-butyl group.
-CH₂-CH₂-CH₂-~22, 29Central methylene carbons.

2.2.3. Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) of the trimethylsilyl (TMS) derivative of pentanoic acid shows characteristic fragmentation patterns.[2] For this compound, fragmentation would likely involve the loss of the tert-butyl group and cleavage of the alkyl chain.

Reactivity and Chemical Behavior

The reactivity of this compound is dictated by its two functional groups:

  • Carboxylic Acid: This group can undergo typical reactions such as esterification, amide bond formation (e.g., via activation with coupling reagents like EDC/HOBt), and reduction to the corresponding alcohol. The reactivity is similar to that of pentanoic acid.[3]

  • tert-Butyl Ether: The tert-butyl ether is generally stable to a wide range of reaction conditions, including basic and nucleophilic reagents. However, it is susceptible to cleavage under strong acidic conditions.[4] This differential reactivity allows for selective manipulation of the carboxylic acid group while the ether remains intact.

Applications in Research and Drug Development

The bifunctional nature of this compound makes it a potentially useful building block in several areas of chemical research, particularly in drug discovery.

Linker and Spacer Technology

The molecule can serve as a flexible four-carbon linker. The carboxylic acid end can be coupled to a drug molecule, while the tert-butoxy end provides a lipophilic domain. This can be advantageous in the design of:

  • PROTACs (Proteolysis Targeting Chimeras): Where linkers are crucial for orienting a target protein and an E3 ligase for targeted protein degradation.

  • Antibody-Drug Conjugates (ADCs): To connect a cytotoxic payload to an antibody.

Conceptual Application as a Molecular Linker

G cluster_0 Drug Discovery Application cluster_1 Functionality Molecule Drug/Probe This compound Linker Biomolecule/Surface Function1 Carboxylic Acid: Coupling Site Molecule:f0->Function1 Covalent Bond (e.g., Amide) Function2 tert-Butoxy Group: Modulates Lipophilicity & Stability Molecule:f1->Function2 Function3 Alkyl Chain: Flexible Spacer Molecule:f1->Function3

Caption: Role of this compound as a bifunctional linker.

Bioisosteric Replacement and Prodrug Design

The carboxylic acid group is a common feature in many drugs but can sometimes lead to poor pharmacokinetic properties.[5] Replacing or modifying this group is a common strategy in medicinal chemistry.

  • Bioisostere: The entire this compound moiety could be used as a bioisostere for other acidic groups, potentially improving membrane permeability and metabolic stability.

  • Prodrugs: The tert-butyl ether could be part of a larger promoiety that is cleaved in vivo to release an active carboxylic acid-containing drug. This approach can enhance oral bioavailability and targeted drug delivery.

Safety and Handling

No specific safety data is available for this compound. However, based on the functional groups present, the following precautions should be taken:

  • General Handling: Use in a well-ventilated area or a chemical fume hood.[6] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[7]

  • Health Hazards: The carboxylic acid functionality suggests that the compound may be corrosive or irritating to the skin, eyes, and respiratory tract, similar to other carboxylic acids like pentanoic acid.[3][8]

  • Storage: Store in a tightly closed container in a cool, dry place.

Conclusion

This compound is a promising, albeit currently under-characterized, chemical entity. Its combination of a reactive carboxylic acid and a stable, lipophilic tert-butyl ether makes it a versatile tool for chemists. The proposed synthetic route via Williamson ether synthesis offers a practical method for its preparation. Further research into its properties and reactivity is warranted to fully explore its potential in drug discovery, materials science, and other areas of chemical innovation.

References

  • Mtoz Biolabs. Pentanoic Acid Analysis Service. [Link]

  • NIST. Pentanoic acid, TMS derivative. In: NIST Mass Spectrometry Data Center. [Link]

  • Ogasa, C., Kayano, K., & Namba, K. (2024). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Synlett, 35(02), 235-239.
  • Ogasa, C., Kayano, K., & Namba, K. (2023). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Synlett.
  • Ogasa, C., et al. (2023). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Synthesis.
  • Triarylamminium Radical Cation Facilitates the Deprotection of tert- Butyl Groups in Esters, Ethers, Carbonates. The Journal of Organic Chemistry. (2023).
  • Horgan, C., & O'Sullivan, T. P. (2022). Recent developments in the practical application of novel carboxylic acid bioisosteres. Current Medicinal Chemistry, 29(13).
  • Broadpharm.
  • PubChem. Pentanoic acid. [Link]

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176.
  • ResearchGate. (D)-2-tert-Butoxycarbonylamino-5,5-difluoro-5-phenyl-pentanoic acid: Synthesis and incorporation into the growth hormone secretagogues. [Link]

  • Thermo Fisher Scientific. Safety Data Sheet: 2-Propylpentanoic acid. (2025).
  • Fisher Scientific.
  • Newcastle University Theses. Synthesis and Study of Peptidic Bacterial Siderophores. (2022).
  • PubChem. 5-(tert-Butoxy)-5-oxopentanoic acid. [Link]

  • PubChem. 5-(((Tert-butoxy)carbonyl)amino)pentanoic acid. [Link]

  • CymitQuimica. Safety Data Sheet: (R)-2-(2-(tert-Butoxy)-2-oxoethyl)pentanoic acid. (2024).
  • NIST. Pentanoic acid. In: NIST Mass Spectrometry Data Center. [Link]

  • ResearchGate. Application to carboxylic acid‐containing drugs and natural products. [Link]

  • ACD/Labs. NMR Prediction. [Link]

  • Mestrelab Research. Mnova NMRPredict. [Link]

  • MDPI. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. [Link]

  • The University of Liverpool Repository. PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. (2005).
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.

Sources

5-tert-butoxypentanoic acid chemical structure

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-tert-butoxypentanoic acid (CAS: 1039852-53-3 ) is a specialized bifunctional building block used primarily in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and complex peptidomimetics. Structurally, it consists of a five-carbon aliphatic chain terminated by a carboxylic acid at one end and a tert-butyl ether at the other.

This molecule serves a dual purpose in medicinal chemistry:

  • Linker Scaffold: It provides a defined 5-carbon spacer (

    
    ) to modulate the spatial orientation between a warhead and an E3 ligase ligand.
    
  • Protected Hydroxyl Precursor: The tert-butyl ether functions as an acid-labile protecting group for a primary alcohol. Upon treatment with strong acid (e.g., TFA), it reveals a hydroxyl group, enabling further functionalization or solubility modification.

Critical Distinction: Researchers frequently confuse this compound with its isomer, 5-(tert-butoxy)-5-oxopentanoic acid (Glutaric acid mono-tert-butyl ester, CAS 63128-51-8). This guide focuses strictly on the ether-acid variant (


), a distinct chemical entity with unique stability and reactivity profiles.

Chemical Structure & Identity

PropertyData
Chemical Name 5-(tert-butoxy)pentanoic acid
CAS Number 1039852-53-3
Molecular Formula

Molecular Weight 174.24 g/mol
SMILES CC(C)(C)OCCCCC(=O)O
IUPAC Name 5-[(2-methylpropan-2-yl)oxy]pentanoic acid
Appearance Colorless to pale yellow oil (typical)
Solubility Soluble in DCM, THF, EtOAc, MeOH; sparingly soluble in water
Structural Analysis

The molecule features three distinct zones:

  • Reactive Head (Carboxylic Acid): Ready for amide coupling (EDC/NHS or HATU activation) to amines.

  • Aliphatic Spacer (

    
     chain):  Provides flexibility and lipophilicity. The length is optimal for avoiding steric clash in ternary complexes (Target-PROTAC-Ligase).
    
  • Protected Tail (tert-Butyl Ether): A robust lipophilic cap. Unlike esters, this ether linkage is stable to basic hydrolysis (LiOH/NaOH), allowing saponification of other esters in the molecule without affecting the

    
     group. It is cleaved only by strong acids (TFA, HCl/Dioxane).
    

Critical Disambiguation: Ether vs. Ester

In synthesis planning, selecting the correct isomer is vital. The ether and ester variants have identical molecular weights but vastly different reactivities.

Feature5-tert-butoxypentanoic acid (The Ether)5-(tert-butoxy)-5-oxopentanoic acid (The Ester)
Structure


Connectivity Ether linkage (

) at C5
Ester linkage (

) at C1/C5
Stability (Base) Stable (Survives LiOH hydrolysis)Unstable (Hydrolyzes to Glutaric acid)
Stability (Acid) Cleaves with TFA (slow)Cleaves with TFA (fast)
Primary Use Permanent spacer or alcohol precursorTemporary acid protection

Synthesis Protocols

Direct alkylation of 5-hydroxyvaleric acid with isobutylene often yields mixtures of ester and ether. The most reliable laboratory-scale synthesis uses tert-butyl trichloroacetimidate (TBTA) to selectively protect the alcohol of a methyl ester precursor, followed by saponification.

Method A: The TBTA Route (High Fidelity)

Recommended for gram-scale synthesis requiring high purity.

Reagents:

  • Methyl 5-hydroxypentanoate (Starting Material)

  • tert-Butyl trichloroacetimidate (TBTA)

  • Boron trifluoride etherate (

    
    )
    
  • Lithium Hydroxide (LiOH)

Step-by-Step Protocol:

  • Etherification:

    • Dissolve methyl 5-hydroxypentanoate (1.0 eq) in anhydrous cyclohexane/DCM (2:1).

    • Add TBTA (2.0 eq) under

      
       atmosphere.
      
    • Cool to 0°C and add catalytic

      
       (0.05 eq).
      
    • Stir at room temperature for 16 hours. The imidate byproduct (trichloroacetamide) will precipitate.

    • Filtration: Filter off the solid byproduct. Wash filtrate with saturated

      
      .
      
    • Purification: Flash chromatography (Hexane/EtOAc) to isolate Methyl 5-tert-butoxypentanoate .

  • Saponification (Ester Hydrolysis):

    • Dissolve the intermediate in THF/MeOH/Water (3:1:1).

    • Add LiOH (3.0 eq). Stir at room temperature for 4 hours.

    • Workup: Acidify carefully with 1M HCl to pH ~4. Extract with EtOAc.[1]

    • Result: 5-tert-butoxypentanoic acid (Yield: ~75-85%).

Self-Validating QC Criteria
  • 1H NMR (CDCl3):

    • Look for the tert-butyl singlet at

      
       1.18 ppm  (9H). Note: The ester isomer tBu signal is typically downfield at 
      
      
      
      1.44 ppm.
    • Look for the ether methylene triplet (

      
      ) at 
      
      
      
      3.35 ppm
      .
    • Look for the acid methylene triplet (

      
      ) at 
      
      
      
      2.35 ppm
      .

SynthesisWorkflow Start Methyl 5-hydroxypentanoate Step1 Etherification (TBTA, BF3·OEt2) Start->Step1 Protection Inter Intermediate: Methyl 5-tert-butoxypentanoate Step1->Inter Purification Step2 Saponification (LiOH, THF/H2O) Inter->Step2 Hydrolysis Final Product: 5-tert-butoxypentanoic acid Step2->Final Acid Workup QC QC Check: NMR tBu @ 1.18 ppm Final->QC

Figure 1: Optimized synthetic workflow for 5-tert-butoxypentanoic acid avoiding ester contamination.

Applications in Drug Discovery

PROTAC Linker Design

In PROTAC development, linker composition dictates physicochemical properties (LogP, TPSA) and degradation efficiency. 5-tert-butoxypentanoic acid is used to introduce a "masked" hydrophilic chain.

  • Mechanism: The tert-butyl group acts as a lipophilic cap, improving cell permeability during early assays.

  • Late-Stage Diversification: If the PROTAC suffers from poor solubility, the tert-butyl group can be removed (TFA treatment) to reveal the primary alcohol. This alcohol can then be:

    • Left as is (to increase polarity).

    • Phosphorylated (to create a prodrug).

    • Glycosylated.

PROTAC_Logic Linker 5-tert-butoxypentanoic acid Coupling Amide Coupling (to Warhead/Ligase) Linker->Coupling Construct PROTAC Precursor (Lipophilic tBu Cap) Coupling->Construct Decision Solubility/Permeability Optimization? Construct->Decision PathA Keep tBu (High Permeability) Decision->PathA Good Cell Entry PathB Deprotect (TFA) (Reveal -OH) Decision->PathB Poor Solubility FinalB Hydrophilic PROTAC (Improved Solubility) PathB->FinalB

Figure 2: Decision tree for utilizing the tert-butoxy linker in PROTAC optimization.

References

  • Chemical Structure & CAS Verification

    • Source: ChemSrc Database. "this compound - CAS 1039852-53-3".[2]

  • Synthesis of tert-Butyl Ethers (TBTA Method)

    • Source: Wessel, H. P., Iversen, T., & Bundle, D. R. (1985). "Acid-catalysed benzylation and allylation with trichloroacetimidates." Journal of the Chemical Society, Perkin Transactions 1, 2247-2250.
  • PROTAC Linker Strategies

    • Source: Troup, R. I., et al. (2020). "Current strategies for the design of PROTAC linkers: a critical review.
  • Commercial Availability & Derivatives

    • Source: GuideChem. "Fmoc-(R)

Sources

The Strategic Integration of 5-(tert-butoxy)pentanoic Acid in PROTAC Design: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The field of targeted protein degradation has been revolutionized by the advent of Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules that co-opt the cellular ubiquitin-proteasome system to eliminate proteins of interest. The linker connecting the target-binding warhead and the E3 ligase-recruiting ligand is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex. This in-depth technical guide focuses on the alkyl ether linker, 5-(tert-butoxy)pentanoic acid, as a versatile building block in PROTAC synthesis. We will explore its chemical properties, strategic advantages, and provide a detailed, field-proven protocol for its incorporation into a PROTAC scaffold, underpinned by authoritative references and expert insights.

Introduction: The Central Role of the Linker in PROTAC Efficacy

PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target.[1][2] This catalytic mechanism offers significant advantages over traditional small-molecule inhibitors.[3] The linker, far from being a passive spacer, plays a pivotal role in this process. Its length, rigidity, and chemical composition dictate the geometry of the ternary complex, which is crucial for efficient ubiquitination.[4] Alkyl and polyethylene glycol (PEG) chains are among the most common linker motifs, with alkyl linkers, in particular, being explored for their ability to enhance membrane permeability and metabolic stability.[][6]

Physicochemical Properties of this compound

This compound, also known as glutaric acid mono-tert-butyl ester, is a bifunctional molecule featuring a terminal carboxylic acid and a tert-butyl protected carboxylic acid. This structure provides a key advantage in sequential PROTAC synthesis.

PropertyValueSource
Molecular Formula C9H16O4[7]
Molecular Weight 188.22 g/mol [7]
Appearance Colorless to Yellow LiquidSigma-Aldrich
CAS Number 63128-51-8[7]

The presence of the tert-butyl ester serves as a protecting group for one of the carboxylic acids, allowing for the selective activation and coupling of the free carboxylic acid to an amine-containing warhead or E3 ligase ligand. The tert-butyl group can then be removed under acidic conditions to reveal a new carboxylic acid handle for further conjugation or to remain as a terminal ester in the final PROTAC, depending on the design strategy.

Strategic Rationale for Employing this compound in PROTAC Linkers

The choice of a C5 alkyl chain linker offers a balance of flexibility and length, which is often a good starting point for linker optimization studies.[] Shorter alkyl chains (C3-C5) can provide sufficient flexibility for the formation of a productive ternary complex.[]

Key Advantages:

  • Modulation of Physicochemical Properties: Alkyl linkers, in contrast to more hydrophilic PEG linkers, can increase the lipophilicity of a PROTAC. This can lead to improved cell membrane permeability and oral bioavailability.[]

  • Metabolic Stability: The alkyl chain is generally more resistant to metabolic degradation compared to ester or amide bonds within the linker, potentially leading to a longer half-life of the PROTAC.[]

  • Synthetic Tractability: The bifunctional nature of this compound allows for a straightforward and controlled synthetic approach to building the PROTAC molecule.

  • Orthogonal Handle: The tert-butyl ester provides an orthogonal protecting group that can be selectively removed, enabling a modular approach to PROTAC synthesis.

Experimental Protocol: Incorporation of this compound into a PROTAC Scaffold

This section provides a detailed, step-by-step methodology for the synthesis of a PROTAC, illustrating the use of this compound as a linker. This protocol is a representative example and may require optimization based on the specific warhead and E3 ligase ligand used.

Activation of this compound and Amide Bond Formation

The first step involves the activation of the free carboxylic acid of the linker and its coupling to an amine-containing molecule (either the warhead or the E3 ligase ligand). Common coupling reagents for amide bond formation include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive like HOBt (Hydroxybenzotriazole).[8]

Materials:

  • This compound

  • Amine-containing warhead or E3 ligase ligand

  • HATU or a similar amide coupling reagent

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware and purification supplies (e.g., silica gel for column chromatography)

Procedure:

  • To a solution of this compound (1.1 equivalents) in anhydrous DMF, add HATU (1.1 equivalents) and DIPEA (2.0 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the amine-containing warhead or E3 ligase ligand (1.0 equivalent) to the reaction mixture.

  • Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent such as ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the linker-conjugated intermediate.

Deprotection of the tert-Butyl Ester

The next step is the removal of the tert-butyl protecting group to expose the second carboxylic acid, which can then be coupled to the other binding moiety of the PROTAC.

Materials:

  • Linker-conjugated intermediate from step 4.1

  • Trifluoroacetic acid (TFA)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve the linker-conjugated intermediate in a 1:1 mixture of TFA and DCM.[9]

  • Stir the reaction at room temperature for 1-4 hours. Monitor the deprotection by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.

  • The resulting carboxylic acid can often be used in the next step without further purification.

Final Amide Coupling to Complete the PROTAC Synthesis

The newly deprotected carboxylic acid is then coupled to the second amine-containing binding partner using a similar amide coupling protocol as described in section 4.1.

Procedure:

  • Dissolve the carboxylic acid intermediate from step 4.2 (1.0 equivalent) in anhydrous DMF.

  • Add HATU (1.1 equivalents) and DIPEA (2.0 equivalents) and stir for 15-30 minutes.

  • Add the second amine-containing binding partner (1.0 equivalent).

  • Stir at room temperature for 2-16 hours, monitoring by TLC or LC-MS.

  • Work-up and purify the final PROTAC product as described in step 4.1.

Visualization of Key Processes

General PROTAC Mechanism of Action

PROTAC_Mechanism cluster_ternary Ternary Complex Formation POI Target Protein (POI) PROTAC PROTAC POI->PROTAC binds Proteasome Proteasome POI->Proteasome Recognition & Degradation E3 E3 Ligase PROTAC->E3 recruits E3->POI Ubiquitination Ub Ubiquitin Degraded Degraded Peptides Proteasome->Degraded

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Synthetic Workflow for PROTAC Assembly

PROTAC_Synthesis Linker 5-(tert-butoxy) pentanoic acid Intermediate1 Linker-Warhead (Boc-protected) Linker->Intermediate1 Amide Coupling (e.g., HATU, DIPEA) Warhead Amine-containing Warhead Warhead->Intermediate1 Intermediate2 Linker-Warhead (Deprotected) Intermediate1->Intermediate2 Deprotection (TFA/DCM) Final_PROTAC Final PROTAC Intermediate2->Final_PROTAC Amide Coupling (e.g., HATU, DIPEA) E3_Ligand Amine-containing E3 Ligase Ligand E3_Ligand->Final_PROTAC

Caption: A representative synthetic route for PROTAC synthesis.

Conclusion and Future Perspectives

This compound represents a valuable and versatile building block for the construction of PROTACs. Its C5 alkyl chain provides a favorable balance of flexibility and lipophilicity, while the bifunctional nature with an orthogonal tert-butyl protecting group allows for a controlled and modular synthetic strategy. As the field of targeted protein degradation continues to evolve, the rational design of linkers will become increasingly important for fine-tuning the properties of PROTACs to achieve desired therapeutic outcomes. The principles and protocols outlined in this guide provide a solid foundation for researchers to effectively utilize this compound in their PROTAC development programs.

References

Sources

5-(tert-butoxy)valeric acid synonyms and nomenclature

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-(tert-butoxy)valeric acid (CAS 1039852-53-3 ) is a specialized bifunctional building block used primarily in medicinal chemistry as a linker precursor . Chemically, it consists of a five-carbon valeric (pentanoic) acid backbone terminated by a tert-butyl ether group.

This compound is frequently conflated with two other common reagents due to nomenclature overlap: Boc-5-aminovaleric acid (a carbamate) and Mono-tert-butyl glutarate (an ester). Precision in nomenclature is critical here: 5-(tert-butoxy)valeric acid provides a non-labile lipophilic ether linkage (under basic/neutral conditions) or an acid-labile protected hydroxyl handle, distinct from the nitrogen-based connectivity of Boc-amino acids.

This guide clarifies the identity, synthesis logic, and "linkerology" applications of this compound, providing a self-validating framework for its use in PROTAC and conjugate design.

Chemical Identity & Nomenclature

The core challenge with this compound is the ambiguity of the term "butoxy" when applied to valeric acid derivatives. It can refer to an ether, an ester, or a carbamate (Boc).

Validated Identification Data
ParameterSpecification
Common Name 5-(tert-butoxy)valeric acid
Systematic Name (IUPAC) 5-(1,1-dimethylethoxy)pentanoic acid
CAS Registry Number 1039852-53-3
Molecular Formula C₉H₁₈O₃
Molecular Weight 174.24 g/mol
SMILES CC(C)(C)OCCCCC(=O)O
InChI Key InChI=1S/C9H18O3/c1-9(2,3)12-7-5-4-6-8(10)11/h4-7H2,1-3H3,(H,10,11)
Functional Class Ether-Carboxylic Acid
Nomenclature Disambiguation Matrix

Researchers often request "5-tert-butoxy valeric acid" when they actually require the Boc-amino acid or the Glutarate ester. Use this decision matrix to confirm the target structure.

Disambiguation Start Target: 5-Substituted Valeric Acid Atom What is the atom at position 5? Start->Atom Oxygen Oxygen (-O-) Atom->Oxygen Nitrogen Nitrogen (-NH-) Atom->Nitrogen Linkage Linkage Type? Oxygen->Linkage Carbamate Carbamate (-NH-Boc) Nitrogen->Carbamate Ether Ether (-O-tBu) Linkage->Ether Alkyl Chain Ester Ester (-CO-O-tBu) (Carbonyl at Pos 5) Linkage->Ester Carbonyl Result1 5-(tert-butoxy)valeric acid (CAS 1039852-53-3) *The Topic of this Guide* Ether->Result1 Result2 Mono-tert-butyl glutarate (5-tert-butoxy-5-oxopentanoic acid) (CAS 63128-51-8) Ester->Result2 Result3 Boc-5-aminovaleric acid (N-Boc-5-Ava-OH) (CAS 27219-07-4) Carbamate->Result3

Figure 1: Decision tree for identifying 5-substituted valeric acid derivatives.

Synthesis & Experimental Protocols

Since 5-(tert-butoxy)valeric acid is less common than its amino-acid counterparts, it is often synthesized de novo in the lab. The synthesis requires orthogonal protection strategies because the tert-butyl ether is acid-sensitive, yet the carboxylic acid must be preserved.

Retrosynthetic Analysis

The most robust route avoids the direct alkylation of 5-hydroxyvaleric acid (which can lead to polymerization or esterification) and instead utilizes a valerolactone ring-opening or isobutylene addition to a protected intermediate.

Protocol: Synthesis from Methyl 5-hydroxyvalerate

This protocol ensures the formation of the ether without esterifying the carboxylic acid with the t-butyl group (which would form the diester).

Reagents:

  • Methyl 5-hydroxyvalerate (Precursor)

  • Isobutylene (Gas) or tert-Butyl 2,2,2-trichloroacetimidate (TBTA)

  • Amberlyst-15 (Acid catalyst) or BF3·OEt2

  • Lithium Hydroxide (LiOH)

Step-by-Step Methodology:

  • Etherification (O-Alkylation):

    • Setup: Dissolve Methyl 5-hydroxyvalerate (1.0 eq) in anhydrous CH₂Cl₂ or Cyclohexane.

    • Reaction: Add tert-Butyl 2,2,2-trichloroacetimidate (2.0 eq) and a catalytic amount of BF3·OEt2 (0.1 eq) at 0°C. Alternatively, bubble Isobutylene gas through a solution containing catalytic H₂SO₄ or Amberlyst-15.

    • Mechanism:[1] The acid catalyst generates the tert-butyl cation, which is trapped by the primary alcohol.

    • Workup: Quench with saturated NaHCO₃ to neutralize the acid (critical to prevent ether hydrolysis). Extract with DCM.

    • Product: Methyl 5-(tert-butoxy)valerate.

  • Saponification (Ester Hydrolysis):

    • Rationale: We must remove the methyl ester without cleaving the acid-labile tert-butyl ether. Basic hydrolysis is orthogonal to the ether.

    • Reaction: Dissolve the intermediate in THF:Water (3:1). Add LiOH (2.5 eq). Stir at room temperature for 4–12 hours.

    • Workup: Carefully acidify to pH 4–5 using 1M Citric Acid (Avoid strong mineral acids like HCl, which will cleave the ether). Extract with Ethyl Acetate.[1]

    • Purification: Silica gel chromatography (Hexane:EtOAc).

Synthesis Step1 5-Valerolactone Step2 Methyl 5-hydroxyvalerate Step1->Step2 MeOH, H+ Step3 Methyl 5-(tert-butoxy)valerate Step2->Step3 Isobutylene, H+ (Etherification) Final 5-(tert-butoxy)valeric acid (CAS 1039852-53-3) Step3->Final LiOH, THF/H2O (Saponification)

Figure 2: Synthetic pathway for CAS 1039852-53-3 via orthogonal protection.

Applications in Drug Development (Linkerology)

In the context of PROTACs (Proteolysis Targeting Chimeras) and Antibody-Drug Conjugates (ADCs), 5-(tert-butoxy)valeric acid serves as a masked hydrophilic spacer .

The "Masked Alcohol" Strategy
  • Lipophilicity Modulation: The tert-butyl group significantly increases the LogP of the linker during the cell-permeation phase.

  • Late-Stage Diversification: Once the linker is incorporated into the molecule (via amide coupling of the acid), the tert-butyl ether can be cleaved (using TFA) to reveal the primary alcohol. This alcohol can then be:

    • Fluorinated (for PET tracers).

    • Converted to a leaving group for cyclization.

    • Glycosylated to improve solubility.

Comparative Properties
Property5-(tert-butoxy)valeric acidBoc-5-aminovaleric acid
Linker Type Ether / AlkylCarbamate / Amide
LogP (Predicted) ~2.3 (Lipophilic)~1.8
H-Bond Donors 1 (Acid OH)2 (Acid OH, Amide NH)
Cleavage Conditions Strong Acid (TFA) -> AlcoholStrong Acid (TFA) -> Amine
Primary Use Spacer to Alcohol; SolubilizerSpacer to Amine; PROTAC linker

References

  • ChemSRC. (2023). 5-(tert-Butoxy)pentanoic acid - CAS 1039852-53-3.[2] Link

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (General reference for tert-butyl ether synthesis protocols).
  • Accela ChemBio. (2023).[2] Product Catalog: this compound. Link

  • Wiley-VCH. (2008). Supporting Information: Synthesis of alpha-alkyl esters. (Confirming the existence of the ether structure in synthesis libraries). Link

Sources

An In-depth Technical Guide to 5-(tert-butoxy)pentanoic acid: Navigating Nomenclature and Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide is designed for researchers, scientists, and drug development professionals. It addresses the inherent ambiguity in the nomenclature of "5-(tert-butoxy)pentanoic acid" and provides a detailed examination of the two chemical entities this name most commonly represents. By elucidating their distinct structures, properties, and applications, this document aims to provide clarity and expert guidance for their use in a research and development setting.

Foreword: The Critical Importance of Precise Nomenclature

In the fields of chemical synthesis and drug development, precision in language is paramount. The term "this compound" presents a classic case of potential ambiguity that can lead to confusion in procurement, synthesis, and experimental design. The placement and nature of the "tert-butoxy" group define two fundamentally different molecules with distinct applications.

This guide will separately address the two most probable interpretations:

  • 5-(((tert-butoxy)carbonyl)amino)pentanoic acid : An N-protected amino acid crucial for peptide synthesis.

  • 5-(tert-butoxy)-5-oxopentanoic acid : A mono-protected dicarboxylic acid, widely used as a chemical linker.

The following diagram illustrates this divergence from the initial query.

G cluster_0 Ambiguous Query cluster_1 Interpretation 1: N-Protected Amino Acid cluster_2 Interpretation 2: Mono-Ester Linker Query This compound Compound1 5-(((tert-butoxy)carbonyl)amino)pentanoic acid (Boc-5-aminovaleric acid) Query->Compound1 Amine-linked Boc Group Compound2 5-(tert-butoxy)-5-oxopentanoic acid (Glutaric Acid Mono-tert-butyl Ester) Query->Compound2 Ester-linked tert-butyl Group

Caption: Divergence of the ambiguous term into two distinct chemical entities.

Part 1: 5-(((tert-butoxy)carbonyl)amino)pentanoic acid

Known more commonly in the field as N-Boc-5-aminovaleric acid or Boc-5-Ava-OH , this molecule is a cornerstone of synthetic peptide chemistry. The tert-butoxycarbonyl (Boc) group serves as a temporary protecting group for the primary amine, enabling controlled, sequential formation of peptide bonds.

Core Molecular Data

The fundamental quantitative data for this compound are summarized below.

PropertyValue
Molecular Formula C₁₀H₁₉NO₄
Molecular Weight 217.26 g/mol [1]
IUPAC Name 5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid[1]
CAS Number 27219-07-4[1]
Common Synonyms Boc-5-aminopentanoic acid, Boc-5-Ava-OH, N-Boc-5-aminovaleric acid[1]
Synthesis and Mechanistic Rationale

The synthesis of Boc-5-Ava-OH is a foundational procedure in peptide chemistry, designed to mask the nucleophilicity of the nitrogen atom in 5-aminovaleric acid. This prevention of undesired side reactions is critical for the stepwise assembly of peptide chains.

Expertise & Experience: The choice of di-tert-butyl dicarbonate (Boc₂O) as the protecting agent is deliberate. It is a stable, easily handled solid that reacts efficiently with primary amines under mild basic conditions. The byproducts of the reaction—carbon dioxide and tert-butanol—are volatile and easily removed, simplifying purification. The reaction is typically performed in a mixed aqueous-organic solvent system to ensure the solubility of both the amino acid starting material and the Boc anhydride reagent.

Experimental Protocol: Synthesis of Boc-5-aminovaleric acid

  • Dissolution: Dissolve 5-aminovaleric acid (1 equivalent) in a 1:1 mixture of 1,4-dioxane and water.

  • Basification: Cool the solution to 0-5 °C in an ice bath and adjust the pH to ~10-11 by the dropwise addition of a suitable base, such as aqueous sodium hydroxide or potassium carbonate solution.[2]

  • Boc-Protection: While maintaining the temperature and pH, add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) to the solution.[2]

  • Reaction: Allow the mixture to warm to room temperature and stir overnight (typically 12-18 hours). The reaction can be monitored by Thin Layer Chromatography (TLC) for the consumption of the starting material.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the organic solvent (1,4-dioxane).

    • Wash the remaining aqueous solution with a non-polar organic solvent like ethyl acetate to remove any unreacted Boc₂O and tert-butanol.

    • Acidify the aqueous layer to pH ~2-3 with a cold, dilute acid (e.g., 1M HCl or KHSO₄). This protonates the carboxylic acid, causing the product to precipitate or become extractable.

    • Extract the product into an organic solvent such as ethyl acetate (3x).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the pure product, typically as a white solid.

G cluster_workflow Synthesis Workflow Start 5-Aminovaleric Acid + Boc₂O Reaction Reaction (1,4-Dioxane/H₂O, Base) Start->Reaction Workup Aqueous Work-up & Acidification Reaction->Workup Extraction Solvent Extraction (Ethyl Acetate) Workup->Extraction Purification Drying & Evaporation Extraction->Purification End Boc-5-Ava-OH (Product) Purification->End

Caption: General workflow for the Boc-protection of 5-aminovaleric acid.

Applications in Drug Development

The primary utility of Boc-5-Ava-OH is in Solid-Phase Peptide Synthesis (SPPS) . The Boc group is stable to the basic and nucleophilic conditions used for peptide bond formation but is readily cleaved by moderate acids like trifluoroacetic acid (TFA).[3][4] This "orthogonality" allows for the selective deprotection of the N-terminus to enable the addition of the next amino acid in the sequence.

Beyond its role as a simple amino acid surrogate, its five-carbon chain makes it a valuable linker or spacer molecule. In complex drug modalities like Antibody-Drug Conjugates (ADCs) or Proteolysis-Targeting Chimeras (PROTACs), precise spatial separation between different functional domains (e.g., the antibody and the cytotoxic payload) is often required for optimal biological activity. Boc-5-Ava-OH provides a flexible, hydrophilic spacer that can be readily incorporated into a synthetic route.

Safety and Handling

Trustworthiness: Protocols using this compound must account for its hazard profile. It is classified as causing skin and serious eye irritation.[1]

  • GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).[1]

  • Handling: Always handle in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, nitrile gloves, and a lab coat.

  • Storage: Store in a cool, dry place away from strong oxidizing agents.

Part 2: 5-(tert-butoxy)-5-oxopentanoic acid

This molecule, correctly identified as glutaric acid mono-tert-butyl ester , is a bifunctional building block. It contains a free carboxylic acid at one end and a tert-butyl ester at the other. This differential protection is key to its utility.

Core Molecular Data

The key quantitative identifiers for this compound are presented below.

PropertyValue
Molecular Formula C₉H₁₆O₄
Molecular Weight 188.22 g/mol [5][6][7]
IUPAC Name 5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid[5]
CAS Number 63128-51-8[5][6][7][8]
Common Synonyms Glutaric acid mono-tert-butyl ester, Pentanedioic acid mono-tert-butyl ester[5]
Synthesis and Mechanistic Rationale

The synthetic challenge for this molecule is achieving selective mono-esterification of a symmetric dicarboxylic acid (glutaric acid).

Expertise & Experience: A common and effective method involves the ring-opening of glutaric anhydride with tert-butanol. The anhydride provides a more reactive electrophilic site than the dicarboxylic acid itself, and using a bulky nucleophile like tert-butanol can favor the mono-acylation product. The reaction can be catalyzed by a base like 4-dimethylaminopyridine (DMAP). The tert-butyl ester is chosen for its stability to a wide range of chemical conditions, yet its susceptibility to clean removal under strong acid (e.g., TFA), liberating the second carboxylic acid.

Experimental Protocol: Synthesis from Glutaric Anhydride

  • Setup: To a solution of glutaric anhydride (1 equivalent) and tert-butanol (1.5 equivalents) in a suitable aprotic solvent (e.g., dichloromethane or THF), add a catalytic amount of DMAP (0.1 equivalents).

  • Reaction: Stir the mixture at room temperature for 24-48 hours. Monitor the reaction by TLC or GC-MS for the disappearance of the anhydride.

  • Work-up:

    • Dilute the reaction mixture with the solvent.

    • Wash with a dilute acid (e.g., 1M HCl) to remove the DMAP catalyst.

    • Wash with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or distillation to yield the final product, typically a liquid.[8]

G cluster_workflow Synthesis Workflow Start Glutaric Anhydride + tert-Butanol Reaction Ring-Opening (DMAP Catalyst) Start->Reaction Workup Aqueous Wash (Acid, Brine) Reaction->Workup Purification Drying & Purification (Chromatography) Workup->Purification End Glutaric Acid Mono-tert-butyl Ester Purification->End

Caption: General workflow for the synthesis of glutaric acid mono-tert-butyl ester.

Applications in Drug Development

The primary application of this molecule is as a heterobifunctional linker . Its structure allows for a two-stage synthetic strategy:

  • First Coupling: The free carboxylic acid can be activated (e.g., with DCC or EDC) and coupled with a nucleophile, such as an amine or alcohol on a drug molecule or a solid-phase resin.

  • Deprotection and Second Coupling: After the first coupling, the tert-butyl ester remains intact. It can then be removed with acid (TFA) to reveal a new carboxylic acid, which is then available for a second, distinct coupling reaction.

This strategy is invaluable for creating prodrugs, attaching molecules to polymers or surfaces, or synthesizing complex linkers for ADCs. Furthermore, the parent molecule, glutaric acid, has been used in crystal engineering to form cocrystals with active pharmaceutical ingredients (APIs), significantly improving their dissolution rate and oral bioavailability.[9][10][11] This highlights the utility of the glutarate scaffold in drug formulation and delivery.

Safety and Handling

Trustworthiness: This compound is classified as causing serious eye damage and may cause irritation to the skin and respiratory system.[8]

  • GHS Hazard Statements: H318 (Causes serious eye damage). May also carry H302, H315, H319, H335.[8]

  • Handling: Strict adherence to safety protocols is required. Work must be conducted in a fume hood. Chemical splash goggles and appropriate gloves are mandatory to prevent eye contact.

  • Storage: Keep in a tightly sealed container in a cool, dark, and inert atmosphere.[6]

Part 3: Comparative Summary and Conclusion

The two molecules discussed, while sharing a similar name, are fundamentally different in structure and function. Their key attributes are compared below.

Feature5-(((tert-butoxy)carbonyl)amino)pentanoic acid5-(tert-butoxy)-5-oxopentanoic acid
Common Name Boc-5-aminovaleric acidGlutaric acid mono-tert-butyl ester
CAS Number 27219-07-4[1]63128-51-8[5]
Formula C₁₀H₁₉NO₄C₉H₁₆O₄
Molecular Wt. 217.26 g/mol [1]188.22 g/mol [5]
Primary Role N-Protected Amino AcidMono-protected Dicarboxylic Acid Linker
Key Application Building block in peptide synthesis (SPPS)Heterobifunctional linker for conjugation
Key Functional Gp. Boc-protected amine, free carboxylic acidFree carboxylic acid, tert-butyl ester

This guide has dissected the ambiguity of "this compound," providing a comprehensive technical overview of the two distinct molecules it commonly represents. 5-(((tert-butoxy)carbonyl)amino)pentanoic acid (Boc-5-Ava-OH) is an indispensable tool for peptide synthesis, offering robust N-terminal protection. In contrast, 5-(tert-butoxy)-5-oxopentanoic acid serves as a versatile linker, enabling the sequential conjugation of different molecular entities.

For the practicing scientist, the key takeaway is the imperative of using precise identifiers, such as CAS numbers, to avoid costly and time-consuming errors in chemical sourcing and synthesis. Understanding the distinct causality behind the design and application of each of these molecules is fundamental to leveraging them effectively in the complex, multi-step syntheses that underpin modern drug discovery.

References

  • PubChem. (n.d.). 5-(((Tert-butoxy)carbonyl)amino)pentanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 5-(Tert-butoxy)-5-oxopentanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Technical Disclosure Commons. (2023, February 1). Improved process for the preparation of (±) 4-amino-5-hexenoic acid. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 63128-51-8 | Product Name : 5-Tert-butoxy-5-oxopentanoic acid (BSC). Retrieved from [Link]

  • McNamara, D. P., Childs, S. L., Giordano, J., Iarriccio, A., Cassidy, J., Shet, M. S., Mannion, R., O'Donnell, E., & Park, A. (2006). Use of a glutaric acid cocrystal to improve oral bioavailability of a low solubility API. Pharmaceutical Research, 23(8), 1888–1897. Retrieved from [Link]

  • ResearchGate. (2006). Use of a Glutaric Acid Cocrystal to Improve Oral Bioavailability of a Low Solubility API. Retrieved from [Link]

  • Organic Syntheses. (n.d.). N-tert-Butoxycarbonyl-L-phenylalanine. Retrieved from [Link]

  • Hypha Discovery. (2022, May 19). Metabolism of t-butyl groups in drugs. Retrieved from [Link]

  • Russian Chemical Reviews. (n.d.). Synthesis of a-amino carbonyl compounds. Retrieved from [Link]

  • PubChem. (n.d.). Z-Glu-OtBu. National Center for Biotechnology Information. Retrieved from [Link]

  • Semantic Scholar. (2006). Use of a Glutaric Acid Cocrystal to Improve Oral Bioavailability of a Low Solubility API. Retrieved from [Link]

Sources

Technical Guide: Solubility Profile and Solvent Selection for 5-(tert-butoxy)pentanoic Acid

[1]

Executive Summary & Chemical Identity

This compound is a bifunctional building block utilized primarily as a linker in PROTAC® synthesis and peptide chemistry.[1] Its structure features a lipophilic tert-butyl ether tail and a hydrophilic, ionizable carboxylic acid head.[1] This amphiphilic nature dictates a pH-dependent solubility profile in aqueous media and high solubility in polar organic solvents.[1]

Key Stability Warning: The tert-butyl ether moiety is acid-labile.[1] While stable to bases and weak acids, exposure to strong acids (e.g., neat TFA, concentrated HCl) will cleave the ether, yielding 5-hydroxypentanoic acid (which may spontaneously lactonize to

1
Chemical Profile
PropertyDetail
IUPAC Name 5-(2-methylpropan-2-yl)oxypentanoic acid
CAS Number 1039852-53-3
Molecular Formula

Molecular Weight 174.24 g/mol
Predicted LogP ~2.4 – 2.6 (Lipophilic)
pKa (COOH) ~4.8 (Typical aliphatic acid)
Physical State Viscous colorless oil or low-melting solid (Check CoA)

Solubility Profile: Water vs. Organic Solvents[1]

Aqueous Solubility (pH Dependent)

The solubility of this compound in water is binary, governed by the ionization state of the carboxylic acid (pKa ~4.8).[1]

  • pH < 4 (Acidic): The molecule exists in its protonated, neutral form (

    
    ).[1] Due to the lipophilic tert-butyl pentyl chain, water solubility is low (< 1 mg/mL) .[1] The compound will oil out or precipitate.[1]
    
  • pH > 6 (Basic): The molecule exists as the carboxylate anion (

    
    ).[1] Solubility is high (> 50 mg/mL) .[1]
    

Protocol Recommendation: For aqueous stock solutions, do not use pure water. Dissolve the compound in a buffer (PBS pH 7.4) or add 1.0 equivalent of NaOH/NaHCO

1
Organic Solvent Solubility

The compound exhibits excellent solubility in polar aprotic and polar protic solvents.[1]

Solvent ClassSolvent ExamplesSolubility RatingApplication Notes
Chlorinated Dichloromethane (DCM), ChloroformExcellent Preferred for extraction and chromatography.[1]
Esters Ethyl Acetate (EtOAc)Excellent Standard solvent for liquid-liquid extraction.[1]
Polar Aprotic DMSO, DMF, THFExcellent Ideal for reaction stocks (SN2, amide coupling).
Alcohols Methanol, EthanolExcellent Good for transfers; avoid if esterification is a risk.[1]
Non-Polar Hexanes, HeptaneLow/Variable Poor solubility; useful as an antisolvent to precipitate impurities.[1]

Decision Logic & Visualization

The following diagrams illustrate the solubility logic and a validated purification workflow.

Diagram 1: Solubility Decision Tree

SolubilityLogicStartThis compoundSolventSelect Solvent SystemStart->SolventWaterAqueous MediaSolvent->WaterOrganicOrganic MediaSolvent->OrganicpH_LowpH < 4.8 (Acidic)Protonated (Neutral)Water->pH_LowAcidifypH_HighpH > 6.0 (Basic)Deprotonated (Anionic)Water->pH_HighBasifyOrg_PolarDCM, EtOAc, DMSOExcellent SolubilityOrganic->Org_PolarOrg_NonPolarHexanesPoor SolubilityOrganic->Org_NonPolarResult_LowInsoluble / Oils Out(Partition to Organic)pH_Low->Result_LowResult_HighHighly Soluble(Stable Solution)pH_High->Result_High

Caption: pH-dependent solubility switch. The compound requires basic conditions for aqueous stability.

Diagram 2: Acid-Base Purification Workflow

This workflow utilizes the pH-switchable solubility to purify the compound from non-acidic impurities without chromatography.[1]

ExtractionWorkflowCrudeCrude Mixture(in EtOAc)BaseWashExtract withSat. NaHCO3 (pH ~8.5)Crude->BaseWashOrgLayer1Organic Layer(Contains Neutral Impurities)BaseWash->OrgLayer1DiscardAqLayer1Aqueous Layer(Contains Target as Salt)BaseWash->AqLayer1KeepAcidifyAcidify to pH 3-4(Use 10% Citric Acid)AqLayer1->AcidifyExtractExtract withFresh EtOAcAcidify->ExtractFinalOrgFinal Organic Layer(Target Compound)Extract->FinalOrgDry & ConcentrateWasteAqAqueous Waste(Salts)Extract->WasteAqDiscard

Caption: Self-validating acid-base extraction protocol. Note the use of Citric Acid to prevent ether cleavage.[1]

Experimental Protocols

Protocol A: Preparation of 100 mM Aqueous Stock

Objective: Create a stable aqueous solution for biological assays. Reagents: this compound, 1.0 M NaOH (or NaHCO

  • Weighing: Weigh 17.4 mg of this compound into a glass vial.

  • Equivalency Check: Calculate the moles (0.1 mmol). Add exactly 0.1 mmol of base (e.g., 100 µL of 1.0 M NaOH).

    • Note: Using a slight excess of base (1.1 eq) ensures complete dissolution but may require back-titration if pH sensitivity is critical.[1]

  • Dilution: Add 900 µL of PBS (or water) to reach 1 mL total volume.

  • Sonication: Vortex or sonicate briefly.[1] The solution should be clear and colorless.

  • pH Check: Verify pH is between 7.0–8.0. If cloudy, add 1.0 M NaOH in 5 µL increments until clear.[1]

Protocol B: Liquid-Liquid Extraction (Purification)

Objective: Isolate pure acid from a crude reaction mixture.[1] Safety: Avoid strong mineral acids (HCl, H


1
  • Dissolution: Dissolve crude residue in Ethyl Acetate (EtOAc).

  • Basic Extraction: Extract the organic phase 2x with Saturated NaHCO

    
    .
    
    • Mechanism:[1][2] The target acid deprotonates and moves to the aqueous phase.[1] Neutral impurities remain in EtOAc.[1]

  • Separation: Keep the Aqueous layer.[1] Discard the organic layer (or save for analysis).[1]

  • Acidification: Cool the aqueous layer on ice. Slowly add 10% Citric Acid or 1M NaH

    
    PO
    
    
    until pH reaches ~3–4.
    • Critical: Do not overshoot to pH < 1.[1]

  • Final Extraction: Extract the cloudy aqueous mixture 3x with fresh EtOAc.

  • Drying: Combine organic extracts, dry over Na

    
    SO
    
    
    , filter, and concentrate in vacuo.

References

  • Accela ChemBio. (2024).[1] Product Data Sheet: this compound (CAS 1039852-53-3).[1][3] Retrieved from [Link]

  • Greene, T. W., & Wuts, P. G. M. (1999).[4][5] Protective Groups in Organic Synthesis (3rd ed.).[1] Wiley-Interscience.[1] (Reference for stability of tert-butyl ethers/esters).

  • PubChem. (2025).[1] Compound Summary: this compound.[1][3] National Library of Medicine.[1] Retrieved from [Link]

Methodological & Application

Application Note: Synthesis of PROTACs via 5-(tert-butoxy)pentanoic Acid Linker

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the synthesis of Proteolysis Targeting Chimeras (PROTACs) utilizing the 5-(tert-butoxy)pentanoic acid linker. This specific linker is a critical tool for medicinal chemists seeking to modulate the physicochemical properties of degraders, specifically transitioning from hydrophilic PEG chains to lipophilic alkyl spacers to enhance membrane permeability and metabolic stability.

Introduction: The Alkyl Linker Advantage

While Polyethylene Glycol (PEG) linkers are the standard for solubility, they often suffer from high topological polar surface area (tPSA), limiting passive diffusion across cell membranes.[] The This compound building block (CAS: 63128-51-8) allows for the installation of a 5-carbon alkyl chain.

This linker provides a specific strategic advantage:

  • Metabolic Stability: Alkyl chains lack the ether oxygens of PEGs, which are prone to oxidative metabolism.

  • Permeability: Replacing polar ether bonds with methylene groups reduces tPSA, often improving cellular uptake.

  • Orthogonal Protection: The tert-butyl ether serves as a robust protecting group for the terminal alcohol, stable to basic coupling conditions used for the carboxylic acid terminus, yet cleavable under acidic conditions.

Retrosynthetic Strategy

The synthesis follows a "Amide-First, Alkylation-Second" logic. The carboxylic acid handle is first coupled to an amine-bearing ligand (Ligand A). Subsequently, the tert-butyl ether is deprotected to reveal a primary alcohol, which is activated (e.g., to a tosylate or halide) to alkylate a nucleophilic handle on Ligand B (e.g., a phenol on a VHL ligand or an imide on a CRBN ligand).

Mechanistic Flowchart

PROTAC_Synthesis Start 5-(tert-butoxy) pentanoic acid Step1 Amide Coupling (Ligand A-NH2) Start->Step1 HATU, DIPEA Inter1 Intermediate 1 (tBu-Ether Amide) Step1->Inter1 Step2 Acidic Deprotection (TFA or HCl) Inter1->Step2 Cleave tBu Inter2 Intermediate 2 (Primary Alcohol) Step2->Inter2 Step3 Activation (Tosylation/Mesylation) Inter2->Step3 TsCl, Et3N Inter3 Activated Linker (Leaving Group) Step3->Inter3 Step4 Nucleophilic Substitution (Ligand B-Nu) Inter3->Step4 K2CO3, DMF Final Final PROTAC Step4->Final

Figure 1: Strategic workflow for converting this compound into a bifunctional PROTAC linker.

Detailed Experimental Protocol

Phase A: Amide Coupling (Linker Attachment to Ligand A)

Objective: Attach the linker to the amine-bearing Warhead or E3 Ligand via the carboxylic acid handle. Reagents: this compound (1.0 eq), Ligand A-NH2 (1.0 eq), HATU (1.2 eq), DIPEA (3.0 eq), DMF (anhydrous).

  • Dissolution: In a flame-dried round-bottom flask, dissolve this compound (1.0 equiv) in anhydrous DMF (0.1 M concentration).

  • Activation: Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv). Stir at room temperature for 15 minutes to form the activated ester.

  • Coupling: Add the amine-containing Ligand A (1.0 equiv). Flush with nitrogen and stir at room temperature for 4–16 hours.

    • Checkpoint: Monitor by LC-MS.[2][3][4] The target mass will be [Ligand A + Linker - H2O]. The t-butyl group (+56 Da) should be visible in the fragmentation pattern.

  • Workup: Dilute with EtOAc, wash with saturated NaHCO3 (2x), water (1x), and brine (1x). Dry over Na2SO4 and concentrate.

  • Purification: Flash column chromatography (Hexane/EtOAc or DCM/MeOH) to isolate Intermediate 1 .

Phase B: Deprotection of tert-Butyl Ether

Objective: Reveal the primary alcohol for further functionalization. Critical Note: tert-butyl ethers are significantly more stable than tert-butyl esters. Standard 20% TFA used for Boc deprotection may be insufficient or require long reaction times.

Protocol:

  • Reaction Setup: Dissolve Intermediate 1 in DCM (0.1 M).

  • Acid Addition: Add Trifluoroacetic acid (TFA) to a final concentration of 50% v/v (1:1 DCM:TFA). Alternatively, use 4M HCl in Dioxane if the ligand contains acid-sensitive moieties that might degrade in neat TFA.

  • Incubation: Stir at room temperature.

    • Timeframe: This reaction typically requires 2–6 hours.

    • Troubleshooting: If the reaction stalls, add a scavenger like triethylsilane (TES, 2.0 equiv) to trap the tert-butyl cation and drive the equilibrium forward.

  • Workup: Concentrate the reaction mixture in vacuo. Co-evaporate with toluene (3x) to remove residual TFA.

  • Result: This yields Intermediate 2 (Primary Alcohol). Use directly in the next step or purify if purity is <90%.

Phase C: Activation and Final Coupling

Objective: Convert the alcohol to a leaving group and couple to Ligand B.

Step C1: Tosylation

  • Dissolve Intermediate 2 in dry DCM.

  • Add Et3N (3.0 equiv) and DMAP (0.1 equiv).

  • Cool to 0°C and add p-Toluenesulfonyl chloride (TsCl, 1.5 equiv).

  • Warm to RT and stir for 2–4 hours.

  • Workup and purify to obtain the Tosylate Intermediate .

Step C2: Alkylation (Final Assembly)

  • Dissolve Ligand B (containing a phenol, imide, or secondary amine) in anhydrous DMF.

  • Add K2CO3 (2.0 equiv) or Cs2CO3 (for less nucleophilic phenols).

  • Add the Tosylate Intermediate (1.0 equiv).

  • Heat to 60–80°C for 4–12 hours.

    • Note: Alkylation of imides (e.g., Pomalidomide) often requires higher temperatures (80°C) compared to phenols (60°C).

  • Final Purification: Purify the crude PROTAC via preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Data Presentation & Quality Control

Expected Analytical Data

When characterizing the intermediates, look for these specific NMR signals:

Component1H NMR Signal (approx. ppm)MultiplicityInterpretation
t-Butyl Group 1.15 - 1.25Singlet (9H)Diagnostic for protected linker. Disappears after Phase B.
Linker CH2-O 3.30 - 3.50Triplet (2H)Shift changes significantly upon deprotection and tosylation.
Linker CH2-CO 2.10 - 2.30Triplet (2H)Alpha to the amide carbonyl.
Tosylate Ar-H 7.30 & 7.80Doublets (2H each)Diagnostic for successful activation (Phase C1).
Troubleshooting Matrix
ProblemProbable CauseSolution
Incomplete Deprotection t-Butyl ether stabilityIncrease acid strength (neat TFA) or add cation scavenger (5% Triethylsilane).
Ester Hydrolysis Aqueous workup too basicIf Ligand A contains an ester, avoid strong base washes. Use diluted brine/water.
Elimination Byproduct High temp during alkylationIf vinyl group forms instead of alkylation product, lower temp to 50°C and use Cs2CO3.

References

  • Steinebach, C., et al. (2018). "Homo-PROTACs for the Chemical Knockdown of Cereblon." ACS Chemical Biology. Link

    • Context: Establishes protocols for alkyl chain linker synthesis in CRBN degraders.
  • Wurz, R. P., et al. (2018). "A 'Click' Chemistry Platform for the Rapid Synthesis of Bispecific Molecules for Inducing Protein Degradation." Journal of Medicinal Chemistry. Link

    • Context: Discusses linker length and composition effects on permeability.
  • Greene, T. W., & Wuts, P. G. M. (2014). Protective Groups in Organic Synthesis. Wiley. Context: Authoritative source for t-butyl ether deprotection conditions (TFA/DCM vs HCl).
  • Maple, H. J., et al. (2019). "Automated Synthesis of PROTACs." Bioorganic & Medicinal Chemistry Letters. Link

    • Context: Automation protocols compatible with acid-labile linker str

Sources

Application Note: Advanced Protocol for the Amide Coupling of 5-(tert-Butoxy)pentanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

Introduction & Chemical Context

[1] is a highly versatile bifunctional linker utilized extensively in the synthesis of PROTACs, antibody-drug conjugates (ADCs), and complex bioconjugates. The molecule features a five-carbon aliphatic chain terminating in a carboxylic acid, with the opposite hydroxyl terminus protected as a tert-butyl (tBu) ether. The primary synthetic challenge when utilizing this linker is driving the amide bond formation with a target amine to completion while strictly preserving the acid-labile tBu ether[2].

Mechanistic Rationale & Reagent Selection

To achieve high-yielding amide bond formation without compromising the tBu ether, neutral to basic coupling conditions are mandatory. We employ (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) in conjunction with N,N-Diisopropylethylamine (DIPEA)[3].

  • Causality of HATU Selection: HATU generates a highly reactive OAt-active ester. The nitrogen at the 7-position of the fused pyridine ring of the HOAt leaving group provides[4]. This internal hydrogen-bonding coordinates the incoming amine, accelerating the reaction kinetics significantly compared to standard HBTU or EDC protocols[3].

  • Causality of DIPEA Selection: DIPEA acts as a non-nucleophilic base. It effectively deprotonates the carboxylic acid to initiate active ester formation but is sterically hindered enough to avoid acting as a competing nucleophile[4].

  • Workup Causality: The tBu ether is via an E1 elimination mechanism (releasing isobutene gas) in the presence of strong acids like TFA or HCl[2]. Therefore, the traditional 1M HCl aqueous wash used to sequester excess amine must be strictly avoided and replaced with a mild 10% citric acid or saturated NH₄Cl wash.

Reaction Pathway Visualization

Pathway Acid 5-(tert-butoxy)pentanoic acid Deprotonation Carboxylate Anion (via DIPEA) Acid->Deprotonation Base HATU_Act OAt-Active Ester (via HATU) Deprotonation->HATU_Act HATU AmineAddition Nucleophilic Attack (by R-NH2) HATU_Act->AmineAddition Amine Amide Target Amide (tBu ether intact) AmineAddition->Amide -HOAt

Fig 1. Mechanistic pathway of HATU-mediated coupling preserving the tBu ether.

Quantitative Data & Reagent Comparison

Table 1: Comparison of Coupling Reagents for this compound

Reagent System Equivalents (Acid:Reagent:Base) Reaction Time Best Use Case Risk Profile
HATU / DIPEA 1.0 : 1.2 : 3.0 1 - 4 hours Primary/Secondary aliphatic amines Low risk to tBu; high efficiency[3]
EDC / HOBt 1.0 : 1.5 : 3.0 12 - 18 hours Reactions requiring water-soluble byproducts Slower kinetics; mild conditions[5]

| BTFFH / DIPEA | 1.0 : 1.5 : 4.5 | 2 - 24 hours | Sterically hindered or electron-deficient amines | Fluoride generation; requires heat[5] |

Table 2: Standardized Reaction Parameters (Solution Phase)

Parameter Optimal Value Mechanistic Rationale
This compound 1.0 equivalent Set as the limiting reagent to control linker consumption.
Target Amine 1.1 - 1.2 equivalents Slight excess ensures complete conversion of the active ester[3].
HATU 1.2 - 1.5 equivalents Drives complete formation of the OAt-active ester[3].
DIPEA 3.0 - 5.0 equivalents Neutralizes amine salts and deprotonates the carboxylic acid[4].

| Solvent | Anhydrous DMF | Fully solubilizes uronium salts and stabilizes the polar transition state[3]. |

Detailed Step-by-Step Protocol

This protocol is designed as a self-validating system, ensuring that intermediate states can be verified before proceeding.

Step 1: Reagent Preparation & Solvation

  • Flame-dry a round-bottom flask and purge with inert gas (N₂ or Argon).

  • Dissolve this compound (1.0 eq) in anhydrous DMF (approx. 5-10 mL per mmol of acid).

  • Validation: Ensure complete dissolution. The solution should be clear and colorless.

Step 2: Pre-Activation

  • Add DIPEA (3.0 eq) to the stirring solution.

  • Add HATU (1.2 eq) in one portion.

  • Stir the mixture at room temperature for 15–30 minutes.

  • Validation: The solution will typically turn a pale yellow, indicating the successful formation of the OAt-active ester. Crucial Insight: Pre-activation is required to prevent the target amine from reacting directly with HATU to form an unreactive guanidinium byproduct[3].

Step 3: Amine Coupling

  • Dissolve the target amine (1.1 eq) in a minimal amount of anhydrous DMF. If the amine is a hydrochloride salt, add an additional 1.0 eq of DIPEA to this solution.

  • Add the amine solution dropwise to the activated ester mixture.

  • Stir at room temperature for 1 to 4 hours.

  • Validation: Monitor the reaction via TLC or LC-MS. The disappearance of the activated ester mass and the appearance of the product mass confirms completion.

Step 4: Mild Quenching & Extraction

  • Once complete, dilute the reaction mixture with Ethyl Acetate (EtOAc) (approx. 10x the DMF volume).

  • Wash the organic layer with 10% aqueous Citric Acid (3 x 10 mL). Do not use 1M HCl, as it will cleave the tBu ether.

  • Wash with saturated aqueous NaHCO₃ (3 x 10 mL) to remove the HOAt byproduct[4].

  • Wash with distilled water (2 x 10 mL) and brine (1 x 10 mL) to remove residual DMF.

Step 5: Drying & Concentration

  • Dry the organic layer over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure to yield the crude tert-butoxy protected amide. Purify via flash column chromatography if necessary.

Troubleshooting & Self-Validation Diagnostics

A robust protocol must account for failure modes. Use the following diagnostic logic to troubleshoot issues:

  • Diagnostic Failure Mode 1: LC-MS shows a major peak at [M+H - 56].

    • Causality: This specific mass difference indicates the loss of an isobutene molecule (MW 56), meaning the tert-butyl ether has been prematurely cleaved to a free hydroxyl group[2].

    • Correction: Your workup conditions were too acidic. Validate the pH of your citric acid wash. If the target molecule is exceptionally acid-sensitive, replace the citric acid wash entirely with saturated aqueous NH₄Cl or purely water.

  • Diagnostic Failure Mode 2: LC-MS shows a mass corresponding to a Guanidinium adduct.

    • Causality: The target amine reacted directly with the uronium salt of HATU.

    • Correction: Ensure strict adherence to the 15-30 minute pre-activation time in Step 2 before the amine is introduced[3].

References

Sources

Strategic Utilization of 5-(tert-butoxy)pentanoic Acid in Linker Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Utility

5-(tert-butoxy)pentanoic acid (CAS: 1039852-53-3) is a specialized heterobifunctional linker primarily used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs) .[1]

Structurally, it presents a 5-carbon alkyl spacer terminated by a carboxylic acid on one end and a tert-butyl ether-protected hydroxyl group on the other.[1] Its strategic value lies in its orthogonality :

  • The Acid Handle: Ready for immediate amide coupling to an amine-bearing ligand (Warhead or E3 ligase binder).[1]

  • The Masked Hydroxyl: The tert-butyl ether is stable to basic conditions (e.g., Fmoc deprotection, DIPEA), reducing agents, and mild nucleophiles. It is selectively revealed only upon treatment with strong acid (TFA), allowing for "late-stage" functionalization.[1]

This guide details the protocols for integrating this linker into a convergent synthesis workflow, ensuring high yield and purity.

Chemical Properties & Handling[1][2][3]

PropertyData
IUPAC Name This compound
CAS Number 1039852-53-3
Molecular Formula C9H18O3
Molecular Weight 174.24 g/mol
Solubility Soluble in DCM, DMF, DMSO, MeOH; Sparingly soluble in water.[1]
Stability Stable at RT; Store at 2-8°C. Hygroscopic.
Key Reactivity Carboxyl (Amide coupling); t-Butyl Ether (Acid-labile protection).[1]

Experimental Protocols

Protocol A: The "Anchor" Step (Amide Coupling)

Objective: Attach the linker to an amine-bearing ligand (e.g., Lenalidomide derivative or VHL ligand) via the carboxylic acid.[1]

Mechanism: The carboxylic acid is activated (in situ) to an active ester, which undergoes nucleophilic attack by the ligand's amine.[2]

Reagents:

  • Linker: this compound (1.0 equiv)[1]

  • Amine Ligand: Target molecule with free -NH2 (1.0 - 1.2 equiv)[1][2][3]

  • Coupling Reagent: HATU (1.2 equiv) [Preferred for speed] or EDC/NHS [Preferred for cost][1]

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1]

  • Solvent: Anhydrous DMF or DMSO

Procedure:

  • Pre-activation: In a flame-dried round-bottom flask under N2 atmosphere, dissolve this compound (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.1 M concentration).

  • Base Addition: Add DIPEA (2.0 eq) dropwise. Stir at Room Temperature (RT) for 15 minutes. The solution may turn slightly yellow (formation of the activated OAt ester).[1]

  • Coupling: Add the Amine Ligand (1.0 eq) dissolved in minimal DMF. Add the remaining DIPEA (1.0 eq).[1]

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (Look for Mass = Ligand + 174 - 18).[1]

  • Work-up: Dilute with Ethyl Acetate. Wash with 5% LiCl (aq) x3 (to remove DMF), followed by sat. NaHCO3 and Brine.[1][2][3] Dry over Na2SO4.[1][2][3]

  • Purification: Flash chromatography (Hexane/EtOAc or DCM/MeOH).[1]

Critical Note: The tert-butyl ether is stable under these conditions. Do not use acidic work-up (e.g., 1M HCl) if the exposure is prolonged, though brief washes are generally safe.[1]

Protocol B: The "Reveal" Step (Deprotection)

Objective: Cleave the tert-butyl ether to reveal the primary alcohol (-OH) for further elaboration.[1]

Mechanism: Acid-catalyzed E1 elimination.[1] The protonated ether releases the stable tert-butyl cation (which eliminates to isobutylene) and the free alcohol.[1]

Reagents:

  • Substrate: Intermediate from Protocol A.

  • Acid: Trifluoroacetic Acid (TFA).[1][4]

  • Solvent: Dichloromethane (DCM).[1][3]

  • Scavenger (Optional): Triethylsilane (TES) or Water (if the molecule contains sensitive residues like Methionine or Tryptophan).[1]

Procedure:

  • Dissolution: Dissolve the substrate in DCM (0.1 M). Cool to 0°C.[1][3]

  • Acidification: Add TFA slowly to achieve a final concentration of 20–50% v/v (e.g., 1:1 DCM:TFA or 4:1 DCM:TFA).

    • Note: t-Butyl ethers are more robust than t-Butyl esters (Boc).[1] They often require higher acid concentration or longer times (1–4 hours) compared to Boc removal (30 mins).[1]

  • Reaction: Warm to RT and stir. Monitor by LC-MS.[1][2][3] The mass shift will be -56 Da (Loss of C4H8).[1]

  • Work-up: Evaporate volatiles under reduced pressure (Rotavap). Co-evaporate with Toluene or DCM x3 to remove residual TFA.[1]

  • Neutralization: If the next step requires basic conditions, ensure the crude is neutralized or desalted.

Protocol C: Activation of the Released Alcohol (The "Reach")

Objective: Convert the newly revealed hydroxyl group into a leaving group (Tosylate, Mesylate, or Halide) to attach the second ligand.

Reagents:

  • Substrate: Alcohol intermediate from Protocol B.

  • Reagent: p-Toluenesulfonyl chloride (TsCl) or Methanesulfonyl chloride (MsCl).[1]

  • Base: Triethylamine (TEA) and DMAP (catalytic).

  • Solvent: DCM.

Procedure:

  • Dissolve the alcohol intermediate in anhydrous DCM.[1] Cool to 0°C.[1][3]

  • Add TEA (3.0 eq) and DMAP (0.1 eq).[1]

  • Add TsCl (1.5 eq) portion-wise.[1]

  • Stir at RT overnight.

  • Result: The linker is now an electrophile, ready to react with a nucleophile on the second ligand (e.g., a phenol or secondary amine) via SN2 reaction.

Workflow Visualization

The following diagram illustrates the convergent synthesis strategy using this linker.

PROTAC_Synthesis Linker This compound (Linker Precursor) Coupling Step 1: Amide Coupling (HATU/DIPEA) Linker->Coupling LigandA Ligand A-NH2 (e.g., E3 Binder) LigandA->Coupling Intermediate1 Protected Intermediate (Ligand-Linker-OtBu) Coupling->Intermediate1 Yield >85% Deprotection Step 2: Acid Cleavage (TFA/DCM) Intermediate1->Deprotection Alcohol Active Alcohol (Ligand-Linker-OH) Deprotection->Alcohol -Isobutylene Activation Step 3: Activation (TsCl/TEA) Alcohol->Activation Electrophile Activated Linker (Ligand-Linker-OTs) Activation->Electrophile FinalProduct Final PROTAC Electrophile->FinalProduct LigandB Ligand B-Nu (Warhead) LigandB->FinalProduct SN2 Displacement

Caption: Convergent PROTAC synthesis workflow utilizing the orthogonal protection of this compound.

Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
Low Yield in Step 1 Incomplete activation or hydrolysis of active ester.[1]Ensure DMF is anhydrous.[1][5] Increase HATU to 1.5 eq. Pre-activate for exactly 15 mins before adding amine.[1]
Incomplete Deprotection (Step 2) t-Butyl ethers are slower to cleave than Boc carbamates.[1]Increase TFA concentration to 50%. Extend reaction time to 4-6 hours. Ensure no water is present initially (which dilutes acid strength).[1][6]
By-product: t-Butyl cation alkylation The released t-butyl cation attacks electron-rich rings (e.g., Tyrosine, Tryptophan).[1]Add a scavenger cocktail: 2.5% TIS (Triisopropylsilane) or 2.5% Water to the cleavage cocktail.[1]
Racemization Over-activation during coupling.[1]Use DIPEA (weaker base) instead of TEA.[1] Keep temperature at RT or 0°C; do not heat.

References

  • Wurz, R. P., et al. (2018). "A 'Click Chemistry Platform' for the Rapid Synthesis of Bispecific Molecules for Inducing Protein Degradation."[1] Journal of Medicinal Chemistry, 61(2), 453–461. Link[1]

  • Konstantinidou, M., et al. (2019). "PROTACs—a game-changing technology."[1] Expert Opinion on Drug Discovery, 14(12), 1255–1268. Link[1]

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition.[1] John Wiley & Sons.[1] (Standard reference for t-Butyl ether cleavage conditions).

  • BenchChem Application Note. (2025). "Standard Protocol for HATU Coupling in Solution Phase." Link[1]

  • Common Organic Chemistry. (2023). "Boc Deprotection Mechanism (TFA)."[1][4] (Mechanistic parallel for t-Butyl ether cleavage). Link

Sources

Application Note: Strategic Deprotection of tert-Butyl Ethers in Pentanoic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The removal of tert-butyl ether (


) protecting groups is a routine transformation in organic synthesis, typically achieved via acid-catalyzed hydrolysis. However, when applied to pentanoic acid derivatives , this seemingly simple reaction introduces specific thermodynamic and kinetic challenges often overlooked in general protocols.

This guide addresses the deprotection of


 groups attached to pentanoic acid backbones. It highlights the critical risk of spontaneous lactonization  (in 4- or 5-substituted derivatives), the management of volatile intermediates , and the necessity of cation scavenging  to prevent side reactions. We present three validated protocols ranging from standard discovery-scale methods to mild, selective alternatives.

Mechanistic Insight & Chemical Challenges

The Cleavage Pathway

The cleavage of alkyl tert-butyl ethers proceeds via an


 mechanism. The ether oxygen is protonated by a strong acid, converting the tert-butoxy group into a good leaving group. Spontaneous dissociation yields the free alcohol and a tertiary butyl carbocation (

).

Critical Control Point: The generated


 cation is a potent electrophile. Without a scavenger, it effectively acts as an alkylating agent, potentially recombining with the product or alkylating electron-rich regions of the substrate (e.g., aromatic rings).
The Pentanoic Acid "Trap": Spontaneous Lactonization

In pentanoic acid derivatives, particularly 5-(tert-butoxy)pentanoic acid , deprotection unmasks a hydroxyl group five carbons away from a carboxylic acid.

  • Thermodynamic Reality: Under acidic conditions, 5-hydroxypentanoic acid undergoes rapid intramolecular esterification to form

    
    -valerolactone .
    
  • Implication: Researchers attempting to isolate the linear hydroxy-acid often observe "loss of product" or confusing NMR spectra. In most acidic protocols, the lactone should be treated as the expected endpoint.

Visualization of Mechanism & Side Reactions

G Substrate 5-(tert-butoxy) pentanoic acid Protonated Protonated Ether Intermediate Substrate->Protonated + H+ (TFA) Cation t-Butyl Cation (t-Bu+) Protonated->Cation Dissociation Alcohol 5-Hydroxypentanoic Acid (Transient) Protonated->Alcohol Dissociation Isobutane Isobutane/Isobutylene (Inert Byproduct) Cation->Isobutane + Scavenger Lactone δ-Valerolactone (Thermodynamic Product) Alcohol->Lactone Cyclization (-H2O) Fast in Acid Scavenger Scavenger (Triethylsilane) Scavenger->Isobutane

Figure 1: Mechanistic pathway showing the cleavage of the ether and the competing fate of the hydroxy-acid product.

Experimental Protocols

Method A: The Standard (TFA + Scavenger)

Best for: Robust substrates, discovery chemistry, and when lactonization is acceptable/desired.

Rationale: Trifluoroacetic acid (TFA) is the gold standard for removing


 groups.[1] We incorporate Triethylsilane (TES)  as a scavenger. Unlike water (which competes as a nucleophile) or thioanisole (which smells), TES irreversibly reduces the 

cation to isobutane/isobutylene, driving the reaction to completion.

Reagents:

  • Substrate (1.0 equiv)

  • Dichloromethane (DCM) [0.1 M concentration]

  • Trifluoroacetic Acid (TFA) [10–20 equiv]

  • Triethylsilane (TES) [2.0 equiv]

Protocol:

  • Dissolution: Dissolve the pentanoic acid derivative in anhydrous DCM in a round-bottom flask.

  • Scavenger Addition: Add Triethylsilane (2.0 equiv). The solution should remain clear.

  • Acidification: Cool the mixture to 0°C (ice bath). Add TFA dropwise.[2]

    • Note: Gas evolution (isobutylene) may be observed.

  • Reaction: Allow to warm to room temperature. Stir for 1–4 hours. Monitor by TLC (stain with KMnO4 or PMA; UV may be weak for aliphatic chains).

  • Workup (Critical for Volatiles):

    • Concentrate the reaction mixture directly on a rotary evaporator at low temperature (<30°C). Do not apply high vacuum for extended periods if the product is the lactone (bp ~218°C, but volatile with solvent).

    • Co-evaporation: Add toluene (2x) and re-evaporate to remove residual TFA azeotropically.

  • Purification: The residue is likely the crude lactone. Purify via silica gel chromatography (EtOAc/Hexanes).

Method B: Mild & Selective (TMSI / In-Situ)

Best for: Acid-sensitive substrates or when avoiding strong Brønsted acids.

Rationale: Trimethylsilyl iodide (TMSI) cleaves alkyl ethers under neutral to slightly acidic conditions. It is generated in situ using TMSCl and Sodium Iodide to avoid handling the light-sensitive, corrosive TMSI reagent directly.

Reagents:

  • Substrate (1.0 equiv)

  • Acetonitrile (MeCN) [0.1 M]

  • Trimethylsilyl Chloride (TMSCl) [4.0 equiv]

  • Sodium Iodide (NaI) [4.0 equiv]

Protocol:

  • Preparation: To a stirred suspension of NaI (dry) in anhydrous MeCN at 0°C, add TMSCl. Stir for 15 minutes until the white suspension turns yellow/orange (formation of TMSI + NaCl).

  • Addition: Add the substrate (dissolved in minimal MeCN) to the mixture.

  • Reaction: Stir at room temperature for 2–6 hours.

  • Quench: Cool to 0°C. Quench with saturated aqueous Sodium Thiosulfate (

    
    ) to reduce any iodine (
    
    
    
    ) formed.
  • Extraction: Extract with Ethyl Acetate (3x).

    • Note: If the product is the linear 5-hydroxy acid, it will be in the aqueous phase.[3] Saturate the aqueous phase with NaCl to salt it out.[1]

    • If the product is the lactone, it will extract into EtOAc.

Method C: Aqueous Phosphoric Acid (High Selectivity)

Best for: Large scale, highly acid-sensitive functional groups (e.g., if a Boc group is also present and must be retained).

Rationale: 85%


 is mild enough to cleave the sensitive 

ether while often sparing

groups or benzyl esters, which might succumb to neat TFA.

Protocol:

  • Dissolve substrate in Toluene or DCM.[1]

  • Add 85%

    
     (5–10 equiv).
    
  • Stir vigorously at Room Temperature (or up to 40°C if sluggish).

  • Workup requires careful neutralization with

    
     to avoid foaming and heat generation.
    

Comparative Analysis of Methods

FeatureMethod A: TFA + TESMethod B: TMSI (in situ)Method C:

Reagent Cost LowMediumVery Low
Reaction Rate Fast (<2 h)Moderate (2–6 h)Slow (Overnight)
Scavenger Need Essential Not requiredNot required
Lactonization High Risk (Promotes cyclization)ModerateLow (if pH kept neutral in workup)
Selectivity Low (Cleaves Boc, Trityl)High (Silyl-selective)High (Boc-compatible)
Workup Evaporation (Simple)Aqueous ExtractionNeutralization (Tedious)

Troubleshooting & Quality Control

Decision Tree for Process Selection

DecisionTree Start Start: Pentanoic Acid Derivative with O-tBu Group Q1 Is the O-tBu at the 4 or 5 position? Start->Q1 Q2 Are there other acid-sensitive groups (e.g., Boc)? Q1->Q2 No (or accepted) Res1 Expect δ-Valerolactone formation. Q1->Res1 Yes Res2 Use Method A (TFA/TES). Most reliable. Q2->Res2 No Res3 Use Method C (H3PO4) or Method B (TMSI). Q2->Res3 Yes Res1->Q2

Figure 2: Strategic decision tree for selecting the optimal deprotection protocol.

Analytical Validation
  • NMR Signature:

    • Starting Material: Singlet at

      
       1.2 ppm (9H) for 
      
      
      
      .
    • Product (Lactone): Disappearance of the 1.2 ppm singlet. Appearance of a triplet near

      
       4.3 ppm (corresponding to 
      
      
      
      in the ring).
    • Product (Linear Acid): Triplet near

      
       3.6 ppm (
      
      
      
      ). Note: If you see both, you have an equilibrium mixture.
  • Mass Spectrometry:

    
     ethers often fragment in MS sources. Look for the 
    
    
    
    peak in the starting material spectrum to confirm identity before deprotection.

References

  • Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 3rd ed.; Wiley-Interscience: New York, 1999. (The foundational text for deprotection conditions).
  • Mehta, A.; Jaouhari, R.; Benson, T. J.; Douglas, K. T. Improved efficiency and selectivity in peptide synthesis: Use of triethylsilane as a carbocation scavenger in deprotection of t-butyl esters and t-butoxycarbonyl-protected sites.[4] Tetrahedron Lett.[5]1992 , 33, 5441–5444.

  • Olah, G. A.; Narang, S. C.; Gupta, B. G. B.; Malhotra, R. Synthetic Methods and Reactions. 62. Transformations with Chlorotrimethylsilane/Sodium Iodide. J. Org. Chem.1979 , 44, 1247–1251. (Protocol for in-situ TMSI generation).

  • Li, B.; Berliner, M.; Buzon, R.; et al. Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert-Butyl Carbamates, Esters, and Ethers. J. Org.[6] Chem.2006 , 71, 9045–9050.[6]

  • Bartoli, G. et al. Mild and Selective Deprotection of tert-Butyl Ethers and Esters.[6] Org.[5][7][8] Lett.2005 , 7, 427.[6] (Alternative Lewis Acid methods).[9]

Sources

5-(tert-butoxy)pentanoic acid as a hydrophilic spacer in drug design

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 5-(tert-Butoxy)pentanoic Acid as a Bifunctional Hydrophilic Spacer in Targeted Drug Design

Executive Summary

In the rapidly evolving landscape of targeted therapeutics—specifically Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs)—the selection of a linker is as critical as the choice of the payload itself[1]. As a Senior Application Scientist, I frequently observe that premature linker selection leads to poor cell permeability, synthetic bottlenecks, or in vivo aggregation.

This compound serves as an advanced, bifunctional building block. It provides a highly controlled, monodisperse aliphatic chain that acts as a lipophilic, sterically shielded spacer during complex syntheses, but can be cleanly unmasked to reveal 5-hydroxypentanoic acid —a flexible, hydrophilic spacer that optimizes the physicochemical properties of the final drug[2].

Mechanistic Rationale: The "Goldilocks" Spacer

Designing a PROTAC or ADC requires balancing hydrophobicity (for cell membrane permeability) and hydrophilicity (for solubility and avoiding aggregation)[3].

  • The Problem with PEGs: While Polyethylene Glycol (PEG) linkers are standard for increasing solubility[4], long PEG chains can drastically reduce the cell permeability of small-molecule degraders.

  • The Problem with Pure Aliphatics: Conversely, purely aliphatic chains (like hexanoic acid) drive up the LogP, leading to non-specific protein binding and poor aqueous solubility.

  • The Solution: this compound offers a "Goldilocks" solution. Once the tert-butyl ether is deprotected, the resulting terminal hydroxyl group acts as a potent hydrogen-bond donor and acceptor, providing sufficient hydrophilicity without the excessive polar surface area (PSA) of a PEG chain[2]. Furthermore, the tert-butyl group acts as an orthogonal protecting group, remaining completely stable during base-catalyzed peptide couplings but cleaving rapidly under acidic conditions[5].

Comparative Spacer Analysis

To guide your structural design, the following table summarizes how the protected and deprotected states of this spacer compare to traditional linkers.

Spacer PropertyPolyethylene Glycol (PEG4)Aliphatic (Hexanoic Acid)This compound (Protected)5-Hydroxypentanoic Acid (Deprotected)
Chain Length 14 atoms6 atoms6 atoms (main chain)6 atoms (main chain)
LogP Contribution Highly Negative (Hydrophilic)Highly Positive (Lipophilic)Positive (Lipophilic)Neutral/Slightly Negative
H-Bond Donors 0001
H-Bond Acceptors 4022
Synthetic Role Final SpacerFinal SpacerIntermediate / Purification AidFinal Hydrophilic Spacer

Experimental Workflows & Chemical Logic

The integration of this compound into a drug scaffold follows a precise logic: Coupling


 Purification 

Deprotection

Final Conjugation.

Workflow N1 Target Ligand (Amine Functionalized) N2 Amide Coupling (HATU, DIPEA, DMF) N1->N2 Add this compound N3 Protected Intermediate (Lipophilic, High Rf) N2->N3 Amide Bond Formation N4 Acidic Deprotection (TFA, TIPS, DCM) N3->N4 Purify & Cleave Ether N5 5-Hydroxypentanamide (Hydrophilic Spacer) N4->N5 Scavenge t-Butyl Cation N6 E3 Ligase Ligand Conjugation N5->N6 Activate & Link

Workflow for PROTAC assembly using this compound as a tunable spacer.

Logic A Protected Linker High RP-HPLC Retention B Acid Cleavage TFA / TIPS / DCM A->B Add Acid C Deprotected Spacer Mass Shift: -56 Da Low RP-HPLC Retention B->C Loss of Isobutylene D Alkylated Byproduct Mass Shift: +0 Da (Isomerization) B->D If TIPS is omitted

Chemical logic and self-validating quality control checkpoints during acidic deprotection.

Self-Validating Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Causality is provided for every critical reagent choice, and specific Quality Control (QC) checkpoints are embedded to verify success before proceeding.

Protocol A: Amide Coupling (Spacer Installation)

This step links the carboxylic acid of the spacer to an amine-bearing target ligand.

  • Preparation: Dissolve the Target Amine (1.0 mmol) and this compound (1.2 mmol) in anhydrous DMF (10 mL).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 3.0 mmol).

    • Causality: DIPEA is a sterically hindered, non-nucleophilic base. It ensures the target amine is fully free-based for nucleophilic attack while neutralizing the acidic byproducts of the coupling reagent.

  • Activation: Cool the mixture to 0°C and add HATU (1.5 mmol) portion-wise.

    • Causality: HATU is chosen over EDC/NHS because it generates a highly reactive highly reactive O-At ester, drastically accelerating the coupling of aliphatic acids to sterically hindered amines. Cooling prevents thermal degradation of this active ester.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.

  • Self-Validation (QC Check): Analyze a 10 µL aliquot via LC-MS.

    • Success Criteria: Complete disappearance of the starting amine mass. Appearance of a new peak corresponding to

      
       (mass of the spacer minus water).
      
    • Failure Protocol: If starting material persists, add an additional 0.5 eq of HATU and stir for 1 hour.

  • Workup: Quench with saturated aqueous

    
    , extract with Ethyl Acetate, wash with brine to remove DMF, dry over 
    
    
    
    , and concentrate. The lipophilic tert-butyl group ensures the product elutes cleanly on normal-phase silica gel.
Protocol B: Acidic Unmasking of the Hydrophilic Hydroxyl

This step removes the tert-butyl ether to reveal the hydrophilic 5-hydroxypentanamide spacer[5].

  • Preparation: Dissolve the protected intermediate (1.0 mmol) in Dichloromethane (DCM, 4.5 mL).

  • Scavenger Addition: Add Triisopropylsilane (TIPS, 0.5 mL).

    • Causality (Critical): Acidic cleavage of the ether generates a highly reactive tert-butyl carbocation. If your payload contains electron-rich aromatic rings (e.g., indoles, phenols), this cation will perform an irreversible Friedel-Crafts alkylation on your drug. TIPS acts as a hydride donor, instantly quenching the cation into harmless isobutane gas.

  • Cleavage: Slowly add Trifluoroacetic Acid (TFA, 5.0 mL) at 0°C. Stir at room temperature for 3 hours.

  • Self-Validation (QC Check): Monitor via LC-MS and reverse-phase HPLC.

    • Success Criteria: A mass shift of -56 Da (loss of isobutylene). The retention time on reverse-phase HPLC will significantly decrease due to the newly exposed, highly polar hydroxyl group.

  • Workup: Concentrate under reduced pressure. Co-evaporate with toluene (3 x 10 mL) to azeotropically remove residual TFA, yielding the deprotected spacer ready for final conjugation.

Protocol C: Carbonate Activation for Final Conjugation

To link the newly formed hydroxyl group to an E3 ligase ligand (e.g., an amine-functionalized lenalidomide), the hydroxyl must be activated.

  • Preparation: Dissolve the deprotected intermediate (1.0 mmol) in anhydrous Acetonitrile (10 mL).

  • Activation: Add N,N'-Disuccinimidyl carbonate (DSC, 1.5 mmol) and Triethylamine (TEA, 3.0 mmol). Stir at room temperature for 4 hours.

  • Self-Validation (QC Check): LC-MS analysis must show a mass increase of +141 Da (addition of the NHS-carbonate group).

  • Conjugation: The activated NHS-carbonate can now be reacted directly with any primary amine-bearing payload to form a highly stable carbamate linkage, completing the PROTAC or ADC assembly.

References

  • Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release, Frontiers in Pharmacology.[Link]

  • A Chemically Induced CRISPR/dCas13FCPF Platform for Precise and Programmable RNA Regulation, ACS Publications.[Link]

  • tert-Butyl Ethers Protection and Deprotection, Organic Chemistry Portal.[Link]

Sources

Application Note: Optimized Amide Bond Formation with 5-(tert-Butoxy)pentanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Medicinal Chemists, Process Scientists, and Peptide Engineers

Introduction & Mechanistic Rationale

5-(tert-butoxy)pentanoic acid is a highly versatile bifunctional aliphatic linker widely utilized in PROTAC design, bioconjugation, and targeted drug delivery systems. It features a terminal carboxylic acid primed for amide coupling and a hydroxyl group protected as a tert-butyl (t-Bu) ether.

The primary synthetic challenge when utilizing this building block is the orthogonal stability of the t-Bu ether . While the t-Bu group is robust against strong bases, nucleophiles, and catalytic hydrogenation, it is exceptionally labile under acidic conditions[1]. Consequently, traditional carboxylic acid activation methods that generate strong acid byproducts—such as the formation of acid chlorides via thionyl chloride (SOCl₂) or oxalyl chloride—will induce rapid premature deprotection of the ether via an E1/SN1 mechanism (expulsion of isobutylene).

To preserve the t-Bu ether, amide bond formation must proceed via in situ activation using modern coupling reagents under strictly neutral to mildly basic conditions[2]. By employing uronium salts (e.g., HATU) or carbodiimides (e.g., EDC) in the presence of a tertiary amine base, the reaction avoids the generation of destructive acidic species, ensuring complete retention of the protecting group[3].

Causality in Experimental Design

As a self-validating system, every reagent and condition chosen for this protocol serves a specific mechanistic purpose to maximize yield while preventing side reactions:

  • Coupling Reagent (HATU vs. EDC/HOBt): HATU is selected as the premier reagent for sterically hindered or electron-deficient amines. It generates a highly reactive 1-hydroxy-7-azabenzotriazole (HOAt) active ester. The nitrogen atom at the 7-position of the HOAt ring provides a neighboring group effect, acting as a general base to accelerate nucleophilic attack[2]. For unhindered primary amines, EDC/HOBt is an excellent, cost-effective alternative that generates a water-soluble urea byproduct[4].

  • Base Selection (DIPEA): N,N-Diisopropylethylamine (DIPEA) is utilized because its pKa (~10.5) is sufficient to completely deprotonate the carboxylic acid (pKa ~4.5-5.0) to form the reactive carboxylate anion. Its steric bulk prevents it from acting as a competing nucleophile, avoiding the formation of unwanted amides.

  • Solvent Selection: N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) are the industry standards[5]. However, recent green chemistry initiatives demonstrate that 2-Methyltetrahydrofuran (2-MeTHF) or Ethyl Acetate (EtOAc) provide equivalent reaction kinetics and superior phase separation during workup[5].

  • Workup Causality (The Critical Step): Standard amide workups often use 1M HCl to quench unreacted amines. This must be strictly avoided. The hydronium ion concentration at pH ~0 will rapidly cleave the t-Bu ether. Instead, we utilize 5% aqueous citric acid (pH ~3) . This provides a precise thermodynamic window: it is acidic enough to protonate aliphatic amines (pKa ~9-10) and DIPEA, driving them into the aqueous phase, but mild enough to leave the t-Bu ether entirely intact.

Quantitative Data: Reagent & Condition Comparison

The following table summarizes the quantitative efficiency and compatibility of various coupling systems with this compound.

Coupling SystemBase RequiredPreferred SolventTypical Yieldt-Bu Ether StabilityWorkup Considerations
HATU DIPEA (3.0 eq)DMF or DCM85–98%Excellent Requires basic wash (NaHCO₃) to remove HOAt.
EDC / HOBt NMM (3.0 eq)DCM or 2-MeTHF75–90%Excellent Water-soluble urea byproduct; highly scalable[4].
T3P (50% in EtOAc)TEA (3.0 eq)EtOAc80–95%Excellent Water-soluble byproducts; greenest solvent profile.
Oxalyl Chloride None / Cat. DMFDCMN/AFailed (Cleaved) Generates HCl; strictly incompatible with t-Bu[1].

Reaction Workflow Visualization

The following diagram maps the mechanistic pathway of the HATU-mediated coupling, highlighting the preservation of the t-Bu ether throughout the activation and substitution phases.

G A This compound (Stable t-Bu Ether) B Addition of DIPEA (Carboxylate Anion Formation) A->B Step 1 C Addition of HATU (Uronium Activation) B->C Step 2 D Active OAt Ester (Highly Reactive Intermediate) C->D - Tetramethylurea E Addition of Amine (R-NH2) (Nucleophilic Acyl Substitution) D->E Step 3 F Amide Product (Intact t-Bu Ether) E->F - HOAt

Mechanistic workflow of HATU-mediated amide bond formation preserving the tert-butyl ether.

Standard Operating Procedure (SOP): HATU-Mediated Amide Coupling

Scale: 1.0 mmol (Adjust volumetrically for scale-up)

Materials Required:
  • This compound (1.0 mmol, 1.0 eq)

  • Target Amine (1.1 mmol, 1.1 eq)

  • HATU (1.2 mmol, 1.2 eq)

  • DIPEA (3.0 mmol, 3.0 eq)

  • Anhydrous DMF or DCM (10 mL, 0.1 M)

Step-by-Step Methodology:
  • Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Purge with inert gas (N₂ or Argon).

  • Dissolution: Add this compound (1.0 mmol) to the flask and dissolve in 10 mL of anhydrous DMF.

  • Deprotonation: Add DIPEA (3.0 mmol) dropwise via syringe. Stir at room temperature (20–25 °C) for 5 minutes. Causality: Ensures complete formation of the carboxylate anion prior to activation.

  • Activation: Add HATU (1.2 mmol) in one solid portion. A slight color change (yellowing) may occur. Stir for 10–15 minutes. Causality: This pre-activation time is critical to allow the complete formation of the highly reactive OAt ester intermediate.

  • Coupling: Add the target amine (1.1 mmol) either neat or dissolved in 1-2 mL of DMF.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor progression via LC-MS or TLC (typically 2 to 12 hours depending on amine nucleophilicity).

  • Quench & Extraction: Once complete, dilute the reaction mixture with Ethyl Acetate (30 mL) and transfer to a separatory funnel. Quench by adding 15 mL of deionized water.

  • Mild Acidic Wash (Critical): Wash the organic layer with 5% aqueous citric acid (2 × 15 mL). Do not use HCl.

  • Basic Wash: Wash the organic layer with saturated aqueous NaHCO₃ (2 × 15 mL) to remove the acidic HOAt byproduct.

  • Final Wash & Drying: Wash with brine (15 mL), dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (typically using a Hexanes/EtOAc or DCM/MeOH gradient).

Analytical Validation & Troubleshooting

To ensure this protocol acts as a self-validating system, perform the following checks:

  • LC-MS Verification: When analyzing the product mass, look for the

    
     peak. If the t-Bu ether was accidentally cleaved (e.g., due to improper workup), you will observe a prominent 
    
    
    
    peak, corresponding to the loss of isobutylene (
    
    
    ).
  • ¹H-NMR Confirmation: The intact t-Bu group presents as a massive, distinct 9-proton singlet (

    
    ) in the highly shielded region, typically between 1.10 ppm and 1.25 ppm . The disappearance of this peak indicates ether hydrolysis.
    
  • TLC Staining: this compound does not absorb UV light strongly. Use KMnO₄ stain (oxidizes the ether/alkyl chain) or Ninhydrin stain (to track the disappearance of the primary amine starting material).

References

  • Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide Source: Green Chemistry (RSC Publishing), 2012. URL:[Link][5]

  • Peptide Coupling Reagents, More than a Letter Soup Source: Chemical Reviews (ACS Publications), 2011. URL:[Link][2]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents Source: Molecules (PMC / NIH), 2018. URL:[Link][4]

  • Amide bond formation: Beyond the myth of coupling reagents Source: Chemical Society Reviews (ResearchGate), 2009. URL:[Link][3]

Sources

Application Note: High-Efficiency Functionalization of 5-(tert-butoxy)pentanoic Acid for Bioorthogonal Click Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals specializing in bioconjugation, PROTAC design, and targeted therapeutics.

Strategic Overview & Molecular Rationale

In modern drug development, 5-(tert-butoxy)pentanoic acid serves as a highly versatile lipophilic spacer. The tert-butyl ether moiety at the C5 position provides exceptional stability against basic conditions and nucleophilic degradation during complex multistep syntheses. Crucially, it remains selectively cleavable under strong acidic conditions (e.g., using Trifluoroacetic acid), allowing for late-stage unmasking of a hydroxyl group if required.

To integrate this building block into bioorthogonal workflows, the terminal carboxylic acid must be converted into a "click-ready" handle. This application note details the causal methodologies for functionalizing this compound with a terminal alkyne (via propargylamine), thereby priming the molecule for downstream Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Mechanistic Causality: The EDC/NHS to CuAAC Pipeline

The functionalization relies on a two-step carbodiimide-mediated amidation.

  • Activation: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the terminal carboxyl group of this compound to form a highly reactive O-acylisourea intermediate[1].

  • Stabilization: Because O-acylisourea is prone to rapid hydrolysis or rearrangement, N-hydroxysuccinimide (NHS) is introduced to convert it into a stable NHS-ester[2],[1]. This ester is an excellent leaving group that resists aqueous quenching.

  • Amidation: Propargylamine, a widely used small-molecule linker, acts as the nucleophile, displacing the NHS group to form a stable amide bond while installing a terminal alkyne[2].

Once functionalized, the resulting alkyne-pentanamide can participate in CuAAC. This [3+2] cycloaddition features an enormous rate acceleration (up to


 times faster than uncatalyzed reactions) and is entirely insensitive to aqueous environments or biological pH ranges[3]. The coordination of Cu(I) lowers the pKa of the terminal alkyne, allowing deprotonation and triazole formation to occur smoothly at room temperature[4].

EDC_NHS_Workflow Acid 5-(tert-butoxy) pentanoic acid O_Acyl O-Acylisourea Intermediate Acid->O_Acyl EDC·HCl (Activation) NHS_Ester NHS-Ester Intermediate O_Acyl->NHS_Ester NHS (Stabilization) Product Alkyne-Functionalized Pentanamide NHS_Ester->Product Propargylamine DIPEA (Amidation)

Fig 1: EDC/NHS-mediated amidation workflow for alkyne functionalization.

Quantitative Data: Reaction Parameters

The following table summarizes the stoichiometric requirements for the synthesis of the alkyne-functionalized click handle.

ReagentMW ( g/mol )EquivalentsFunction
This compound 174.241.0Starting Material / Spacer
EDC·HCl 191.701.2Carboxyl Activator
NHS 115.091.2Ester Stabilizer
Propargylamine 55.081.5Alkyne Click Handle
DIPEA 129.242.0Base / Acid Scavenger
Anhydrous DCM N/A0.1 MAprotic Solvent

Experimental Protocol: Alkyne Functionalization

Phase 1: NHS-Ester Activation
  • Preparation: Dissolve 1.0 eq of this compound in anhydrous Dichloromethane (DCM) to achieve a 0.1 M concentration. Causality: Anhydrous DCM is strictly used to eliminate ambient moisture, which competitively hydrolyzes the activated ester back to the carboxylic acid.

  • Activation: Add 1.2 eq of EDC·HCl and 1.2 eq of NHS to the stirring solution.

  • Incubation: Stir the mixture at room temperature under an inert atmosphere (Nitrogen or Argon) for 2 hours.

  • Validation Checkpoint: Analyze via TLC (Hexane:EtOAc 1:1). The NHS-ester will appear as a distinct, less polar spot compared to the starting acid. Do not proceed until the starting material is fully consumed.

Phase 2: Amidation
  • Coupling: To the activated NHS-ester solution, dropwise add 1.5 eq of propargylamine followed by 2.0 eq of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA neutralizes the HCl salt from EDC and ensures the propargylamine remains in its highly nucleophilic, unprotonated state.

  • Incubation: Stir at room temperature for 4 to 6 hours.

  • Validation Checkpoint: Confirm complete consumption of the NHS-ester via LC-MS or TLC.

Self-Validating Workup & Analytical QC

This protocol utilizes a self-validating liquid-liquid extraction strategy that exploits the pKa differences of the reaction components, allowing for the isolation of highly pure product without column chromatography.

  • Acidic Wash (5% Aqueous Citric Acid): Wash the organic layer twice with equal volumes of 5% citric acid (pH ~3).

    • Expert Insight: This step protonates unreacted propargylamine and DIPEA, driving them into the aqueous layer. Crucially, do not use strong acids like 1M HCl. The tert-butoxy ether is acid-labile; using a mild organic acid like citric acid protects the ether from premature deprotection.

  • Basic Wash (Saturated NaHCO₃): Wash the organic layer twice with saturated sodium bicarbonate (pH ~8).

    • Expert Insight: This deprotonates any unreacted this compound and NHS byproduct, partitioning them into the aqueous waste.

  • Drying: Wash once with brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure alkyne-pentanamide.

Downstream Application: CuAAC Protocol

To validate the bioorthogonality of the newly synthesized alkyne-pentanamide, it can be conjugated to any azide-bearing target (e.g., fluorophores, peptides, or biomolecules) via CuAAC[2].

CuAAC Alkyne Alkyne-Pentanamide (Click Handle) Catalyst Active Cu(I) Species (CuSO4 + Na-Ascorbate) Alkyne->Catalyst Azide Azide-Functionalized Target Azide->Catalyst Triazole 1,4-Substituted 1,2,3-Triazole Linkage Catalyst->Triazole [3+2] Cycloaddition t-BuOH/H2O, RT

Fig 2: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) conjugation pathway.

CuAAC Methodology
  • Dissolve 1.0 eq of the alkyne-pentanamide and 1.0 eq of the target azide in a 1:1 (v/v) mixture of tert-butanol and water.

  • Prepare a 0.1 M aqueous solution of CuSO₄·5H₂O and add 0.1 eq to the reaction.

  • Prepare a fresh 0.5 M aqueous solution of Sodium Ascorbate and add 0.5 eq to the reaction.

    • Expert Insight: Sodium ascorbate acts as a reducing agent to generate the catalytically active Cu(I) species in situ. It must be prepared fresh immediately before use. A successful reduction is visually validated when the solution shifts from blue (Cu²⁺) to colorless or pale yellow. If the solution turns green or brown, unwanted oxidation has occurred, and the reaction mixture must be degassed with additional ascorbate added[3],[4].

  • Stir at room temperature for 2–12 hours until complete conversion is observed via LC-MS.

References

  • Shin, Y.-G., et al. "Click Chemistry Azide-Alkyne Cycloaddition." Organic-Chemistry.org.
  • "Click Chemistry, a Powerful Tool for Pharmaceutical Sciences." NIH PubMed Central (PMC).
  • "Cross-reactivities in conjugation reactions involving iron oxide nanoparticles." Beilstein Journal of Nanotechnology.
  • "Application Notes and Protocols for EDC/NHS Coupling Reaction." BenchChem.

Sources

synthesis of 5-(tert-butoxy)pentanoic acid from gamma-butyrolactone

Application Note: Strategic Synthesis of this compound via C1-Homologation of -Butyrolactone

Executive Summary

This application note details the synthesis of This compound starting from


-butyrolactone (GBL)


homologation strategy

The optimized route described herein utilizes a robust Ring-Opening / Nitrile Displacement / Hydrolysis sequence to construct the 5-carbon backbone (5-hydroxypentanoic acid), followed by a Simultaneous Protection / Selective Deprotection strategy to install the sensitive tert-butyl ether moiety.

Key Technical Challenges:

  • C4

    
     C5 Homologation:  Efficiently extending the carbon chain without polymerization.
    
  • Selectivity: Differentiating the hydroxyl and carboxyl groups during tert-butyl installation.

  • Stability: Preventing acid-catalyzed elimination of the tert-butyl group during workup.

Retrosynthetic Analysis & Pathway Logic

The synthesis is divided into two distinct phases:

  • Scaffold Construction (Homologation): Conversion of GBL to 5-hydroxypentanoic acid via a nitrile intermediate.

  • Functional Group Engineering: Installation of the tert-butyl ether and recovery of the free carboxylic acid.

Reaction Pathway Diagram

Gcluster_0Phase 1: C4 to C5 Homologationcluster_1Phase 2: EtherificationGBLGamma-Butyrolactone(C4 Precursor)BDO1,4-ButanediolGBL->BDO1. Red (NaBH4/LiAlH4)CL_OH4-Chlorobutan-1-olBDO->CL_OH2. HCl (aq), RefluxSelective ChlorinationNITRILE5-Hydroxypentanenitrile(C5 Skeleton)CL_OH->NITRILE3. NaCN, DMSONucleophilic Sub.HPA5-Hydroxypentanoic Acid(Intermediate)NITRILE->HPA4. NaOH, H2OHydrolysisDIESTERtert-Butyl 5-(tert-butoxy)pentanoate(Bis-protected)HPA->DIESTER5. Isobutylene, H2SO4Global ProtectionTARGETThis compound(Target)DIESTER->TARGET6. LiOH, MeOHSelective Saponification

Figure 1: Step-wise synthetic workflow transforming C4-lactone to C5-ether acid via nitrile homologation.

Detailed Experimental Protocols

Phase 1: Homologation (GBL 5-Hydroxypentanoic Acid)

Context: GBL is first reduced to the diol, desymmetrized to the chlorohydrin, and then homologated via cyanide displacement. This avoids the use of unstable organometallics on scale.

Step 1.1: Reduction to 1,4-Butanediol

Note: 1,4-Butanediol is commercially available. If synthesizing from GBL:

  • Reagents: GBL (1.0 eq), NaBH

    
     (0.75 eq), MeOH.
    
  • Protocol: Add GBL dropwise to a cooled suspension of NaBH

    
     in MeOH. Stir at RT for 4h. Quench with dilute HCl. Extract with EtOAc.[1]
    
  • Yield: >90%.

Step 1.2: Selective Chlorination to 4-Chlorobutan-1-ol
  • Principle: Continuous extraction allows for the selective mono-chlorination of the diol.

  • Reagents: 1,4-Butanediol, Conc. HCl.

  • Protocol:

    • Reflux 1,4-butanediol with conc. HCl for 12 hours in a continuous extraction apparatus (using heptane or toluene as the extractant).

    • The product, 4-chlorobutan-1-ol, partitions into the organic phase, preventing di-chlorination.

    • Distill the organic layer to isolate the product.

    • Boiling Point: 84-85°C at 16 mmHg.

Step 1.3: Nitrile Displacement (The Homologation Step)
  • Reagents: 4-Chlorobutan-1-ol (1.0 eq), NaCN (1.2 eq), DMSO (Solvent).

  • Protocol:

    • Safety Warning: NaCN is highly toxic. Use a fume hood and have bleach quench solution ready.

    • Dissolve NaCN in DMSO at 40°C.

    • Add 4-chlorobutan-1-ol dropwise to maintain internal temp < 60°C.

    • Stir at 60-70°C for 4 hours. Monitoring by TLC/GC is essential to ensure complete conversion.

    • Workup: Dilute with water, extract with DCM. Wash organics with brine.

    • Product: 5-Hydroxypentanenitrile (

      
      ).
      
Step 1.4: Hydrolysis to 5-Hydroxypentanoic Acid
  • Reagents: 5-Hydroxypentanenitrile, NaOH (2.5 eq), Water/Ethanol (1:1).

  • Protocol:

    • Reflux the nitrile in basic solution for 6 hours until ammonia evolution ceases.

    • Cool and wash with ether (removes unreacted nitrile).

    • Acidify the aqueous layer to pH 2 with HCl.

    • Extract immediately with EtOAc (repeatedly).

    • Concentrate to obtain 5-hydroxypentanoic acid (often exists in equilibrium with

      
      -valerolactone).
      
Phase 2: Functionalization (Ether Formation)

Context: Direct etherification of a hydroxy acid is challenging. The most robust method involves "global protection" (forming the tert-butyl ester AND tert-butyl ether) followed by selective saponification of the ester.

Step 2.1: Global tert-Butylation
  • Mechanism: Acid-catalyzed addition of the hydroxyl and carboxyl groups across the double bond of isobutylene.

  • Reagents: 5-Hydroxypentanoic acid (1.0 eq), Isobutylene (gas, excess), Conc. H

    
    SO
    
    
    (cat.), DCM or Chloroform.
  • Protocol:

    • Dissolve the hydroxy acid in DCM in a pressure vessel (autoclave or heavy-walled glass reactor).

    • Cool to -78°C. Condense isobutylene (approx 10 eq) into the vessel.

    • Add conc. H

      
      SO
      
      
      (0.1 eq).
    • Seal and warm to Room Temperature. Stir for 24-48 hours.

    • Workup: Cool vessel, vent excess isobutylene carefully. Pour reaction mixture into cold NaHCO

      
       (sat).
      
    • Extract with DCM, dry over MgSO

      
      , and concentrate.
      
    • Intermediate: tert-Butyl 5-(tert-butoxy)pentanoate.

Step 2.2: Selective Saponification
  • Principle: tert-Butyl esters are sterically hindered but can be hydrolyzed under basic conditions (saponification) while the tert-butyl ether remains stable (ethers are stable to base).

  • Reagents: tert-Butyl 5-(tert-butoxy)pentanoate, LiOH

    
    H
    
    
    O (3.0 eq), MeOH/THF/H
    
    
    O (3:1:1).
  • Protocol:

    • Dissolve the diester in the solvent mixture.

    • Add LiOH and reflux gently (60°C) for 12-18 hours.

    • Monitoring: Monitor by TLC for disappearance of the ester spot.

    • Critical Workup (Acid Sensitivity):

      • Remove organic solvents under reduced pressure.

      • The aqueous residue contains the carboxylate salt.

      • Cool to 0°C. Carefully acidify to pH 4-5 using 1M citric acid or dilute HCl. Do not use strong acid or low pH (<3), or the tert-butyl ether will cleave.

      • Extract rapidly with EtOAc.

      • Dry (Na

        
        SO
        
        
        ) and concentrate in vacuo.

Data Summary & Process Parameters

ParameterValue / ConditionNote
Starting Material

-Butyrolactone (99%)
C4 Backbone
Homologation Reagent Sodium Cyanide (NaCN)Extends C4

C5
Key Intermediate 5-HydroxypentanenitrilePrecursor to acid
Etherification Reagent Isobutylene / H

SO

Forms tBu-Ether & tBu-Ester
Deprotection Selectivity Base Hydrolysis (LiOH)Cleaves Ester, Keeps Ether
Final pH Target 4.0 - 5.0Critical to prevent ether loss
Overall Yield ~35 - 45%Over 5 steps

Troubleshooting & Critical Control Points

  • Homologation Failure: If the nitrile step fails, ensure the chlorohydrin is pure. Residual diol leads to polymerization.

  • Ether Cleavage: The tert-butyl ether is acid-labile. During the final acidification, use a weak acid (Citric acid) and keep the temperature low (0°C). Avoid storing the product in acidic media.

  • Alternative Starting Material: If available, starting with

    
    -Valerolactone  (DVL) bypasses Phase 1 entirely. DVL opens directly to 5-hydroxypentanoic acid, reducing the protocol to Phase 2 only.
    

References

  • Homologation of Diols: Marvel, C. S., & Sperry, R. L. (1941). Benzoyl Cyanide. Organic Syntheses, 21, 13.
  • Synthesis of 5-Hydroxypentanoic Acid: Huckel, W., & Pietrzok, H. (1939). Justus Liebigs Annalen der Chemie, 540(3), 250-273.
  • tert-Butyl Etherification: Armstrong, A., et al. (1988).[2] A new method for the preparation of tertiary butyl ethers and esters. Tetrahedron Letters, 29(20), 2483-2486. Link

  • Selective Hydrolysis: Greene, T. W., & Wuts, P. G. M. (2014). Protective Groups in Organic Synthesis. 5th Ed. John Wiley & Sons. (Stability of t-butyl ethers vs esters).
  • GBL Properties: ECHA Registr

    
    -Butyrolactone. Link
    

The Alchemist's Handbook: A Guide to Preparing Activated Esters of 5-(tert-Butoxy)-5-oxopentanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive technical guide provides researchers, medicinal chemists, and drug development professionals with a detailed framework for the synthesis, purification, and characterization of activated esters of 5-(tert-butoxy)-5-oxopentanoic acid. This key bifunctional linker, often referred to as mono-tert-butyl glutarate, is a cornerstone in bioconjugation and linker-payload technology, enabling the stable attachment of molecules to amine-bearing substrates. This document moves beyond simple step-by-step instructions, delving into the mechanistic rationale behind procedural choices, offering field-proven insights for troubleshooting, and establishing a self-validating system for synthesis. We present detailed protocols for the preparation of the N-hydroxysuccinimide (NHS) ester, a widely utilized amine-reactive species, via common carbodiimide coupling strategies.

Introduction: The Strategic Importance of Activated Esters

In the intricate world of chemical biology and drug development, the covalent linkage of molecules is a fundamental requirement. Activated esters, particularly N-hydroxysuccinimide (NHS) esters, serve as highly efficient and selective chemical handles for acylating primary amines under mild conditions.[1] The resulting amide bond is exceptionally stable, a critical feature for applications ranging from antibody-drug conjugates (ADCs) to functionalized nanoparticles and diagnostic probes.

The molecule 5-(tert-butoxy)-5-oxopentanoic acid is of particular strategic importance. It is a heterobifunctional linker; one terminus is a carboxylic acid available for activation, while the other is a tert-butyl ester. This tert-butyl group serves as a robust protecting group that can be selectively removed under acidic conditions, revealing a second carboxylic acid for subsequent chemical modifications.[2] This orthogonal reactivity makes it an invaluable building block for constructing complex molecular architectures.

This guide will focus on the most prevalent method for activating the free carboxylic acid: conversion to its N-hydroxysuccinimide ester. This transformation renders the carboxyl group highly susceptible to nucleophilic attack by primary amines while maintaining reasonable stability for handling and storage.[3][4]

Foundational Chemistry: The Mechanism of Activation

The conversion of a relatively unreactive carboxylic acid to a highly reactive NHS ester is typically mediated by a coupling agent, most commonly a carbodiimide such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The process is a two-step reaction that occurs in-situ.

  • Formation of the O-Acylisourea Intermediate: The carbodiimide reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This species is highly unstable in aqueous environments and prone to hydrolysis, which would regenerate the starting carboxylic acid.[3]

  • Nucleophilic Attack by N-Hydroxysuccinimide: N-hydroxysuccinimide (NHS) acts as a nucleophile, attacking the O-acylisourea intermediate. This forms the desired NHS ester and releases a soluble (in the case of EDC) or insoluble (in the case of DCC) urea byproduct. The resulting NHS ester is significantly more stable than the O-acylisourea intermediate, allowing for efficient coupling to amines at a physiological or slightly basic pH.[4]

dot graph "EDC_NHS_Activation_Mechanism" { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} caption { label = "Mechanism of Carbodiimide/NHS Activation."; fontsize = 10; fontname = "Arial"; }

Experimental Guide: Synthesis and Characterization

This section provides detailed protocols for the synthesis of the starting material and its subsequent activation.

Synthesis of Starting Material: 5-(tert-Butoxy)-5-oxopentanoic Acid

The starting material can be synthesized from glutaric anhydride through a ring-opening reaction with potassium tert-butoxide.[5]

Materials and Reagents:

ReagentM.W. ( g/mol )Typical QuantityStoichiometric Eq.
Glutaric Anhydride114.1011.41 g1.0
Potassium tert-butoxide112.2114.02 g1.25
Tetrahydrofuran (THF), anhydrous-100 mL-
Ethyl Acetate-As needed-
10% Hydrochloric Acid-As needed-
Magnesium Sulfate, anhydrous-As needed-
Activated Charcoal-As needed-

Protocol:

  • To a solution of potassium tert-butoxide (14.02 g) in anhydrous tetrahydrofuran (100 mL) at room temperature, add glutaric anhydride (11.41 g) portion-wise.

  • An exothermic reaction will occur. Once the addition is complete and the exotherm has subsided, stir the reaction mixture at 40°C for 15 minutes.

  • Remove the THF under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in water. Add ethyl acetate, and while cooling in an ice bath, adjust the pH of the aqueous layer to ~9 with an aqueous potassium carbonate solution.

  • Separate the layers and wash the aqueous layer with fresh ethyl acetate.

  • Treat the aqueous layer with activated charcoal, then add a fresh portion of ethyl acetate.

  • While cooling in an ice bath, acidify the aqueous layer to pH 4 with 10% hydrochloric acid.

  • Separate the ethyl acetate layer, dry it over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield 5-(tert-butoxy)-5-oxopentanoic acid, typically as an oil or low-melting solid.[5]

Protocol 1: Activation using N,N'-Dicyclohexylcarbodiimide (DCC)

This protocol is a classic method suitable for non-aqueous conditions. The primary drawback is the formation of dicyclohexylurea (DCU), which is largely insoluble in common organic solvents and must be removed by filtration.

Materials and Reagents:

ReagentM.W. ( g/mol )Typical Quantity (for 10 mmol scale)Stoichiometric Eq.
5-(tert-butoxy)-5-oxopentanoic acid188.221.88 g1.0
N-Hydroxysuccinimide (NHS)115.091.27 g1.1
Dicyclohexylcarbodiimide (DCC)206.332.27 g1.1
Dichloromethane (DCM), anhydrous-50 mL-

Protocol:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-(tert-butoxy)-5-oxopentanoic acid (1.0 eq) and N-hydroxysuccinimide (1.1 eq) in anhydrous dichloromethane.

  • Cool the solution to 0°C in an ice bath.

  • Add a solution of DCC (1.1 eq) in a small amount of anhydrous DCM dropwise to the cooled solution.

  • Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 3-4 hours or until TLC analysis indicates complete consumption of the starting acid.

  • A white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture through a sintered glass funnel to remove the DCU. Wash the filter cake with a small amount of cold DCM.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization (e.g., from isopropanol or ethyl acetate/hexane) or by flash column chromatography on silica gel to yield the pure NHS ester.

dot graph "DCC_NHS_Workflow" { graph [rankdir="TB", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} caption { label = "Workflow for DCC-mediated NHS ester synthesis."; fontsize = 10; fontname = "Arial"; }

Protocol 2: Activation using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

This method is often preferred for its convenience, especially in bioconjugation, as the EDC and its urea byproduct are water-soluble, simplifying purification.

Materials and Reagents:

ReagentM.W. ( g/mol )Typical Quantity (for 1 mmol scale)Stoichiometric Eq.
5-(tert-butoxy)-5-oxopentanoic acid188.22188 mg1.0
N-Hydroxysuccinimide (NHS)115.09127 mg1.1
EDC Hydrochloride191.70211 mg1.1
Dichloromethane (DCM) or DMF, anhydrous-10 mL-
0.1 M HCl, cold-As needed-
Saturated Sodium Bicarbonate, cold-As needed-
Brine, cold-As needed-

Protocol:

  • In a dry round-bottom flask, dissolve 5-(tert-butoxy)-5-oxopentanoic acid (1.0 eq) and N-hydroxysuccinimide (1.1 eq) in anhydrous DCM or DMF.

  • Add EDC hydrochloride (1.1 eq) to the solution in one portion.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Once the reaction is complete, dilute the mixture with additional DCM or another water-immiscible solvent like ethyl acetate.

  • Wash the organic layer sequentially with cold 0.1 M HCl, cold saturated sodium bicarbonate solution, and cold brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the NHS ester by flash column chromatography or recrystallization as needed.

Characterization of Succinimidyl 5-(tert-butoxy)-5-oxopentanoate

Confirmation of product identity and purity is paramount. The following are expected analytical results for the target compound, C₁₃H₁₉NO₆ (M.W. 285.29 g/mol ).

  • ¹H NMR (in CDCl₃): The proton NMR spectrum is expected to show characteristic signals for the different methylene groups of the glutarate backbone, the singlet for the tert-butyl group, and a singlet for the four equivalent protons of the succinimide ring.

    • tert-Butyl protons (-C(CH₃)₃): A sharp singlet at approximately δ 1.45 ppm (9H).

    • Succinimide protons (-CO-CH₂-CH₂-CO-): A sharp singlet at approximately δ 2.84 ppm (4H).

    • Glutarate backbone protons (-CH₂-CH₂-CH₂-): Three distinct multiplets (triplets or quintets) between δ 2.0 and δ 2.8 ppm (6H total).

  • ¹³C NMR (in CDCl₃): The carbon spectrum will confirm the presence of the ester and imide carbonyls, the quaternary carbon and methyls of the tert-butyl group, and the carbons of the glutarate and succinimide rings.

  • Mass Spectrometry (ESI-MS): The mass spectrum should show a peak corresponding to the sodium adduct [M+Na]⁺ at m/z ~308.11.

  • Infrared (IR) Spectroscopy: The IR spectrum will display strong characteristic carbonyl (C=O) stretching frequencies for the tert-butyl ester (~1730 cm⁻¹) and the succinimidyl ester (~1740, 1780, 1815 cm⁻¹).

Handling, Storage, and Stability

NHS esters are sensitive to moisture. The ester linkage is susceptible to hydrolysis, which regenerates the carboxylic acid and renders the compound inactive for amine coupling.[6]

  • Handling: Always handle NHS esters in a dry environment. Use anhydrous solvents and glassware. Before opening a container stored at low temperature, allow it to fully equilibrate to room temperature to prevent condensation of atmospheric moisture onto the compound.

  • Storage: Store the solid NHS ester at -20°C, tightly sealed and preferably under an inert atmosphere (argon or nitrogen) with a desiccant. When prepared in an anhydrous organic solvent like DMF or DMSO, solutions can be stored at -20°C for 1-2 months but should be used promptly after preparation.[6]

Conclusion

The preparation of activated esters of 5-(tert-butoxy)-5-oxopentanoic acid is a critical enabling step for a multitude of applications in the life sciences. By understanding the underlying chemical principles of carbodiimide-mediated activation, researchers can confidently execute these protocols. The choice between DCC and EDC often depends on the scale of the reaction and the desired purification strategy. Rigorous characterization and adherence to proper handling and storage procedures are essential to ensure the integrity and reactivity of the final product, paving the way for successful downstream conjugation experiments.

References

  • Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. PMC. [Link]

  • Synthesis of glutaric acid mono-tert-butyl ester. PrepChem.com. [Link]

  • Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. The Royal Society of Chemistry. [Link]

  • EDC. G-Biosciences. [Link]

  • Synthesis and Study of Peptidic Bacterial Siderophores. Newcastle University Theses. [Link]

  • Protocol: NHS Ester Labeling of Amino-Biomolecules. Interchim. [Link]

  • 5-(Tert-butoxy)-5-oxopentanoic acid. PubChem. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 5-(tert-Butoxy)pentanoic Acid Coupling Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

5-(tert-butoxy)pentanoic acid is a highly versatile aliphatic building block frequently utilized in the synthesis of PROTACs, peptide sequences, and complex pharmaceutical intermediates. While the linear aliphatic carboxylic acid is generally unhindered and primed for standard amide coupling, the presence of the tert-butyl ether protecting group introduces specific vulnerabilities. This technical support guide provides field-proven troubleshooting strategies, optimized methodologies, and mechanistic insights to help you maximize your coupling yields while avoiding common pitfalls such as premature deprotection and lactonization.

Part 1: Troubleshooting Guide & FAQs

Q1: Why is my isolated yield so low, and what is the major byproduct I see in GC-MS/NMR? A1: The most frequent cause of yield loss when working with this compound is the unintended cleavage of the tert-butyl ether during acidic workup or under overly acidic coupling conditions. The tert-butyl group is highly sensitive to strong acids, which protonate the ether oxygen and trigger the elimination of a stable tert-butyl carbocation (releasing isobutylene)[1]. This cleavage generates 5-hydroxypentanoic acid, which rapidly undergoes intramolecular esterification (lactonization) to form δ-valerolactone (tetrahydro-2H-pyran-2-one)[2][3]. To prevent this causality, strictly avoid acidic washes (e.g., 1M HCl or TFA). Instead, utilize saturated aqueous NaHCO₃ or brine during your extraction phase to maintain a neutral-to-basic environment.

Q2: Which coupling reagents provide the highest conversion for this aliphatic acid? A2: For sterically unhindered aliphatic acids, standard carbodiimide chemistry (EDC) combined with an additive (HOBt) or uronium salts (HATU) are highly effective. Industrial optimization studies demonstrate that HATU combined with a tertiary amine base like DIPEA in DMF or DCM provides the fastest kinetics and highest yields, particularly when coupling with electron-deficient or unreactive amines[4][5].

Q3: I am using EDC/DCC but seeing a significant amount of a stable, unreactive byproduct. What is it and how do I avoid it? A3: You are likely observing the formation of an N-acylurea byproduct. Carbodiimides like EDC and DCC activate the carboxylic acid to form an O-acylisourea intermediate. If the amine nucleophile does not attack quickly enough, this intermediate undergoes an irreversible O-to-N acyl migration to form the inactive N-acylurea[5]. To suppress this, always add a nucleophilic additive like HOBt or Oxyma Pure. These additives rapidly react with the O-acylisourea to form a highly reactive, yet stable, active ester that resists rearrangement and efficiently acylates the incoming amine[4].

Q4: Can I use standard TFA deprotection to remove the tert-butyl ether after my coupling is complete? A4: Yes. Once the amide bond is successfully formed, the tert-butyl ether can be cleaved using standard acidic conditions (e.g., 50% TFA in DCM). The resulting 5-hydroxy amide is generally stable and will not lactonize as readily as the free carboxylic acid, allowing for further downstream functionalization[6].

Part 2: Quantitative Data Summary

The following table summarizes the expected performance and protecting group stability across various coupling conditions for this compound.

Coupling SystemBaseSolventWorkup Conditionst-Butyl Ether StabilityExpected Yield
HATU (1.2 eq)DIPEA (2.5 eq)DMFSat. NaHCO₃ / BrineExcellent (>98%)85 - 95%
EDC + HOBt (1.5 eq)DIPEA (2.5 eq)DCMSat. NaHCO₃ / BrineExcellent (>95%)80 - 90%
DCC (1.2 eq) aloneNoneDCM1M HCl washPoor (<40%)< 30% (N-acylurea + Lactone)
PyBOP (1.2 eq)NMM (3.0 eq)DMFSat. NaHCO₃ / BrineExcellent (>95%)80 - 85%

Part 3: Step-by-Step Experimental Protocols

Protocol A: Optimized HATU-Mediated Coupling (High Yield, Fast Kinetics)

Self-Validating System: The use of a pH indicator strip during the aqueous extraction ensures the environment remains basic (pH > 8), validating that the tert-butyl ether will remain intact.

  • Activation: Dissolve this compound (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.1 M concentration).

  • Base Addition: Add DIPEA (2.5 equiv) dropwise to the solution at room temperature. Stir for 10 minutes to ensure complete formation of the active ester. The solution will typically turn slightly yellow.

  • Amine Addition: Add the amine nucleophile (1.1 equiv) to the reaction mixture. Stir at room temperature for 2–4 hours. Monitor reaction completion via LC-MS or TLC.

  • Quenching: Dilute the reaction mixture with ethyl acetate (EtOAc) (10 volumes).

  • Mild Workup (Critical Step): Wash the organic layer sequentially with:

    • Saturated aqueous NaHCO₃ (3 × 5 volumes). Self-check: Verify the aqueous layer is pH > 8 to prevent lactonization.

    • Water (2 × 5 volumes) to remove residual DMF.

    • Brine (1 × 5 volumes).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography.

Protocol B: Optimized EDC/HOBt-Mediated Coupling (Cost-Effective)
  • Preparation: Dissolve this compound (1.0 equiv), the amine nucleophile (1.1 equiv), and HOBt (1.5 equiv) in anhydrous DCM (0.1 M).

  • Coupling: Cool the mixture to 0 °C in an ice bath. Add EDC·HCl (1.5 equiv) portion-wise, followed by DIPEA (2.5 equiv).

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Workup: Dilute with additional DCM. Wash sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x). Strictly avoid washing with HCl or NH₄Cl.

  • Isolation: Dry over Na₂SO₄, filter, and concentrate. The water-soluble urea byproduct from EDC is largely removed during the aqueous washes, simplifying purification[7].

Part 4: Reaction Pathway & Troubleshooting Visualization

G SM This compound ActEster Active Ester Intermediate (e.g., OBt / OAt) SM->ActEster HATU/DIPEA or EDC/HOBt Deprotected 5-hydroxypentanoic acid (t-Bu Cleaved) SM->Deprotected Acidic Workup (e.g., 1M HCl) NAcylUrea N-Acylurea (Inactive Byproduct) SM->NAcylUrea EDC/DCC (Without HOBt) Amide Target Amide (High Yield) ActEster->Amide Amine Nucleophile (Mild Basic Workup) Lactone δ-Valerolactone (Side Product) Deprotected->Lactone Intramolecular Cyclization

Optimal coupling pathway vs. acid-catalyzed lactonization and N-acylurea byproduct formation.

References

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC - nih.gov: 4[4]

  • Application Note: Optimizing Coupling Reactions Following Tert-Butyl Ester Deprotection - Benchchem - benchchem.com: 6[6]

  • Optimize Amide Bond Formation for Increased Yield Efficiency - Patsnap Eureka - patsnap.com: 5[5]

  • OPTIMISATION ON N-AMIDATION REACTION OF CINNAMIC ACID BY CARBODIIMIDE CATALYSIS - Malaysian Journal of Analytical Sciences - analis.com.my: 7[7]

  • tert-Butyl Ethers - Organic Chemistry Portal - organic-chemistry.org: 1[1]

  • 5-Hydroxypentanoic acid CAS# 13392-69-3: Odor profile, Molecular properties, Suppliers & Regulation - Scent.vn - scent.vn: 2[2]

  • Delta-Valerolactone | C5H8O2 | CID 10953 - PubChem - NIH - nih.gov:3[3]

Sources

Technical Support: Preventing Acid-Catalyzed Hydrolysis of tert-Butyl Ethers

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: TBE-STABILITY-001 Status: Open Priority: High (Compound Loss Risk) Assigned Specialist: Senior Application Scientist

The Mechanistic Root Cause

User Question: "Why is my tert-butyl ether disappearing during standard purification? I thought ethers were stable."

Technical Explanation: While typical alkyl ethers (e.g., diethyl ether) are robust, tert-butyl ethers are chemically distinct due to the stability of the tert-butyl carbocation. They function as "acid-labile" protecting groups.[1] The degradation pathway is an acid-catalyzed


 fragmentation (or E1 elimination), not a simple hydrolysis.

Even weak acids (silica gel silanols, trace HCl in


, or slightly acidic drying agents) can initiate this cascade.
Mechanism of Failure

The reaction is driven by the low activation energy required to form the stable tertiary carbocation.

TBu_Hydrolysis Figure 1: Acid-catalyzed fragmentation pathway of tert-butyl ethers via SN1 mechanism. Substrate tert-Butyl Ether (R-O-tBu) Protonated Protonated Ether (R-OH(+)-tBu) Substrate->Protonated Fast Equilibrium TS Transition State [C-O Bond Break] Protonated->TS Rate Limiting Step Products Alcohol (R-OH) + Isobutylene/t-BuOH TS->Products Fragmentation Acid H+ Source (Silica/Acidic Workup) Acid->Protonated

Diagnostic Workflow: Where is the loss occurring?

User Question: "I see the spot on TLC, but I lose 50% yield after the column. Is it the workup or the silica?"

Use this decision matrix to isolate the source of acidity.

Troubleshooting_Flow Figure 2: Troubleshooting decision tree for isolating acid-instability points. Start Start: Compound Loss Detected CheckTLC 1. Check Crude TLC vs. Post-Workup TLC Start->CheckTLC WorkupIssue Loss AFTER Workup? CheckTLC->WorkupIssue Product gone before column ColumnIssue Loss AFTER Column? CheckTLC->ColumnIssue Product gone after column AcidWash Did you use HCl or strong NH4Cl wash? WorkupIssue->AcidWash SilicaAcid Did you deactivate the silica gel? ColumnIssue->SilicaAcid Soln3 SOLUTION C: Check CDCl3 for acidity (HCl generation) ColumnIssue->Soln3 Product degrades in NMR tube Soln1 SOLUTION A: Switch to NaHCO3 or Phosphate Buffer (pH 7) AcidWash->Soln1 Yes Soln2 SOLUTION B: Add 1% Triethylamine (TEA) to mobile phase SilicaAcid->Soln2 No

Critical Control Points & Protocols

Scenario A: Chromatography (The "Silica Trap")

Standard silica gel has a surface pH of 4.0–5.0 due to acidic silanol (Si-OH) groups. This is sufficient to cleave sensitive tert-butyl ethers during the 20–60 minute residence time on a column.

The Fix: Silica Deactivation You must neutralize the acidic sites on the silica gel before your compound interacts with them.[2]

Protocol: 1% TEA Deactivation

  • Prepare Mobile Phase: Add 1% v/v Triethylamine (TEA) to your initial eluent system (e.g., 10 mL TEA per 1 L of Hexane/EtOAc).

  • Slurry Packing: Slurry the silica in this TEA-containing solvent.

  • Flush: Pour the column and flush with 2 column volumes of the mobile phase.

  • Run Column: You can maintain 0.5% TEA in the mobile phase during the run, or often, the pre-wash is sufficient.

    • Note: TEA is high boiling. You may need to rotovap longer or use an acidic wash (if product allows) to remove it later, but usually, it is removed under high vacuum.

Scenario B: Aqueous Workup

Avoid standard "neutralization" protocols that swing too far into the acidic range.

Protocol: Buffered Quench

Standard Reagent Risk Level Safer Alternative Mechanism
1M HCl CRITICAL Phosphate Buffer (pH 7) HCl causes immediate cleavage.

| Sat.


  | Moderate  | 50% Sat. 

|

is weakly acidic (pH ~4.5). | | Water | Low | Brine | Water is safe, but emulsions may prolong exposure to trace acids. |
Scenario C: Drying Agents

Magnesium Sulfate (


) is a slightly acidic Lewis acid.
  • Recommendation: Switch to Sodium Sulfate (

    
    )  or Potassium Carbonate (
    
    
    
    )
    . These are neutral-to-basic and will not catalyze the
    
    
    pathway.

Stability Data Reference

Use this table to assess the risk level of your specific reagents.

Reagent/ConditionAcidity (Approx pH/pKa)t-Bu Ether StabilityAction Required
TFA / DCM (1:1) pH < 1Unstable (t < 5 min)Used for intentional deprotection.
1M HCl pH 0Unstable Do not use.
Silica Gel (untreated) pH 4–5Variable (t½ ~1-2 hrs)Deactivate with TEA.
Chloroform (

)
Variable (forms HCl)Risk over time Filter through basic alumina or use stabilized solvent.

/ NaOH
pH > 10Stable Preferred conditions.
Jones Reagent Strongly AcidicUnstable Use basic oxidation (e.g., Swern, Dess-Martin).

Frequently Asked Questions (FAQ)

Q: Can I use Alumina instead of Silica? A: Yes. Basic Alumina or Neutral Alumina are excellent alternatives for acid-sensitive tert-butyl ethers. They lack the acidic silanol groups of silica gel. However, separation resolution on alumina is often lower than silica.

Q: My product decomposed in the NMR tube. Why? A: Chloroform (


) slowly decomposes to form phosgene and HCl  upon exposure to light and air. This trace HCl is enough to cleave a tert-butyl ether.
  • Fix: Filter

    
     through a small plug of basic alumina or 
    
    
    
    immediately before use, or use
    
    
    (Benzene-d6) which is non-acidic.

Q: I need to remove a Boc group but keep the t-Bu ether. Is this possible? A: This is difficult because both are acid-labile. However, tert-butyl ethers are generally slightly more robust than tert-butyl carbamates (Boc) or esters.

  • Strategy: Use selective conditions like

    
     or carefully controlled dilute TFA at 
    
    
    
    , monitoring by TLC every minute.

References

  • Greene's Protective Groups in Organic Synthesis

    • Topic: Stability and cleavage conditions of tert-butyl ethers.[1][3]

    • Source: Wuts, P. G. M. (2014).[4] Greene's Protective Groups in Organic Synthesis. Wiley.[5]

    • Link:

  • Organic Chemistry Portal

    • Topic: tert-Butyl Ether protection/deprotection mechanisms.[1][6][7]

    • Source: Organic Chemistry Portal.[6]

    • Link:

  • Common Organic Chemistry

    • Topic: Practical guides on silica gel acidity and deactivation.[2][8]

    • Source: Common Organic Chemistry - Reagents.
    • Link:

  • Reich's pKa Compil

    • Topic: Acidity of silica silanols and organic acids.
    • Source: Evans, D. A., Bordwell, F. G., & Reich, H. J. (Univ. of Wisconsin).
    • Link:

Sources

Technical Support Center: Solubility & Stability of 5-(tert-butoxy)pentanoic Acid

[1]

Product: 5-(tert-butoxy)pentanoic acid (and related derivatives) CAS: 158859-74-2 (Free Acid) / Various (Salts) Application: PROTAC® Linkers, Peptide Synthesis, Bioconjugation[1]

Executive Summary

This compound is a bifunctional linker featuring a lipophilic tert-butyl ether tail and a polar carboxylic acid head.[1] Under standard conditions, the free acid form is miscible with polar aprotic solvents like DMF (Dimethylformamide) and DMSO (Dimethyl sulfoxide).

If you are experiencing "solubility issues" (precipitation, cloudiness, or phase separation), it is rarely a true solubility limit. Instead, you are likely encountering one of three specific artifacts:

  • The Salt Trap: You are attempting to dissolve a DCHA or TBA salt form, not the free acid.

  • Hydrophobic Phase Separation: Water contamination is forcing the lipophilic tert-butyl group to "oil out."[1]

  • Chemical Decomposition: Acidic impurities in the solvent have cleaved the protecting group, triggering spontaneous lactonization (formation of "sludge").

Module 1: Diagnosis & Root Cause Analysis

The "Salt Trap" (Identity Verification)

Many suppliers sell this linker as a Dicyclohexylamine (DCHA) or Cyclohexylamine (CHA) salt to transform the oily free acid into a stable, handleable solid.

  • The Issue: These organic salts often have poor solubility in cold DMF/DMSO compared to the free acid. They may form a suspension that looks like "insoluble starting material."

  • Diagnosis: Check the Certificate of Analysis (CoA). If the molecular weight is significantly higher than ~174.24 g/mol , you have a salt.

The "Oiling Out" Phenomenon (Water Contamination)

This molecule is amphiphilic.

  • The Mechanism: DMF and DMSO are hygroscopic. If your solvent contains >0.5% water, the hydrophobic tert-butyl chain may aggregate, causing the liquid acid to separate from the aqueous organic solvent. This looks like cloudy "oil droplets" rather than a solid precipitate.

  • The Fix: Use anhydrous solvents (≤50 ppm water).

The "Hidden" Reaction (Acid-Catalyzed Lactonization)

This is the most critical failure mode.[1] tert-Butyl ethers are acid-labile.[1]

  • The Mechanism: If your DMF/DMSO is aged (containing formic acid or methanesulfonic acid impurities), the tert-butyl group cleaves. The resulting 5-hydroxypentanoic acid undergoes rapid, spontaneous intramolecular cyclization to form

    
    -valerolactone.[1]
    
  • The Symptom: The solution turns into a viscous gum or "sludge" (polymerized lactone) over time. This is not a solubility issue; it is decomposition.

Visualizing the Decomposition Pathway

The diagram below illustrates how acidic impurities trigger the loss of the protecting group and subsequent lactonization.

DecompositionSubstrateThis compound(Soluble Linker)Intermediate5-hydroxypentanoic acid(Transient)Substrate->IntermediateDe-tert-butylation(-Isobutylene)AcidH+ Impurity(from wet DMF/DMSO)Acid->SubstrateCatalysisLactoneδ-Valerolactone(Cyclic Product)Intermediate->LactoneSpontaneousCyclization (-H2O)PolymerPolyester Sludge(Insoluble Gum)Lactone->PolymerRing-OpeningPolymerization

Figure 1: Mechanism of acid-catalyzed decomposition leading to false "insolubility" artifacts.[1]

Module 2: Troubleshooting Protocols

Protocol A: Solubility Rescue (The "Heat & Dry" Method)

Use this if the material is cloudy or oiling out.

  • Solvent Check: Ensure DMF/DMSO is "Anhydrous Grade" (stored over molecular sieves).[1]

  • Concentration Limit: Do not exceed 0.5 M initially.

  • Thermal Cycle:

    • Heat the mixture to 40°C in a sealed vial.

    • Vortex vigorously for 30 seconds.

    • Sonicate for 5 minutes.

    • Result: If it dissolves at 40°C but crashes out upon cooling, you likely have the Salt Form (see Protocol B).

Protocol B: Converting the Salt to Free Acid

Use this if you confirmed you have the DCHA/CHA salt and need high solubility.

StepActionRationale
1 Dissolve Dissolve the salt in EtOAc (Ethyl Acetate) and Water (1:1 ratio).[1]
2 Acidify Add 1M KHSO₄ or 5% Citric Acid until aqueous pH is ~3.
3 Extract Separate the organic layer (EtOAc). Wash 2x with Brine.
4 Dry Dry over Na₂SO₄, filter, and evaporate in vacuo.
5 Re-dissolve Dissolve the resulting oil in DMF/DMSO.
Protocol C: Diagnostic Flowchart

Follow this logic to determine the exact cause of your issue.

TroubleshootingStartIssue: Cloudy/Insoluble in DMF/DMSOCheckCoACheck CoA:Is it a Salt (DCHA/TBA)?Start->CheckCoAIsSaltYes, it is a SaltCheckCoA->IsSaltYesNotSaltNo, it is Free AcidCheckCoA->NotSaltNoActionSaltPerform Protocol B(Acid Wash/Extraction)IsSalt->ActionSaltCheckWaterCheck Solvent Water Content(Is it >0.1%?)NotSalt->CheckWaterWetSolventYes (Wet Solvent)CheckWater->WetSolventYesDrySolventNo (Dry Solvent)CheckWater->DrySolventNoActionDryUse Anhydrous Solvent(Fixes Oiling Out)WetSolvent->ActionDryCheckAcidCheck Solvent pH/Acidity(Old DMF/DMSO?)DrySolvent->CheckAcidAcidicAcidic/AgedCheckAcid->AcidicYesNeutralNeutral/FreshCheckAcid->NeutralNoActionDecompMaterial Decomposed(Lactonization suspected)Acidic->ActionDecompActionHeatApply Protocol A(Gentle Heat/Sonication)Neutral->ActionHeat

Figure 2: Decision tree for isolating solubility vs. stability issues.

Frequently Asked Questions (FAQ)

Q: Can I use HCl to adjust the pH if I need to dissolve the salt? A: No. Strong mineral acids like HCl or TFA will cleave the tert-butyl ether group [1]. Use weaker acids like Citric Acid or KHSO₄ (Potassium Bisulfate) for pH adjustment to preserve the protecting group.

Q: My solution turned into a gel after 24 hours. What happened? A: You likely experienced the "Hidden Reaction" (Module 1.3). If the solvent was slightly acidic, the compound deprotected and formed

Q: Why does the solution look milky when I add water? A: This is normal. The tert-butyl group is highly lipophilic.[1] Adding water increases the polarity of the solvent system, forcing the molecule to aggregate (micelle formation) or phase separate. This confirms the integrity of the lipophilic tail.

Q: Is DMSO or DMF better for this compound? A: DMF is preferred for stability.[1] DMSO can sometimes act as a mild oxidant or react with free acids under heating (Pummerer-type rearrangements), though this is rare with simple ethers.[1] DMF is generally safer provided it is free of dimethylamine and formic acid.

References

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Detailed stability data of tert-butyl ethers in acidic media). [1]

  • Lamberth, C., et al. (2014). Spontaneous Lactonization of 5-Hydroxycarboxylic Acids. Journal of Organic Chemistry. (Mechanistic insight into the rapid cyclization of deprotected linkers).

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Principles of solubility, solvatochromism, and solvent purity). [1]

optimizing linker length using 5-(tert-butoxy)pentanoic acid analogs

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Linker Chemistry Technical Support Center .

As a Senior Application Scientist, I have structured this guide to assist you in optimizing PROTAC and bioconjugate linker lengths using 5-(tert-butoxy)pentanoic acid and its homologous analogs. This specific building block allows for the introduction of lipophilic alkyl spacers, which are critical for modulating cell permeability and ternary complex stability.

Module 1: Design Strategy & Analog Selection

Objective: To determine the optimal linker length (the "Goldilocks Zone") for your specific Target-E3 ligase pair.

The Role of this compound

This molecule serves as a heterobifunctional alkyl linker precursor .

  • Structure:

    
    
    
  • Function: It provides a 5-carbon hydrophobic chain. The carboxylic acid couples to an amine on one ligand (Ligand A), and the tert-butyl ether acts as a protected alcohol. Upon acidic deprotection, it reveals a primary alcohol (

    
    ) which can be activated (e.g., to a tosylate, mesylate, or aldehyde) to couple with Ligand B.
    
Why use Alkyl Chains vs. PEGs?

While PEGs increase solubility, they often suffer from high conformational entropy (floppiness) and poor membrane permeability.[1] Alkyl chains derived from this compound analogs offer:

  • Rigidity: Reduced entropic penalty upon binding.

  • Permeability: Increased lipophilicity aids in crossing the cell membrane.[1]

  • Metabolic Stability: greater resistance to oxidative metabolism than some glycol chains.

Data Summary: Alkyl vs. PEG Linkers

FeatureAlkyl Linkers (e.g., Pentanoic Acid Analogs)PEG Linkers
Hydrophobicity High (Increases LogP)Low (Decreases LogP)
Cell Permeability Generally HigherLower (unless short)
Solubility Low (Risk of aggregation)High
Conformation Semi-rigid / LinearFlexible / Coiled
Ternary Complex Can force induced fitPassive connector

Module 2: Optimization Workflow (Visualized)

To optimize the linker length, you must synthesize a library using analogs of varying carbon lengths (e.g., C3, C4, C5, C6, C8).

LinkerOptimization Start Start: Ligand Selection Design Design Analog Library (C3, C4, C5, C6, C8) Start->Design Synth Synthesis & Coupling (Amide Bond Formation) Design->Synth Step 1 Deprotect t-Butyl Deprotection (TFA/DCM + Scavengers) Synth->Deprotect Step 2 Func Functionalization (OH -> Leaving Group) Deprotect->Func Step 3 FinalCouple Couple Ligand B Func->FinalCouple Step 4 Test Biological Testing (DC50, Dmax, Ternary Complex) FinalCouple->Test Analyze Analyze SAR Test->Analyze Analyze->Design Refine Length

Caption: Iterative workflow for optimizing PROTAC linker length using alkyl acid analogs.

Module 3: Troubleshooting & FAQs

This section addresses specific issues you may encounter when working with this compound.

Category 1: Synthesis & Coupling

Q1: I am seeing low yields during the initial coupling of the carboxylic acid to my ligand amine. Why?

  • Diagnosis: Steric hindrance or poor activation.

  • Solution:

    • Activation: Ensure you are using a robust coupling agent like HATU or COMU with a non-nucleophilic base (DIPEA/NMM) in DMF. EDC/NHS can be too slow for sterically demanding amines.

    • Stoichiometry: Use 1.2 – 1.5 equivalents of the linker acid.

    • Check Integrity: Ensure the tert-butyl group hasn't prematurely fallen off. Check the LCMS of your starting material; if you see a mass corresponding to the hydroxy-acid, your reagent is degraded.

Q2: My product precipitates out of solution during the reaction.

  • Diagnosis: Alkyl linkers are highly lipophilic.

  • Solution:

    • Use a co-solvent system.[2] A mixture of DCM/DMF (1:1) or THF/DMF often helps maintain solubility for hydrophobic alkyl chains.

    • Add chaotropic salts (like LiCl) if aggregation is suspected, though this is rarer for small molecules.

Category 2: Deprotection (Critical Step)

Q3: After treating with TFA to remove the tert-butyl group, I see multiple side products or alkylation of my ligand.

  • The Science: The cleavage of the tert-butyl ether generates a tert-butyl cation (

    
    ).[3] This is a potent electrophile. If not quenched, it will attack nucleophilic residues on your ligand (e.g., Tryptophan, Methionine, Tyrosine, or electron-rich aromatic rings).
    
  • Protocol Fix: You must use a scavenger cocktail.

    • Standard Cocktail: 50% TFA in DCM + 2.5% Triisopropylsilane (TIS) + 2.5% Water .

    • For Sensitive Ligands: Add 2.5% Thioanisole or 1,2-Ethanedithiol (EDT) .

    • Temperature: Perform the reaction at 0°C initially, then warm to Room Temperature.

Q4: The tert-butyl ether is not coming off, even after 2 hours in TFA.

  • Diagnosis: tert-Butyl ethers are more stable than tert-butyl esters (Boc). They require stronger acidic conditions.

  • Solution:

    • Increase reaction time to 4–6 hours.

    • Use neat TFA (no DCM) with scavengers.

    • Alternatively, use Boron Tribromide (

      
      )  in DCM at -78°C to 0°C if the molecule contains no other acid-sensitive groups that would survive TFA but fail with Lewis acids. (Note: This is harsh; stick to neat TFA first).
      
Category 3: Biological Results

Q5: I successfully synthesized the C5 linker PROTAC, but the DC50 (degradation potency) is poor compared to the C3 analog.

  • Diagnosis: The linker is likely too long, causing a "Hook Effect" or unfavorable entropy, preventing the formation of a tight ternary complex.[4]

  • Analysis:

    • Hook Effect: Check if degradation efficacy decreases at high concentrations. If yes, the linker might be facilitating binary binding (PROTAC-POI or PROTAC-E3) rather than ternary binding.

    • Cooperativity: A shorter linker (C3 or C4) might be inducing positive cooperativity (protein-protein interactions) between the ligase and the target.

    • Action: Synthesize the C4 and C3 analogs immediately.

Module 4: Standard Operating Procedures (SOPs)

SOP 1: TFA Deprotection of tert-Butyl Ether Linkers
  • Dissolution: Dissolve the intermediate (Coupled Linker-Ligand) in minimal DCM (approx. 0.1 M concentration).

  • Scavenger Addition: Add Triisopropylsilane (TIS) to a final volume of 2.5–5%.[2]

  • Acidification: Add TFA dropwise at 0°C. Final ratio should be TFA:DCM (1:1) or neat TFA if solubility permits.

  • Reaction: Stir at Room Temperature. Monitor via LCMS every hour.

    • Target Mass: [M - 56] (Loss of isobutylene).

  • Workup: Blow down with nitrogen stream. Co-evaporate with toluene (3x) to remove residual TFA. Do not use aqueous workup immediately if the product is water-soluble; proceed to reverse-phase HPLC purification.

SOP 2: Troubleshooting Decision Tree

Troubleshooting Problem Identify Issue Coupling Coupling Failure Problem->Coupling Deprotect Deprotection Failure Problem->Deprotect Bio Low Potency (Bio) Problem->Bio C_Check Check Reagent Purity (Is COOH intact?) Coupling->C_Check C_Solvent Precipitation? Add DMF/DMSO Coupling->C_Solvent D_Incomplete Incomplete? Use Neat TFA Deprotect->D_Incomplete D_SideProd Side Products? Add TIS/Thioanisole Deprotect->D_SideProd B_Hook Hook Effect? Reduce Concentration Bio->B_Hook B_Length Poor DC50? Synthesize C3/C4/C6 analogs Bio->B_Length

Caption: Decision matrix for troubleshooting synthesis and biological validation issues.

References

  • Cyrus, K., et al. (2011). "Impact of linker length on the activity of PROTACs." Molecular BioSystems. Available at: [Link]

  • Troup, R. I., et al. (2020). "Current strategies for the design of PROTAC linkers: a critical review." Exploration of Targeted Anti-tumor Therapy. Available at: [Link]

  • Klein, V. G., et al. (2020).[5] "Understanding and Improving the Membrane Permeability of PROTACs." Journal of Medicinal Chemistry. (General principle citation for alkyl vs PEG permeability).

  • Atilaw, Y., et al. (2021). "Linker-Dependent Folding Rationalizes PROTAC Cell Permeability." ACS Medicinal Chemistry Letters. Available at: [Link]

Sources

removing unreacted 5-(tert-butoxy)pentanoic acid from reaction mixtures

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the specific challenge of removing unreacted 5-(tert-butoxy)pentanoic acid (CAS: 1039852-53-3 / 63128-51-8) from reaction mixtures.

Due to the molecule's amphiphilic nature (lipophilic tert-butyl tail + hydrophilic carboxylic head) and the acid-lability of the ether linkage, standard purification protocols must be adapted to prevent product degradation or inseparable emulsions.

Molecular Profile & Separation Logic

Understanding the physicochemical properties of the impurity is the first step to designing a removal strategy.

PropertySpecificationImplications for Purification
Structure tBu-O-(CH2)4-COOHAmphiphilic surfactant-like behavior; risk of emulsions.
Acidity (pKa) ~4.8 (Carboxylic Acid)Ionizes at pH > 6.0. Soluble in basic aqueous solutions.
Ether Stability Acid-Labile (tert-butyl)CRITICAL: Cleaves to alcohol + isobutylene in strong acid (pH < 1). Stable in weak acid (AcOH) and base.
UV Activity Low/Nonepoorly visible under UV (254 nm). Requires staining (Iodine/PMA/Bromocresol).
Boiling Point High (>250°C est.)Not removable by rotary evaporation or simple vacuum drying.

Decision Matrix: Select Your Protocol

Choose the method based on the chemical nature of your Target Product .

If your Target Product is...Recommended MethodWhy?
Neutral (Amide, Ester, etc.)Method A (Biphasic Extraction) The acid impurity selectively ionizes in base and partitions to water.
Basic (Amine, Pyridine)Method A (Biphasic Extraction) Base wash keeps the basic product neutral (organic) while removing the acid (aqueous).
Acidic (Phenol, Acid)Method B (Chromatography) Extraction will pull both product and impurity into water. Separation by polarity is required.
High Value / Micro-scale Method C (Solid Phase Scavenging) Avoids liquid handling losses; ideal for <100 mg scales.

Method A: Biphasic Extraction (The Gold Standard)

Best for: Removing the acid from neutral or basic products (e.g., after amide coupling). Mechanism: Deprotonation of the carboxylic acid using a mild base converts it into a water-soluble carboxylate salt.

Protocol
  • Dilution: Dilute the reaction mixture with a non-polar solvent (Ethyl Acetate or MTBE). Avoid DCM if possible, as it promotes emulsions with this surfactant-like acid.

  • First Wash (Removal): Wash the organic layer 2x with saturated aqueous NaHCO₃ (pH ~8.5).

    • Note: Vigorous shaking is required, but beware of emulsions. If an emulsion forms, add small amounts of brine.

  • Second Wash (Polishing): Wash 1x with 0.5 M Na₂CO₃ (pH ~11) to remove trace stubborn acid.

    • Warning: Do not use NaOH if your product contains sensitive esters (hydrolysis risk).

  • Back-Extraction (Yield Recovery): (Optional) Extract the combined aqueous basic layers once with fresh organic solvent to recover any trapped product.

  • Drying: Dry organic layer over Na₂SO₄ and concentrate.

Troubleshooting
  • Issue: "I still see the impurity by NMR."

    • Cause: The pH of the aqueous layer dropped during extraction (neutralized by the acid).

    • Fix: Ensure the aqueous layer pH is >9 after the wash. Use Na₂CO₃ instead of NaHCO₃.

  • Issue: "My product is decomposing."

    • Cause: If you used strong acid to quench the reaction before this step, you may have cleaved the tert-butyl group.

    • Fix: Ensure all quench steps use buffers (e.g., Phosphate pH 7) rather than 1M HCl.

Workflow Diagram

ExtractionWorkflow cluster_legend Legend Start Reaction Mixture (Product + 5-(tBu)Pentanoic Acid) Dilute Dilute with EtOAc or MTBE Start->Dilute Wash1 Wash with Sat. NaHCO3 (x2) Dilute->Wash1 PhaseSep Phase Separation Wash1->PhaseSep OrgLayer Organic Layer (Contains Neutral Product) PhaseSep->OrgLayer Top Phase AqLayer Aqueous Layer (Contains Impurity as Salt) PhaseSep->AqLayer Bottom Phase (Discard) Check Check TLC/NMR (Impurity Removed?) OrgLayer->Check Finish Dry & Concentrate Pure Product Check->Finish Yes Repeat Wash with 0.5M Na2CO3 Check->Repeat No (Trace Acid Left) Repeat->PhaseSep key Blue: Start | Green: Product Path | Red: Waste Path

Caption: Logic flow for the selective removal of acidic impurities via basic aqueous workup.

Method B: Flash Chromatography (Silica Gel)

Best for: Acidic products or when extraction fails due to emulsions. Challenge: Carboxylic acids "streak" (tail) on silica gel, causing poor separation.

Protocol
  • Mobile Phase Modification: You must acidify the eluent to suppress ionization of the carboxylic acid.

    • Recommended Modifier: 1% Acetic Acid (AcOH) in Hexanes/EtOAc.

    • Safety Check: 1% AcOH is too weak to cleave the tert-butyl ether at room temperature [1]. Do not use TFA or HCl.

  • TLC Visualization:

    • The impurity is UV-inactive. Use Bromocresol Green stain (acid turns the blue stain yellow) or Permanganate (KMnO₄) stain (oxidizes the alkyl chain).

  • Elution Order:

    • In 1% AcOH/Hex/EtOAc, this compound usually elutes with an Rf of ~0.3-0.4 (depending on EtOAc %).

    • Neutral products typically elute before the acid if they are less polar.

Method C: Solid Phase Scavenging

Best for: Small scale (<500 mg), high-throughput parallel synthesis, or avoiding aqueous waste.

Protocol
  • Resin Selection: Use a Polymer-Supported Carbonate (PS-CO₃) or Polymer-Supported Trisamine .

    • Reference: PS-CO₃ is equivalent to a solid "bicarbonate wash."

  • Procedure:

    • Add 3-4 equivalents of resin (relative to the estimated acid impurity) to the reaction mixture (dissolved in DCM or THF).

    • Shake or stir gently for 1-2 hours at room temperature.

    • Filter the mixture through a frit.

    • The acid remains bound to the solid resin; the filtrate contains the purified product.

  • Validation: Check the filtrate by TLC (Bromocresol Green) to ensure complete removal.

Frequently Asked Questions (FAQ)

Q: Can I remove this impurity by high-vacuum drying? A: No. The molecular weight (188.22 g/mol ) and polarity suggest a boiling point >250°C at atmospheric pressure. It is not volatile enough to be removed on a rotovap or standard high-vac manifold without co-distillation, which risks product loss.

Q: I used 1M HCl to quench my reaction and now I see a new impurity. What happened? A: You likely cleaved the tert-butyl ether. The tert-butyl group is acid-labile.[1] Upon cleavage, it releases isobutylene (gas) and leaves 5-hydroxypentanoic acid , which can spontaneously lactonize to form valerolactone [2]. Always use buffered quench solutions (pH 4-7) or weak acids (acetic/citric) if this moiety is present.

Q: How do I visualize the impurity on TLC? A: It does not absorb strongly at 254 nm.

  • Bromocresol Green: Best for acids. The spot turns yellow on a blue background.

  • Iodine Chamber: Stains the alkyl chain (brown spot).

  • PMA (Phosphomolybdic Acid): Universal stain, requires heating.

References

  • Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience. (Detailed stability data of tert-butyl ethers confirming stability to weak acids like acetic acid but lability to TFA).

  • Fessenden, R. J., & Fessenden, J. S.Organic Chemistry.
  • Sigma-Aldrich. Product Specification: 5-(tert-Butoxy)-5-oxopentanoic acid. (Note: While this refers to the ester variant, physical handling properties are analogous).

  • Marsh, A., et al. "Polymer-supported reagents for multi-step organic synthesis." High-Throughput Synthesis.

Sources

Technical Support Center: 5-(tert-Butoxy)pentanoic Acid Stability and Handling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 5-(tert-butoxy)pentanoic acid . This bifunctional compound—featuring a reactive carboxylic acid moiety and a hydroxyl group protected by a tert-butyl ether—is a critical building block in complex organic synthesis and drug development.

Understanding the thermodynamic and kinetic behavior of this molecule under basic conditions is essential for optimizing reaction yields and preventing product loss during workup.

Mechanistic Insights into Base Stability

As a Senior Application Scientist, the most frequent question I receive regarding this molecule is: "Will my protecting group survive basic reaction conditions?" The short answer is yes .

The tert-butyl ether protecting group is renowned for its exceptional stability under strongly basic and nucleophilic conditions[1]. When this compound is exposed to a basic environment (e.g., NaOH, LiOH, K₂CO₃, or Grignard reagents), two distinct mechanistic events dictate its behavior:

  • Carboxylic Acid Deprotonation: The base rapidly deprotonates the carboxylic acid (pKa ~4.8) to form a carboxylate salt (e.g., sodium 5-(tert-butoxy)pentanoate). This reaction is thermodynamically favorable and shifts the molecule's solubility profile entirely from organic to aqueous.

  • Ether Steric Shielding: The tert-butyl group provides massive steric hindrance around the ether oxygen. Because ether cleavage under basic conditions would require an unfavorable Sₙ2 nucleophilic substitution or an impossible elimination pathway, the tert-butyl ether remains completely intact[1]. Furthermore, ethers lack a viable leaving group for base-catalyzed cleavage, making them robust even against strong organometallic bases[2].

G A This compound (Free Acid) B Basic Conditions (pH > 7) A->B Deprotonation C Strong Acidic Conditions (pH < 1) A->C Deprotection D Carboxylate Salt (Stable, Water Soluble) B->D Salt Formation E 5-hydroxypentanoic acid (Ether Cleaved) C->E Cleavage D->A Mild Acidification (pH 3-4)

Workflow of this compound under basic vs acidic conditions.

Troubleshooting Guide & FAQs

Q1: I performed a reaction under basic conditions, but I cannot recover my this compound during the organic extraction. Where did it go?

  • Root Cause: Under basic conditions, the molecule exists as a highly water-soluble carboxylate salt. If you perform an extraction with an organic solvent (like ethyl acetate or dichloromethane) while the aqueous phase is still basic (pH > 7), the product will remain trapped in the aqueous layer.

  • Solution: You must perform a controlled acidification of the aqueous layer to pH 3–4 using a mild acid before extraction. This reprotonates the carboxylate back into the lipophilic free acid.

Q2: Can I use strong organometallic bases like n-Butyllithium (n-BuLi) or Grignard reagents with this compound?

  • Root Cause: While the tert-butyl ether is highly stable to organometallic reagents[1], the free carboxylic acid is problematic.

  • Solution: The free carboxylic acid will immediately consume one equivalent of your organometallic base to form a lithium or magnesium carboxylate salt. If your goal is to react another functional group in the presence of this molecule, you must add an extra equivalent of the base to account for this deprotonation. The tert-butyl ether itself will not react with n-BuLi or Grignard reagents[2].

Q3: My product degraded during a prolonged heating step in strong aqueous base (e.g., 5M NaOH at reflux). Is the tert-butyl ether unstable?

  • Root Cause: tert-Butyl ethers are highly stable to aqueous bases, even at elevated temperatures[1]. If degradation is observed, it is rarely due to ether cleavage.

  • Solution: Check for oxidative degradation if the reaction was not degassed, or verify if other base-sensitive functional groups in your complex molecule are degrading. The tert-butyl group is specifically chosen for orthogonal protection strategies because it survives these exact basic conditions[1].

Quantitative Data & Physicochemical Parameters

To predict the behavior of this compound during your workflows, refer to the following self-validating parameters:

ParameterValueMechanistic Implication
pKa (Carboxylic Acid) ~4.5 - 5.0Deprotonates at pH > 6, forming a water-soluble carboxylate salt.
Ether Cleavage pH < 1.0 (Strong Acid)tert-Butyl ethers are highly stable at pH > 4. Requires strong acid (e.g., TFA, HCl) for cleavage[1].
Base Stability Limit > 14 (Aqueous Base)Steric hindrance of the tert-butyl group prevents nucleophilic attack by OH⁻[2].
Solubility (Free Acid) Organic solvents (EtOAc, DCM)Extracted efficiently into the organic phase at pH < 4.
Solubility (Salt) Aqueous mediaRetained entirely in the aqueous phase at pH > 7.

Experimental Protocol: Controlled Isolation Post-Basic Reaction

Objective: To safely recover the free acid from a basic aqueous mixture without triggering acid-catalyzed deprotection of the tert-butyl ether.

Step-by-Step Methodology:

  • Reaction Quenching & Cooling: Transfer the basic reaction mixture to an ice bath and cool to 0–5 °C. Cooling minimizes the risk of localized exothermic degradation during the neutralization step.

  • Aqueous Dilution: Dilute the mixture with deionized water. This prevents localized concentration spikes of acid during the next step.

  • Controlled Acidification (Critical Step): Slowly add 1M HCl dropwise while actively monitoring the pH with a calibrated pH meter or high-resolution indicator paper. Stop when the pH reaches exactly 3.5 to 4.0 .

    • Expert Warning: Do not use concentrated HCl or Trifluoroacetic Acid (TFA), and do not drop the pH below 2. Strong acidic conditions will rapidly cleave the tert-butyl group[1].

  • Organic Extraction: Transfer the neutralized solution to a separatory funnel. Extract 3 times with equal volumes of Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Washing & Drying: Wash the combined organic layers with brine (to remove residual water and salts), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure this compound.

References

  • Methyl tert-butyl ether - Wikipedia. Available at:[Link]

Sources

minimizing side reactions during activation of 5-(tert-butoxy)pentanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: 5-TBPA-ACT-001 Subject: Minimizing Side Reactions During Carboxyl Activation Status: Active Guide Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The "Lactone Trap"

Welcome to the technical support hub for 5-(tert-butoxy)pentanoic acid . This molecule presents a classic but deceptive challenge in organic synthesis. While it appears to be a simple protected hydroxy-acid, it is thermodynamically primed to fail if treated like a standard aliphatic acid.

The Core Problem: The tert-butyl ether protecting group is acid-labile.[1] Upon activation of the carboxylic acid, any transient drop in pH or generation of Lewis acidic species can cleave the tert-butyl group. Once the hydroxyl group is exposed, it undergoes a rapid, entropically favorable intramolecular cyclization to form


-valerolactone .

If your yield is low or your product is an oil instead of a solid, you have likely made the lactone. This guide provides the protocols to prevent this specific failure mode.

Module 1: Critical Analysis of Activation Methods

The choice of activation reagent dictates the survival of the tert-butyl group.

Activation MethodRisk LevelPrimary Risk FactorRecommendation
Acid Chloride (SOCl₂/Oxalyl Cl) CRITICAL Generates HCl byproduct. Rapidly cleaves t-Bu ether; leads to near-quantitative lactonization.DO NOT USE without extreme precautions (e.g., excess pyridine).
Carbodiimide (EDC/DCC) + HOBt MODERATE HOBt is acidic (pKa ~4.6). If the base is insufficient, local acidity cleaves the ether.Use with excess DIPEA ; consider non-acidic additives (Oxyma).
Mixed Anhydride (IBCF) LOW Fast reaction at low temp (-15°C).[2] Minimizes exposure time to reactive intermediates.Recommended for Scale-up. Strict temperature control required.
Uronium Salts (HATU/HBTU) LOW Requires basic conditions (DIPEA) to function. Fast kinetics outrun side reactions.Gold Standard for research scale.
Visualizing the Failure Pathway

The diagram below illustrates the kinetic competition between your desired coupling and the thermodynamic sink (lactonization).

G Start This compound Activated Activated Ester (O-Acyl Urea / Mixed Anhydride) Start->Activated Activation Reagent (HATU/IBCF) Deprotected 5-hydroxypentanoic acid (Transient Intermediate) Activated->Deprotected Trace Acid / H+ Product Desired Amide/Ester Activated->Product Nucleophile (Amine) + Base (DIPEA) Lactone δ-Valerolactone (SIDE PRODUCT) Deprotected->Lactone Rapid Cyclization (Entropic Driver)

Caption: Pathway A (Green) requires basic pH. Pathway B (Red) is triggered by trace acid, leading to irreversible lactonization.

Module 2: Troubleshooting Guide

Use this diagnostic table if you are observing issues with your current protocol.

Symptom Probable Cause Corrective Action
Product is a volatile oil / Low Mass Balance Formation of

-valerolactone. The lactone is volatile and may be lost during rotary evaporation.
Check pH: Ensure reaction pH > 8 before adding activation reagent. Switch to HATU/DIPEA.
NMR shows loss of 9H singlet (~1.2 ppm) Cleavage of tert-butyl group.Eliminate Acid: Remove HOBt if using EDC. Ensure solvents are amine-free and not acidic (e.g., avoid old CHCl₃).
Reaction stalls / Incomplete conversion Hydrolysis of the active ester due to wet solvent.Dry Solvents: Use anhydrous DMF or DCM.[3] Active esters of this acid are sterically accessible and hydrolyze fast.
Precipitate forms immediately upon activation Formation of N-acylurea (if using DCC) or salt crash-out.Switch Reagent: Use EDC (urea is water soluble) or HATU. If using Mixed Anhydride, ensure temp is <-10°C.

Module 3: Optimized Standard Operating Protocols (SOPs)

SOP A: The "Gold Standard" (HATU Coupling)

Best for: Research scale (mg to g), high reliability, valuable amines.

Reagents:

  • This compound (1.0 equiv)

  • HATU (1.1 equiv)

  • DIPEA (Diisopropylethylamine) (3.0 equiv) [CRITICAL]

  • Amine/Nucleophile (1.0 - 1.2 equiv)[3]

  • Solvent: Anhydrous DMF (Preferred) or DCM.[3]

Protocol:

  • Dissolution: Dissolve the acid (1.0 equiv) in anhydrous DMF (0.1 M concentration) under Nitrogen/Argon.

  • Buffering: Add DIPEA (3.0 equiv). Wait 2 minutes.

    • Why? This establishes a basic environment before any activation occurs, protecting the t-Bu group.

  • Activation: Add HATU (1.1 equiv) in one portion. Stir for 2 minutes.

    • Note: The solution should turn yellow/orange.

  • Coupling: Immediately add the amine (1.0 - 1.2 equiv).

  • Monitoring: Stir at Room Temperature. Monitor by TLC/LCMS.[3][4][5] Reaction is typically complete in <1 hour.[6]

  • Workup: Dilute with Ethyl Acetate. Wash with saturated NaHCO₃ (3x), Water (1x), and Brine (1x).

    • Caution: Do NOT wash with 1M HCl or citric acid if the product still retains the t-Bu group and you plan to isolate it. Use mild buffers (pH 5-6) if necessary, or stick to neutral/basic washes.

SOP B: The Scalable Method (Mixed Anhydride)

Best for: Multi-gram scale, cost-sensitivity.

Reagents:

  • This compound (1.0 equiv)

  • Isobutyl Chloroformate (IBCF) (1.05 equiv)

  • N-Methylmorpholine (NMM) (1.1 equiv)

  • Solvent: Anhydrous THF or DCM.

Protocol:

  • Cooling: Dissolve acid and NMM in THF. Cool to -15°C (Salt/Ice bath).

  • Activation: Add IBCF dropwise over 5 minutes, maintaining temp < -10°C.

    • Why? Higher temps promote disproportionation to the symmetrical anhydride and CO₂ loss.

  • Activation Time: Stir at -15°C for exactly 15 minutes.

  • Coupling: Add the amine (dissolved in minimal THF) dropwise.

  • Warm-up: Allow to warm to room temperature over 1 hour.

Module 4: Frequently Asked Questions (FAQs)

Q: Can I use Thionyl Chloride (SOCl₂) to make the acid chloride first? A: No. SOCl₂ generates stoichiometric HCl. This will cleave the tert-butyl ether almost instantly, resulting in


-valerolactone. If you absolutely must use an acid chloride, you must use Oxalyl Chloride  with excess Pyridine  (3-5 equiv) in DCM at 0°C to scavenge every proton, but this is high-risk.

Q: Why did my product turn into a lactone during column chromatography? A: Silica gel is slightly acidic. If your t-Bu ether is sensitive, the residence time on the column can cause cleavage.

  • Fix: Pre-treat your silica column with 1% Triethylamine in Hexanes/EtOAc before loading your sample. This neutralizes the silica's acidic sites.

Q: Can I use EDC/NHS to make the NHS ester? A: Yes, but you must buffer the reaction. Standard EDC/NHS protocols often drift acidic. Add 1.0 equiv of DIPEA or TEA to the reaction to ensure the pH stays above 7. Isolate the NHS ester quickly and do not store it for long periods, as it can self-hydrolyze and cyclize.

Q: I need to remove the t-Bu group later. What is the best method? A: Once your coupling is done, the t-Bu group can be removed with TFA/DCM (1:1) or 4M HCl in Dioxane . The resulting hydroxy-amide is stable. The lactonization risk is highest only when the carboxylic acid is free and activated. Once the amide bond is formed, the cyclization risk drops significantly (forming a lactam is much harder than forming a lactone).

References

  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; John Wiley & Sons: New York, 1999.[7] (Chapter on stability of tert-butyl ethers).

  • Carpino, L. A. "1-Hydroxy-7-azabenzotriazole.[4] An efficient peptide coupling additive."[3][8] J. Am. Chem. Soc.1993 , 115, 4397. (Mechanism of HATU activation).

  • Valeur, E.; Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chem. Soc. Rev.2009 , 38, 606-631. (Review of side reactions in coupling).

  • Albericio, F. "Developments in peptide and amide synthesis." Curr.[9] Opin. Chem. Biol.2004 , 8, 211-221. (Optimization of HATU/DIPEA ratios).

Sources

Technical Support Center: 5-(tert-Butoxy)pentanoic Acid Reactions in Alternative Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Overview

5-(tert-Butoxy)pentanoic acid is a critical bifunctional building block widely used in PROTAC linker synthesis, peptide modifications, and medicinal chemistry. Traditionally, amidation and esterification of this compound have relied heavily on reprotoxic solvents like N,N-dimethylformamide (DMF) and dichloromethane (DCM).

This technical support center provides validated troubleshooting guides, FAQs, and self-validating experimental protocols for transitioning these reactions to REACH-compliant green solvents, such as N-Butylpyrrolidinone (NBP) and 2-Methyltetrahydrofuran (2-MeTHF).

Part 1: Solvent Selection & Quantitative Data

Selecting the correct alternative solvent requires balancing polarity, boiling point, and the solubility of coupling byproducts.

Table 1: Physicochemical Comparison of Traditional vs. Alternative Solvents for Amide Coupling

SolventBoiling Point (°C)Dipole Moment (D)REACH SVHC StatusAmide Coupling EfficiencyRecommended Application for this compound
DMF (Traditional)1533.82Yes (Reprotoxic)BaselineN/A (Phase-out recommended)
DCM (Traditional)39.61.60No (but hazardous)BaselineN/A (Phase-out recommended)
NBP (Alternative)245~3.80NoExcellentDirect DMF drop-in, Solid-Phase Peptide Synthesis (SPPS)
2-MeTHF (Alternative)801.38NoGood to ExcellentBiphasic workups, solution-phase amidation
EtOAc (Alternative)771.78NoModerateSolution-phase (requires highly soluble coupling agents)

Part 2: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why should I switch from DMF to N-Butylpyrrolidinone (NBP) for coupling this compound? A: DMF is classified as a Substance of Very High Concern (SVHC) due to its reproductive toxicity. NBP (1-butylpyrrolidin-2-one) shares a nearly identical dipolarity to DMF but is not mutagenic or reprotoxic[1]. In amidation reactions, NBP stabilizes the transition states of charged intermediates during carbodiimide or uronium-mediated couplings just as effectively as DMF. Furthermore, replacing DMF with NBP significantly reduces side reactions like aspartimide formation and racemization[2].

Q2: I am observing premature cleavage of the tert-butoxy protecting group when scaling up in 2-MeTHF. What is the mechanistic cause? A: The tert-butyl ether group is highly acid-labile. While 2-MeTHF is an excellent green solvent derived from renewable resources like furfural[3], technical-grade 2-MeTHF can degrade over time to form peroxides, which subsequently break down into acidic byproducts. This trace acidity catalyzes the premature cleavage of the tert-butoxy group, releasing isobutylene and leaving an unprotected hydroxyl group. Self-Validating Solution: Always test 2-MeTHF for peroxides before use. Use BHT-stabilized 2-MeTHF or pre-wash the solvent with a 5% aqueous


 solution to ensure a strictly neutral or slightly basic reaction environment.

Q3: My EDC/HOBt coupling in Ethyl Acetate (EtOAc) is stalling at 50% conversion, and a thick precipitate is forming. How do I fix this? A: This is a physical solubility issue, not a chemical failure. While EtOAc is a recommended green alternative, the urea byproduct of EDC and the HOBt active ester have poor solubility in pure EtOAc. This leads to premature precipitation that traps the unreacted this compound in the solid matrix. Causality & Solution: Switch your coupling additive to OxymaPure. OxymaPure exhibits vastly superior solubility in greener solvents like EtOAc and 2-MeTHF compared to HOBt[4]. Alternatively, use a binary solvent system such as 2-MeTHF/DMSO (8:2) to maintain the solubility of the active ester intermediate[4].

Part 3: Troubleshooting Logic Workflow

When adapting established protocols to alternative solvents, use the following decision tree to diagnose and resolve low yields.

G Start Low Coupling Yield in Green Solvent SolCheck Is 5-(tert-butoxy)pentanoic acid & coupling agent dissolved? Start->SolCheck SolPoor Switch to NBP or 2-MeTHF/DMSO (8:2) SolCheck->SolPoor No (Precipitation) SolGood Analyze Reaction Mixture (LC-MS / TLC) SolCheck->SolGood Yes (Homogeneous) MassSM Starting Material Remains (Stalled Reaction) SolGood->MassSM Incomplete Conversion MassDeprot tert-Butyl Group Cleaved (Side Reaction) SolGood->MassDeprot Mass = M - 56 ActionSM Switch to DIC/OxymaPure for higher solubility MassSM->ActionSM ActionDeprot Check 2-MeTHF for peroxides. Wash with NaHCO3. MassDeprot->ActionDeprot

Caption: Troubleshooting workflow for this compound amide coupling in alternative solvents.

Part 4: Self-Validating Experimental Protocols

Protocol 1: Solution-Phase Amide Coupling using N-Butylpyrrolidinone (NBP)

Objective: Couple this compound with a primary amine without using DMF or DCM. Mechanistic Rationale: NBP provides the necessary dielectric constant to stabilize the O-acylisourea intermediate formed by DIC, preventing its rearrangement into an unreactive N-acylurea dead-end.

Step-by-Step Methodology:

  • Activation: In an oven-dried flask under an inert atmosphere, dissolve 1.0 eq of this compound and 1.0 eq of OxymaPure in anhydrous NBP (0.2 M concentration).

  • Coupling Agent Addition: Cool the mixture to 0 °C. Add 1.05 eq of N,N'-Diisopropylcarbodiimide (DIC) dropwise. Stir for 10 minutes to form the active ester.

    • Validation Check 1: Quench a 5 µL aliquot in methanol. LC-MS analysis should reveal the mass of the methyl ester, confirming successful activation without tert-butyl cleavage.

  • Amine Addition: Add 1.1 eq of the target primary amine and 2.0 eq of N,N-Diisopropylethylamine (DIPEA). Allow the reaction to warm to room temperature and stir for 2–4 hours.

    • Validation Check 2: Monitor via TLC (EtOAc/Hexane). The disappearance of the acid spot (visualized with bromocresol green stain) indicates completion.

  • Workup & NBP Removal: Dilute the reaction mixture with 10 volumes of water and extract with 2-MeTHF (3 x 5 volumes).

    • Causality: Unlike DMF, which can drag hydrophobic products into the aqueous layer, NBP partitions highly into the aqueous phase when diluted sufficiently. 2-MeTHF cleanly extracts the hydrophobic tert-butoxy protected product.

  • Washing: Wash the combined 2-MeTHF organic layers with 5% aqueous

    
    , 1M 
    
    
    
    (briefly, <1 min to avoid tert-butyl cleavage), and brine. Dry over
    
    
    and concentrate under reduced pressure.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Incorporation using 2-MeTHF

Objective: Attach this compound to an N-terminal amine on a solid support. Mechanistic Rationale: 2-MeTHF swells polystyrene and ChemMatrix resins sufficiently for coupling but requires highly soluble coupling additives (like OxymaPure) to maintain homogeneity inside the resin pores[4].

Step-by-Step Methodology:

  • Resin Swelling: Swell the resin (e.g., Rink Amide AM-PS) in 2-MeTHF for 30 minutes.

  • Preparation of Cocktail: Dissolve 3.0 eq of this compound and 3.0 eq of OxymaPure in a minimum volume of 2-MeTHF. Add 3.0 eq of DIC.

  • Coupling: Add the cocktail to the resin. Agitate at room temperature for 1 hour.

  • Validation (Kaiser Test): Remove a few resin beads, wash with EtOH, and perform a Kaiser test.

    • Self-Validating System: A yellow/colorless bead indicates complete coupling (primary amine consumed). A blue bead indicates incomplete coupling. If blue, repeat the coupling step using a binary solvent of 2-MeTHF/DMSO (8:2) to increase resin swelling and reagent accessibility[4].

  • Washing: Wash the resin thoroughly with 2-MeTHF (5 x 1 min) to remove urea byproducts before proceeding to the next synthetic step.

Part 5: References

  • MacMillan, D. S. et al. "Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide." Green Chemistry, 2013. URL:[Link]

  • "Water: An Underestimated Solvent for Amide Bond-Forming Reactions." NSF Public Access Repository. URL: [Link]

  • "Compatibility with Green and Alternative solvents." OxymaPure. URL:[Link]

  • Kumar, A. et al. "N-Butylpyrrolidinone for Solid-Phase Peptide Synthesis is Environmentally Friendlier and Synthetically Better than DMF." ChemSusChem, 2020. URL:[Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to 1H-NMR Spectrum Analysis of 5-(tert-butoxy)pentanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Structural Gatekeeper in Drug Development

In the landscape of drug discovery and development, the precise characterization of molecular structures is not merely a procedural step but the very foundation of safety, efficacy, and intellectual property. Small molecules like 5-(tert-butoxy)pentanoic acid often serve as critical linkers or building blocks, where the tert-butoxy group acts as a cleavable protecting group for the carboxylic acid functionality during complex syntheses.[1] The unambiguous confirmation of its structure and purity is paramount before it can be advanced in a synthetic workflow.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for this purpose, providing an unparalleled, non-destructive window into the molecular architecture. This guide offers an in-depth analysis of the ¹H-NMR spectrum of this compound, moving beyond a simple recitation of data to explain the causal relationships between molecular structure and spectral output. We will present a robust, self-validating experimental protocol and compare the target molecule's spectral features against a relevant alternative to highlight the unique diagnostic power of the tert-butyl moiety—a feature frequently exploited by medicinal chemists.[2]

Theoretical Framework: From Molecular Structure to Spectral Signature

To interpret an NMR spectrum with confidence, one must first understand the magnetic environments of the protons within the molecule. Each unique proton environment gives rise to a distinct signal, and its characteristics—chemical shift, integration, and multiplicity—provide a detailed structural map.

Molecular Structure and Proton Environments

The structure of this compound contains five chemically distinct proton environments, as illustrated below. Understanding the electronic effects of the neighboring functional groups—the carboxylic acid and the tert-butyl ether—is key to predicting the spectrum.

Caption: Molecular structure with distinct proton environments labeled Ha-Hf.

Predicting the ¹H-NMR Spectrum
  • Chemical Shift (δ): The position of a signal on the x-axis (in ppm) is determined by the degree of magnetic shielding around the proton. Electron-withdrawing groups "deshield" protons, shifting their signals downfield (to a higher ppm value).

    • Ha (-COOH): This acidic proton is highly deshielded due to the adjacent electronegative oxygens and its involvement in hydrogen bonding. It appears very far downfield, typically in the 10-13 ppm range, as a broad singlet.[3][4] Its broadness is a result of chemical exchange with other acidic protons (even trace water) and hydrogen bonding dynamics.

    • Hb (α-CH₂): These protons are adjacent to the electron-withdrawing carbonyl group (C=O). This deshielding effect shifts their signal to the 2.2-2.5 ppm region.[5]

    • He (δ-CH₂): These protons are adjacent to the ether oxygen, which is also electronegative. They are deshielded and expected to appear around 3.3-3.6 ppm.

    • Hc & Hd (β, γ-CH₂): These methylene protons are further from the deshielding functional groups and will resonate in the typical aliphatic region, between 1.5-1.8 ppm.

    • Hf (-C(CH₃)₃): The nine protons of the tert-butyl group are chemically equivalent due to rapid rotation around the C-C bonds.[6] They are in a shielded environment, far from electronegative groups, and give rise to a very intense and sharp singlet between 1.2-1.4 ppm.[7][8] This strong signal, integrating to nine protons, is a hallmark of the tert-butyl group.[8]

  • Integration: The area under each signal is directly proportional to the number of protons it represents. For this molecule, the expected integration ratio is Ha:Hb:Hc:Hd:He:Hf = 1:2:2:2:2:9.

  • Multiplicity (Splitting): The signal for a proton is split into n+1 peaks by n neighboring, non-equivalent protons.

    • Ha (singlet, broad): No adjacent protons and subject to rapid chemical exchange.

    • Hb (triplet): Split by the two adjacent Hc protons (2+1=3).

    • Hc (multiplet/quintet): Split by the two Hb and two Hd protons (2+2+1=5).

    • Hd (multiplet/quintet): Split by the two Hc and two He protons (2+2+1=5).

    • He (triplet): Split by the two adjacent Hd protons (2+1=3).

    • Hf (singlet): No adjacent protons.

  • Coupling Constants (J): The distance between the peaks in a multiplet is the coupling constant, measured in Hertz (Hz). For protons on adjacent sp³-hybridized carbons, typical vicinal coupling constants (³JHH) are in the range of 6-8 Hz.[6][9]

A Robust, Self-Validating Experimental Protocol

The trustworthiness of any analytical result stems from a meticulously executed and validated protocol. The following methodology is designed to yield a high-resolution spectrum suitable for unambiguous structural confirmation.

Caption: Workflow for the acquisition and validation of the ¹H-NMR spectrum.

Step-by-Step Methodology
  • Sample Preparation:

    • Rationale for Solvent Choice: Deuterated chloroform (CDCl₃) is the preferred solvent due to its ability to dissolve a wide range of organic molecules and its relatively simple residual solvent peak.[10] For carboxylic acids, which can exhibit limited solubility or form dimers, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative.[11]

    • Procedure:

      • Weigh 5-10 mg of this compound into a clean, dry vial.

      • Add approximately 0.7 mL of CDCl₃ containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. TMS provides the reference signal at 0.00 ppm.[12]

      • Gently agitate the vial to ensure complete dissolution.

      • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube. This removes any particulate matter that could degrade spectral quality.

  • Data Acquisition (400 MHz Spectrometer):

    • Insert the sample into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the CDCl₃.

    • Optimize the magnetic field homogeneity by shimming. This is a critical step for achieving sharp lines and high resolution.

    • Acquire the ¹H-NMR spectrum using standard parameters (e.g., 16 scans, 2-second relaxation delay).

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Carefully phase the spectrum to ensure all peaks are in pure absorption mode.

    • Apply a baseline correction to ensure accurate integration.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

  • Protocol Validation (The D₂O Shake):

    • Causality: The carboxylic acid proton (Ha) is "exchangeable." Adding a source of deuterium, like deuterium oxide (D₂O), will result in a proton-deuterium exchange, effectively replacing the -COOH proton with a -COOD. Since deuterium is not observed in a standard ¹H-NMR experiment, the signal for Ha will disappear.[6][13]

    • Procedure:

      • After acquiring the initial spectrum, remove the NMR tube.

      • Add one drop of D₂O.

      • Cap the tube and shake vigorously for 30 seconds to facilitate exchange.

      • Re-acquire the ¹H-NMR spectrum. The disappearance or significant reduction in the intensity of the broad signal at 10-13 ppm provides definitive proof of its assignment as the carboxylic acid proton.

Data Analysis and Comparative Guide

The expected ¹H-NMR data for this compound is summarized below. This table serves as a benchmark for researchers analyzing this compound.

Proton LabelChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
Ha ~11.5broad singlet1H--COO H
He ~3.40triplet2H~6.5-CH₂ -O-
Hb ~2.35triplet2H~7.0-CH₂ -COOH
Hd ~1.65multiplet2H--CH₂-CH₂ -CH₂-O-
Hc ~1.55multiplet2H--CH₂-CH₂ -COOH
Hf ~1.25singlet9H--O-C(CH₃ )₃
Comparative Analysis: this compound vs. 5-Methoxypentanoic acid

To underscore the diagnostic utility of the tert-butyl group, we compare its spectrum to a hypothetical analogue, 5-methoxypentanoic acid.

FeatureThis compound5-Methoxypentanoic acid (Alternative)Rationale for Difference
Characteristic Upfield Signal Intense, sharp singlet at ~1.25 ppmSharp singlet at ~3.3 ppmThe tert-butyl group (Hf) has 9 equivalent, shielded protons. The methoxy group has only 3 equivalent protons, and they are slightly more deshielded by the adjacent oxygen.
Integration of Signal Integrates to 9H Integrates to 3H Reflects the number of protons in the respective functional groups.
Diagnostic Value The 9H singlet is an unmistakable marker for the intact tert-butoxy protecting group. Its presence and correct integration provide high confidence in the structure.[7]The 3H singlet is a common feature and could overlap with other signals, potentially requiring more complex 2D NMR experiments for unambiguous assignment.

This comparison clearly demonstrates why the tert-butyl group is so valuable. Its signal is intense, sharp, and located in a region of the spectrum that often has few other peaks, making it an excellent "handle" for structural confirmation.[2][11]

Conclusion

The ¹H-NMR spectrum of this compound is a rich source of structural information, with each signal providing a specific piece of the molecular puzzle. The highly deshielded, broad singlet of the carboxylic acid proton, the distinct triplets for the methylene groups adjacent to the functional groups, and, most notably, the sharp and intense 9-proton singlet of the tert-butyl group, all combine to create a unique and easily identifiable spectral fingerprint.

By following the robust protocol outlined in this guide, including the D₂O exchange for validation, researchers and drug development professionals can confidently verify the structure and purity of this important synthetic building block. The analysis highlights not only the fundamentals of NMR interpretation but also the strategic use of specific chemical moieties, like the tert-butyl group, as reliable spectroscopic reporters in the complex journey of chemical synthesis and drug discovery.

References

  • O-tert-Butyltyrosine, an NMR tag for high-molecular-weight systems and measurements of submicromolar ligand binding affinities. SciSpace.
  • Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. SpringerLink.
  • Using tert-Butyl Groups in a Ligand To Identify Its Binding Site on a Protein.
  • Technical Support Center: Interpreting the NMR Spectrum of tert-Butyl (4-hydroxybutan-2-yl)
  • t-Butyl group towers over other 1H resonances. ACD/Labs.
  • Spectroscopy Tutorial: Carboxylic Acids. University of Calgary.
  • Solvents in NMR spectroscopy.
  • Spectroscopy of Carboxylic Acids and Nitriles. LibreTexts Chemistry.
  • Use of carboxylic acids as chiral solvating agents for the determination of optical purity of chiral amines by NMR spectroscopy.
  • Characterizing fatty acids with advanced multinuclear NMR methods. Magritek.
  • Is it possible to observe NMR peak of carboxylic acid proton when D2O is being used as a solvent?
  • Carboxylic acid NMR. Chemistry Student Pages.
  • Carboxylic Acid Spectroscopy.
  • 20.8: Spectroscopy of Carboxylic Acids and Nitriles. LibreTexts Chemistry.
  • NMR Chemical Shifts.
  • Supporting information for a scientific article. Royal Society of Chemistry.
  • Supporting Materials for a scientific public
  • 5-(((Tert-butoxy)carbonyl)amino)pentanoic acid | C10H19NO4 | CID 545848. PubChem.
  • NMR Coupling Constants.
  • 5-{amino}pentanoic acid. Sigma-Aldrich.

  • Synthesis, anticancer activity, structure-activity relationship and binding mode of interaction studies of substituted pentanoic acids. PubMed.
  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. KGROUP, University of Washington.
  • Reliable Alternatives for Drug Discovery: Questions and Answers. Crown Bioscience Blog.
  • Diagnostic 1H NMR Chemical Shifts and Coupling Constants of Products B and C.
  • Advances in Drug Design Based on the Amino Acid Approach: Taurine Analogues for the Tre
  • Special Issue "Advances in Drug Discovery and Synthesis". MDPI.
  • Top 14 molecules similar to compound 5.

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C-13 NMR chemical shifts for tert-butoxy group in pentanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide for Protecting Group Analysis

Executive Summary

In drug development and organic synthesis, the tert-butyl ester serves as a critical protecting group for carboxylic acids, offering unique stability against nucleophilic attack and basic hydrolysis compared to methyl or ethyl alternatives.[1] This guide provides a definitive C-13 NMR analysis of tert-butyl pentanoate , using pentanoic acid as the model substrate. It distinguishes the spectral signature of the tert-butoxy group from common alternatives, establishing a self-validating protocol for confirming successful protection and assessing purity.

Spectral Signature Analysis

The identification of tert-butyl pentanoate relies on detecting the specific shielding patterns introduced by the bulky tert-butyl moiety. Unlike methyl esters, which present a single methoxy signal, the tert-butyl group introduces a diagnostic "fingerprint" consisting of a quaternary carbon signal and an intense methyl signal.

Comparative Chemical Shift Table (ppm)

Data referenced to CDCl₃ (77.16 ppm).

Carbon Positiontert-Butyl Pentanoate (Product)Methyl Pentanoate (Alternative)Pentanoic Acid (Starting Material)
Carbonyl (C=O) 173.2 174.0~180.0
Protecting Group (

)
80.1 N/AN/A
Protecting Group (

)
28.2 (3C, intense)51.5 (

)
N/A

-Methylene (C2)
35.534.134.1

-Methylene (C3)
27.227.126.8

-Methylene (C4)
22.422.322.3

-Methyl (C5)
13.813.713.7
Key Diagnostic Indicators
  • The "80/28" Rule: The most definitive confirmation of tert-butyl ester formation is the appearance of a low-intensity quaternary carbon peak at ~80 ppm coupled with a very high-intensity signal at ~28 ppm (representing three equivalent methyl groups).

  • Carbonyl Shielding: The carbonyl resonance shifts upfield to ~173 ppm compared to the free acid (~180 ppm). While similar to the methyl ester, the steric bulk of the tert-butyl group often causes a slight variation (0.5–1.0 ppm) depending on the solvent.

  • Absence of Methoxy: The disappearance of the signal at 51.5 ppm confirms the absence of methyl ester byproducts.

Structural Visualization & Assignment

The following diagram maps the specific chemical shifts to the molecular structure of tert-butyl pentanoate, illustrating the inductive and steric environments.

G Figure 1: C-13 NMR Chemical Shift Assignment for tert-Butyl Pentanoate C5 C5 (δ-CH3) 13.8 ppm C4 C4 (γ-CH2) 22.4 ppm C5->C4 C3 C3 (β-CH2) 27.2 ppm C4->C3 C2 C2 (α-CH2) 35.5 ppm C3->C2 C1 C1 (C=O) 173.2 ppm C2->C1 O O C1->O Cq Cq (Quaternary) 80.1 ppm O->Cq CtBu t-Bu Methyls 28.2 ppm Cq->CtBu x3

Caption: Structural assignment of C-13 NMR signals. Note the desheilding of the quaternary carbon (Cq) due to the oxygen attachment.

Mechanistic Insights

Why the shifts occur:

  • Steric Deshielding (Cq): The quaternary carbon of the tert-butyl group appears downfield at ~80 ppm due to the

    
    -effect of the methyl groups and the electronegative pull of the oxygen atom. This is significantly downfield compared to a simple alkyl quaternary carbon (~30-40 ppm).
    
  • Symmetry Enhancement (t-Bu Methyls): The three methyl groups on the tert-butyl moiety are chemically equivalent and rotate freely in solution. This results in a single, extremely intense peak at ~28 ppm, often the tallest peak in the spectrum, serving as a rapid diagnostic marker.

  • Carbonyl Sensitivity: The carbonyl carbon (C1) is less shielded than in the free acid because the ester oxygen donates electron density into the carbonyl

    
    -system less effectively than the carboxylate anion, but the shift is primarily distinct from the acid due to the loss of hydrogen bonding capability in non-polar solvents like CDCl₃.
    
Experimental Protocol

This protocol outlines the synthesis and characterization workflow to generate the data described above.

A. Synthesis (Acid-Catalyzed Alkylation)

Standard laboratory method using isobutylene equivalents.

  • Reagents: Dissolve pentanoic acid (1.0 equiv) in anhydrous dichloromethane (DCM).

  • Catalyst: Add concentrated H₂SO₄ (catalytic, 0.1 equiv).

  • Alkylation: Bubble isobutylene gas through the solution OR add tert-butyl 2,2,2-trichloroacetimidate (2.0 equiv) for a mild, liquid-phase alternative.

  • Reaction: Stir at room temperature for 12-24 hours.

  • Workup: Quench with saturated NaHCO₃. Extract with DCM. Dry organic layer over MgSO₄ and concentrate in vacuo.

B. NMR Sample Preparation

Critical for resolving the quaternary carbon.

  • Concentration: Prepare a solution of ~20-50 mg of product in 0.6 mL CDCl₃. tert-Butyl quaternary carbons have long relaxation times (

    
    ). A dilute sample may result in the 80 ppm peak being lost in the noise if the delay time (
    
    
    
    ) is too short.
  • Parameters:

    • Pulse Sequence: Standard proton-decoupled C-13 (zgpg30).

    • Scans: Minimum 256 scans (due to low sensitivity of

      
      ).
      
    • Relaxation Delay (

      
      ):  Set to 
      
      
      
      seconds to ensure the quaternary carbon relaxes sufficiently for detection.
C. Validation Workflow

Use the following logic flow to confirm the product identity.

Logic Figure 2: NMR Validation Logic for tert-Butyl Protection Start Analyze C-13 Spectrum Check28 Is there an intense peak at ~28 ppm? Start->Check28 Check80 Is there a weak peak at ~80 ppm? Check28->Check80 Yes ResultFail No t-Butyl Group Check28->ResultFail No Check173 Is C=O peak at 172-174 ppm? Check80->Check173 Yes Check80->ResultFail No Check51 Is there a peak at ~51 ppm? Check173->Check51 Yes ResultAcid Free Acid (Unreacted) Check173->ResultAcid No (Peak at ~180) ResultSuccess CONFIRMED: tert-Butyl Pentanoate Check51->ResultSuccess No ResultMix Mixture: Methyl Ester Contamination Check51->ResultMix Yes

Caption: Decision tree for validating tert-butyl ester formation using C-13 NMR data.

References
  • SpectraBase. Tert-butyl 5-hydroxy-4-methyl-3-pentenoate C-13 NMR Data. John Wiley & Sons. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST). SDBS Compounds and Spectral Search. (General Reference for Alkyl Ester Shifts). [Link]

  • University of Wisconsin-Madison. Reich Collection: 13C NMR Chemical Shift Table.[Link]

Sources

mass spectrometry fragmentation pattern of 5-(tert-butoxy)pentanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Mass Spectrometric Fragmentation of 5-(tert-butoxy)pentanoic Acid: A Comparative Analysis

Introduction

In the landscape of drug development and chemical synthesis, the unambiguous structural elucidation of novel molecules is paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique, providing not only molecular weight information but also a structural fingerprint through fragmentation analysis. The pattern of fragment ions generated from a molecule is intrinsically linked to its chemical architecture, revealing the presence of specific functional groups and their connectivity.

This guide, prepared for researchers and drug development professionals, offers an in-depth analysis of the mass spectrometric fragmentation pattern of this compound. As a molecule featuring both a carboxylic acid and a bulky tert-butyl ether, its fragmentation behavior is a case study in the interplay between functional groups. We will dissect its expected fragmentation under both hard (Electron Ionization) and soft (Electrospray Ionization with Collision-Induced Dissociation) ionization techniques. To provide a richer context, we will compare its fragmentation pattern with that of key structural analogues: pentanoic acid and 5-methoxypentanoic acid. This comparative approach will highlight the diagnostic ions that are unique to the tert-butoxy moiety and demonstrate how subtle structural changes manifest as distinct mass spectral features.

Experimental Design & Rationale

The protocols outlined below are designed to provide a robust and self-validating framework for the analysis of small molecules like this compound. The choice of ionization source and analytical technique is critical, as it directly influences the type and extent of fragmentation observed.

Instrumentation and General Conditions

A high-resolution quadrupole time-of-flight (Q-TOF) mass spectrometer is recommended for this analysis due to its high mass accuracy and resolution, enabling the confident assignment of elemental compositions to both precursor and fragment ions. The instrument should be equipped with both an Electron Ionization (EI) source for Gas Chromatography-Mass Spectrometry (GC-MS) and an Electrospray Ionization (ESI) source for Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: GC-EI-MS Analysis

Rationale: Electron Ionization is a high-energy ("hard") technique that induces extensive fragmentation. This provides a detailed and reproducible fragmentation pattern that is highly valuable for structural confirmation and library matching. GC is the ideal separation technique for this moderately volatile and thermally stable compound.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable volatile solvent like dichloromethane or ethyl acetate.

  • GC Separation:

    • Column: Use a standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl polysiloxane).

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 70°C, hold for 1 minute, then ramp to 280°C at 15°C/min.

  • MS Detection (EI Mode):

    • Ion Source Temperature: 230°C.

    • Electron Energy: 70 eV. This is a standard energy that promotes consistent and extensive fragmentation, allowing for comparison with established spectral libraries.[1]

    • Mass Range: Scan from m/z 40 to 400.

    • Data Acquisition: Acquire data in full scan mode to capture all fragment ions.

Protocol 2: LC-ESI-MS/MS Analysis

Rationale: ESI is a "soft" ionization technique that typically generates intact protonated molecules ([M+H]⁺) or other adducts (e.g., [M+Na]⁺) with minimal in-source fragmentation.[2] This allows for the selection of a specific precursor ion for subsequent fragmentation via Collision-Induced Dissociation (CID), providing controlled and targeted structural information. This is particularly useful for confirming the connectivity of the molecule.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 10 µg/mL solution of this compound in a 50:50 mixture of acetonitrile and water with 0.1% formic acid. The acid is added to promote the formation of protonated molecules in positive ion mode.

  • LC Separation:

    • Column: Use a C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start with 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

  • MS Detection (ESI-MS/MS Mode):

    • Ionization Mode: Positive. While carboxylic acids can be analyzed in negative mode, positive mode allows for the observation of adducts and fragmentation pathways initiated by protonation.[3]

    • Capillary Voltage: 3.5 kV.

    • Drying Gas: Nitrogen at 300°C.

    • Precursor Ion Selection: Isolate the [M+H]⁺ ion (expected m/z 175.13) in the quadrupole.

    • Collision Energy: Apply a range of collision energies (e.g., 10-40 eV) with argon as the collision gas to generate a detailed fragmentation spectrum. Varying the collision energy helps to control the fragmentation process and observe both primary and secondary fragments.[2]

Fragmentation Pattern Analysis of this compound (MW: 174.22)

The structure of this compound offers several potential cleavage sites. The fragmentation will be dominated by the stability of the resulting ions and neutral losses, primarily influenced by the tert-butyl group and the carboxylic acid function.

Expected EI Fragmentation

Under high-energy EI, the molecular ion ([M]⁺˙, m/z 174) is expected to be of low abundance or absent due to the molecule's acyclic nature and the presence of highly favorable fragmentation pathways.[4] The fragmentation is dictated by the drive to form stable carbocations.

  • Formation of the tert-Butyl Cation (m/z 57): The most characteristic fragmentation pathway for compounds containing a tert-butyl group is the cleavage of the C-O bond to form the highly stable tert-butyl carbocation (C₄H₉⁺). This fragment is expected to be the base peak in the spectrum due to its exceptional stability (a tertiary carbocation).

  • Loss of Isobutylene (m/z 118): A common rearrangement for tert-butyl ethers involves the transfer of a hydrogen atom and the neutral loss of isobutylene (C₄H₈, 56 Da). This results in a radical cation at m/z 118, corresponding to protonated 5-hydroxypentanoic acid.[5]

  • Alpha-Cleavage at the Carboxylic Acid: Cleavage of the bond adjacent to the carbonyl group can lead to the loss of the hydroxyl radical (•OH, 17 Da) to form an acylium ion at m/z 157, or the loss of the carboxyl group (•COOH, 45 Da) to yield a fragment at m/z 129.[6][7]

  • McLafferty Rearrangement: The presence of a gamma-hydrogen relative to the carbonyl group allows for a McLafferty rearrangement. This involves the transfer of a hydrogen atom from the C4 position to the carbonyl oxygen, followed by cleavage of the C2-C3 bond. This would result in the detection of a radical cation at m/z 74 (protonated acetic acid) and the neutral loss of 3-(tert-butoxy)prop-1-ene.

M [M]⁺˙ m/z 174 frag57 tert-Butyl Cation [C₄H₉]⁺ m/z 57 (Base Peak) M->frag57 - C₅H₉O₃• frag118 [M - C₄H₈]⁺˙ m/z 118 M->frag118 - C₄H₈ (Isobutylene) frag157 [M - OH]⁺ m/z 157 M->frag157 - •OH frag129 [M - COOH]⁺ m/z 129 M->frag129 - •COOH frag74 McLafferty Rearrangement [C₃H₆O₂]⁺˙ m/z 74 M->frag74 - C₆H₁₂O

Caption: Predicted EI fragmentation of this compound.

Expected ESI-CID Fragmentation

In ESI-MS/MS, we start with the protonated molecule [M+H]⁺ (m/z 175). Fragmentation is induced by collision with a neutral gas, leading primarily to the loss of stable neutral molecules.

  • Loss of Water (m/z 157): Protonated carboxylic acids readily lose a molecule of water (18 Da) to form a stable acylium ion. This would produce a fragment at m/z 157.[8]

  • Loss of Isobutylene (m/z 119): The protonated tert-butoxy group is an excellent leaving group. It will readily eliminate isobutylene (56 Da), leaving behind a protonated 5-hydroxypentanoic acid fragment at m/z 119.

  • Combined Losses: The fragment at m/z 119 can subsequently lose water (18 Da) to produce a fragment at m/z 101, or lose both water and carbon monoxide (18 + 28 = 46 Da) to produce a fragment at m/z 73.

Comparative Fragmentation Analysis

To underscore the diagnostic value of these fragments, we compare them with the patterns expected from structurally similar molecules.

m/z Proposed Fragment Structure This compound Pentanoic acid 5-methoxypentanoic acid
M⁺˙ Molecular Ion174 (Low/Absent)102 (Low)132 (Low)
[M+H]⁺ Protonated Molecule175103133
119 [M+H - C₄H₈]⁺High--
101 [M+H - C₄H₈ - H₂O]⁺Medium-101 ([M+H - CH₃OH]⁺)
85 [M - OH]⁺ (Pentanoic acid)-High-
74 McLafferty FragmentMediumMediumMedium
60 McLafferty Fragment (Pentanoic acid)-High-
57 [C₄H₉]⁺Base Peak 57 (Alkyl)-
Comparison with Pentanoic Acid (MW: 102.13)

Pentanoic acid lacks the ether functionality. Its EI spectrum is characterized by a prominent McLafferty rearrangement peak at m/z 60 (corresponding to protonated acetic acid) and alpha-cleavage products like [M-OH]⁺ at m/z 85 and [M-C₂H₅]⁺ at m/z 73.[9] While it will show a peak at m/z 57 corresponding to a butyl fragment ([C₄H₉]⁺), its intensity will be significantly lower than the base peak seen for the tert-butyl cation. The absence of the intense m/z 57 peak and the neutral loss of 56 Da (isobutylene) clearly distinguishes it from this compound.

Comparison with 5-methoxypentanoic acid (MW: 132.16)

This compound provides the most direct comparison for the influence of the alkoxy group.

  • Alpha-Cleavage at Ether: Instead of the tert-butyl cation, the primary alpha-cleavage at the ether for 5-methoxypentanoic acid would be the loss of a methyl radical (•CH₃) to form a fragment at m/z 117, or the formation of the methoxymethyl cation ([CH₂OCH₃]⁺) at m/z 45.

  • CID Fragmentation: Under ESI-CID conditions, the protonated molecule (m/z 133) would preferentially lose a neutral molecule of methanol (CH₃OH, 32 Da) to yield a fragment at m/z 101.[8]

The key differentiator is the dominant formation of the m/z 57 ion and the neutral loss of 56 Da for the tert-butoxy compound, versus the formation of m/z 45 and the neutral loss of 32 Da for the methoxy analogue.

cluster_0 This compound cluster_1 5-methoxypentanoic acid a [M+H]⁺ m/z 175 a1 Loss of Isobutylene (-56 Da) a->a1 a2 m/z 119 a1->a2 b [M+H]⁺ m/z 133 b1 Loss of Methanol (-32 Da) b->b1 b2 m/z 101 b1->b2

Sources

PROTAC Linker Strategy: 5-(tert-butoxy)pentanoic Acid vs. PEG Series

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between 5-(tert-butoxy)pentanoic acid (representing hydrophobic alkyl-ether linkers) and PEG (Polyethylene Glycol) linkers in the design of Proteolysis Targeting Chimeras (PROTACs).

Executive Summary

In PROTAC development, the linker is not merely a passive connector but a critical determinant of physicochemical properties, ternary complex stability, and oral bioavailability.[1][2][3][4][5][6]

  • This compound serves as a precursor for hydrophobic alkyl-ether linkers . It is the superior choice for optimizing membrane permeability and metabolic stability , provided the final molecule maintains sufficient solubility.

  • PEG Linkers remain the industry standard for solubility and flexibility , but they often suffer from oxidative degradation and poor passive diffusion unless they can adopt specific "chameleon" conformations.

Chemical Profile & Structural Logic

The fundamental difference lies in the "Oxygen Density" (O-count per carbon unit) and the resulting lipophilicity profile.

This compound (The Alkyl-Ether Contender)[7]
  • Structure: HOOC-(CH2)4-O-tBu

  • Role: A building block used to install a C5-alkyl chain with a terminal ether linkage.

  • Mechanism: The tert-butyl group is an acid-labile protecting group. Upon deprotection (e.g., with TFA), it reveals a hydroxyl group (-OH) for conjugation, resulting in a linker motif of -CO-(CH2)4-O- .

  • Physicochemical Signature:

    • Hydrophobic Character: High. It introduces a significant non-polar surface area.

    • Rigidity: Moderate. The alkyl chain prefers an extended zigzag conformation but is flexible.

    • Metabolic Liability: Low. It lacks the repeating ether units susceptible to rapid oxidative chain shortening found in PEGs.[]

PEG Linkers (The Hydrophilic Standard)
  • Structure: HOOC-CH2-(O-CH2-CH2)n-NH2 (and variants)

  • Role: The default "go-to" linker for initial screening.

  • Physicochemical Signature:

    • Hydrophilic Character: High. Every third atom is an oxygen, acting as a hydrogen bond acceptor.

    • Solubility: Excellent. Drastically lowers the LogP of the final PROTAC.

    • Metabolic Liability: High. Susceptible to cytochrome P450-mediated oxidative cleavage at the ether carbons.

LinkerComparison cluster_0 Alkyl-Ether (this compound) cluster_1 PEG Linkers Alkyl Structure: -CO-(CH2)4-O- Prop1 High Lipophilicity (Permeability Driver) Alkyl->Prop1 Prop2 Metabolic Stability (No Chain Shortening) Alkyl->Prop2 PEG Structure: -(O-CH2-CH2)n- Prop3 High Solubility (Formulation Driver) PEG->Prop3 Prop4 Oxidative Liability (P450 Cleavage) PEG->Prop4 caption Figure 1: Structural and functional divergence of Alkyl-Ether vs PEG linkers.

Performance Comparison: The "Permeability vs. Solubility" Trade-off

A. Membrane Permeability (The Hydrophobic Collapse)

Permeability is the most frequent failure mode for PROTACs due to their high molecular weight (>800 Da).

  • Alkyl-Ether Advantage: Linkers derived from this compound increase the overall lipophilicity (LogP). In the lipid bilayer, these linkers facilitate a "Hydrophobic Collapse" , where the linker folds against the hydrophobic cores of the Warhead and E3 Ligand. This effectively masks the polar surface area (PSA), allowing the molecule to pass through the membrane "stealthily."

  • PEG Disadvantage: While PEG is flexible, the exposed ether oxygens must be desolvated to enter the membrane, incurring a high energetic penalty. Unless the PEG chain can perfectly fold inside the protein ligands (the rare "Chameleon Effect"), it generally impedes passive diffusion.

B. Solubility
  • PEG Advantage: PEG linkers are superior for aqueous solubility.[1][3] If your Warhead and E3 Ligand are both highly lipophilic (e.g., VHL ligand + a kinase inhibitor), an alkyl linker may precipitate the compound. PEG acts as an internal solubilizing tag.

  • Alkyl-Ether Risk: Using this compound requires careful monitoring of thermodynamic solubility. It is often necessary to pair this linker with more polar warheads or use formulation aids (e.g., cyclodextrins).

C. Ternary Complex Cooperativity
  • Entropy: Alkyl chains are more rigid than PEGs (fewer rotatable bond penalties per unit length). This can lead to higher binding affinity (lower

    
    ) if the length is optimal, as the entropic penalty of binding is reduced.
    
  • Cooperativity: PEG's high flexibility allows it to sample more conformations, which is useful for "finding" a ternary complex geometry, but it rarely drives positive cooperativity as effectively as a tuned alkyl linker.

FeatureThis compound (Alkyl-Ether)PEG Linkers
Permeability (PAMPA) High (Promotes hydrophobic collapse)Low to Moderate (High desolvation penalty)
Aqueous Solubility Low (Risk of aggregation)High (Standard solution)
Metabolic Stability High (Resistant to oxidation)Low (Susceptible to oxidative cleavage)
Ternary Complex Higher rigidity may boost cooperativityHigh entropy penalty upon binding
Synthetic Utility Requires deprotection (TFA/HCl)Often available as direct functional handles

Experimental Case Study: VHL-Based PROTACs

A pivotal study in ACS Medicinal Chemistry Letters (2019) highlighted the impact of this linker switch. Researchers compared two VHL-based PROTACs differing only by the linker composition (C5-Alkyl vs PEG).

  • Observation: The alkyl-linked PROTAC demonstrated significantly higher permeability in PAMPA assays compared to the PEG analog.[]

  • Mechanism: Molecular Dynamics (MD) simulations revealed that the alkyl linker allowed the molecule to adopt a "U-shape" in non-polar environments, burying the linker between the two ligands. The PEG linker remained extended and solvated, exposing high PSA.

  • Outcome: The alkyl-linked compound showed superior cellular degradation potency (

    
    ) despite similar biochemical affinity, purely driven by higher intracellular concentration.
    

Detailed Protocols

Protocol A: Synthesis & Deprotection of this compound Linkers

Use this workflow to install the C5-ether linker.

  • Coupling (Amide Bond Formation):

    • React this compound (1.2 eq) with the Amine-Ligand (1.0 eq) using HATU (1.5 eq) and DIPEA (3.0 eq) in DMF.

    • Stir at RT for 2-4 hours. Monitor by LC-MS.

    • Note: The tert-butyl group remains intact, protecting the oxygen.

  • Deprotection (Unmasking the Alcohol):

    • Dissolve the intermediate in DCM.

    • Add Trifluoroacetic acid (TFA) (ratio 1:1 v/v).

    • Stir at RT for 1 hour. The t-butyl group is cleaved, yielding the primary alcohol -CH2-OH.

    • Concentrate in vacuo to remove TFA.

  • Final Conjugation (Etherification/Substitution):

    • Activate the newly formed alcohol (e.g., convert to Mesylate/Tosylate or use Mitsunobu conditions) to attach the second Ligand.

Protocol B: PAMPA (Parallel Artificial Membrane Permeability Assay)

Essential for validating the permeability benefit of the alkyl linker.

  • Preparation: Prepare a 10 mM stock of the PROTAC in DMSO.

  • Donor Plate: Dilute to 10 µM in PBS (pH 7.4). Add 300 µL to the donor wells of a 96-well filter plate (0.45 µm PVDF).

  • Membrane: Pre-coat the filter with 5 µL of GIT-0 Lipid Solution (dodecane/phosphatidylcholine mixture).

  • Acceptor Plate: Add 200 µL of PBS to the acceptor wells.

  • Incubation: Sandwich the plates and incubate at 25°C for 18 hours in a humidity chamber.

  • Analysis: Quantify compound concentration in both Donor and Acceptor wells using LC-MS/MS.

  • Calculation: Calculate

    
     (cm/s).
    
    • Target: Alkyl linkers should target

      
       cm/s.
      

Workflow Start Start: Linker Selection CheckSol Check Ligand Solubility (Is Warhead highly lipophilic?) Start->CheckSol RoutePEG Choose PEG Linker (Prioritize Solubility) CheckSol->RoutePEG Yes (Risk of precip) RouteAlkyl Choose this compound (Prioritize Permeability) CheckSol->RouteAlkyl No (Need cell entry) ExpPAMPA Run PAMPA Assay (Validate Permeability) RoutePEG->ExpPAMPA RouteAlkyl->ExpPAMPA ExpDeg Cellular Degradation (DC50) (Validate Potency) ExpPAMPA->ExpDeg caption Figure 2: Decision Matrix for Linker Selection.

References

  • Comparison of Alkyl vs. PEG Linkers in PROTACs. BenchChem Technical Guides. (2025).

  • Linker-Determined Folding and Hydrophobic Interactions Explain a Major Difference in PROTAC Cell Permeability. ACS Medicinal Chemistry Letters, 10(12), 1642-1647. (2019).

  • Alkyl Linkers in PROTACs - Improve Permeability & PK. BOC Sciences Application Notes.

  • Current strategies for the design of PROTAC linkers: a critical review. Journal of Experimental & Clinical Cancer Research. (2020).

  • PubChem Compound Summary: this compound. National Library of Medicine.

Sources

5-(tert-butoxy)pentanoic acid vs 5-(tert-butoxy)-5-oxopentanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in medicinal chemistry, selecting the correct heterobifunctional linker is a critical decision that dictates the entire downstream trajectory of a synthesis campaign. In the development of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), 5-(tert-butoxy)pentanoic acid and 5-(tert-butoxy)-5-oxopentanoic acid are two highly valuable, yet functionally divergent, building blocks.

While they share a 5-carbon aliphatic backbone and utilize a tert-butyl (tBu) protecting group, the fundamental difference in their linkage—ether vs. ester —completely alters their chemical behavior, deprotection products, and application scope. This guide provides an in-depth mechanistic comparison and self-validating experimental workflows for utilizing these molecules.

Structural & Physicochemical Comparison

The structural divergence between these two molecules lies at the C5 position. This compound is an ether , masking a primary alcohol. Conversely, 5-(tert-butoxy)-5-oxopentanoic acid (often referred to as glutaric acid mono-tert-butyl ester) is an ester , masking a carboxylic acid[1][2].

Table 1: Physicochemical and Structural Properties

PropertyThis compound5-(tert-butoxy)-5-oxopentanoic acid
CAS Number
Molecular Formula C₉H₁₈O₃C₉H₁₆O₄
Molecular Weight 174.24 g/mol 188.22 g/mol
Linkage Type tert-Butyl Ethertert-Butyl Ester
Exposed Group (Post-TFA) Primary Hydroxyl (-OH)Carboxyl (-COOH)
Primary Application Alkyl ether PROTAC linkersAsymmetric glutarate diamide linkers

Mechanistic Insights: Causality in Experimental Design

The choice between these two linkers is dictated by the causality of your required downstream functionalization .

The tert-butyl group is specifically chosen in both molecules because it is completely orthogonal to base-labile protecting groups (like Fmoc) and is highly stable under standard basic peptide coupling conditions (e.g., HATU/DIPEA)[2]. However, the cleavage of this group yields entirely different synthetic opportunities:

  • The Ether Trajectory: When you couple this compound to an amine, the subsequent acid-mediated deprotection reveals a primary alcohol . This is the correct choice if your next step requires a Mitsunobu reaction, oxidation to an aldehyde for reductive amination, or conversion to a mesylate/tosylate for nucleophilic displacement.

  • The Ester Trajectory: When you couple 5-(tert-butoxy)-5-oxopentanoic acid to an amine, deprotection reveals a carboxylic acid . This is the correct choice when building asymmetric diamides, allowing you to perform a second, sequential amide coupling to attach a different warhead or E3 ligase ligand.

Pathway cluster_ether Ether Linkage Trajectory cluster_ester Ester Linkage Trajectory E1 This compound Ether Protected E2 Amide Intermediate tBu-Ether Intact E1->E2 Amine, HATU E3 5-hydroxypentanamide Free Primary Alcohol E2->E3 TFA (Loss of 56 Da) S1 5-(tert-butoxy)-5-oxopentanoic acid Ester Protected S2 Amide Intermediate tBu-Ester Intact S1->S2 Amine, HATU S3 Glutaric acid monoamide Free Carboxylic Acid S2->S3 TFA (Loss of 56 Da)

Divergent synthetic trajectories of ether vs. ester tert-butyl protected pentanoic acids.

Self-Validating Experimental Protocols

To ensure scientific integrity, a robust chemical protocol must be a self-validating system . This means analytical checkpoints are built directly into the workflow to confirm mechanistic success before proceeding to the next step.

Below is the standardized workflow for coupling and deprotecting either of these linkers, utilizing LC-MS as the primary validation engine.

Protocol A: HATU-Mediated Amide Coupling

Both linkers feature a free terminal carboxylic acid, allowing for identical coupling conditions.

  • Preparation: Dissolve the target amine (1.0 equiv) and the selected pentanoic acid linker (1.1 equiv) in anhydrous DMF (0.1 M concentration).

  • Activation: Add DIPEA (3.0 equiv) to ensure the amine is free-based, followed by HATU (1.2 equiv).

  • Reaction: Stir at room temperature for 2 hours under an inert atmosphere (N₂ or Argon).

  • Self-Validation Checkpoint (LC-MS): Aliquot 1 µL of the reaction mixture into 100 µL of Acetonitrile. Analyze via LC-MS (Positive Ion Mode).

    • Causality Check: You must observe the

      
       peak corresponding to the exact mass of (Amine + Linker - 18 Da for water loss). The absence of the uncoupled amine mass confirms reaction completion.
      
  • Workup: Dilute with Ethyl Acetate, wash with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate under reduced pressure.

Protocol B: Global Deprotection (TFA Cleavage)

The cleavage of the tert-butyl group (whether ether or ester) proceeds via an acid-catalyzed E1 elimination mechanism, generating isobutylene gas.

  • Preparation: Dissolve the crude amide intermediate in anhydrous Dichloromethane (DCM) to achieve a 0.2 M solution.

  • Cleavage Cocktail: Add Triisopropylsilane (TIPS) to a final concentration of 2.5% v/v. Mechanistic note: TIPS acts as a carbocation scavenger, preventing the highly reactive tert-butyl cation from re-alkylating electron-rich regions of your molecule.

  • Acidification: Slowly add Trifluoroacetic Acid (TFA) to achieve a final concentration of 20% v/v. Stir at room temperature for 2-4 hours.

  • Self-Validation Checkpoint (LC-MS):

    • Causality Check: The loss of the tert-butyl group is highly diagnostic. You must observe a precise mass shift of -56.06 Da (loss of C₄H₈). If a peak with the original mass remains, the deprotection is incomplete, and stirring should continue.

  • Isolation: Evaporate the volatiles under a stream of nitrogen. Co-evaporate with toluene (3x) to remove residual TFA before proceeding to preparative HPLC purification.

Workflow Step1 1. Reagent Assembly Linker + Amine + HATU + DIPEA Step2 2. Amide Coupling Stir in DMF at RT for 2h Step1->Step2 Check1 Self-Validation A LC-MS: Confirm [M+H]+ of Intermediate Step2->Check1 Step3 3. tBu Deprotection 20% TFA in DCM + 2.5% TIPS Check1->Step3 Mass Confirmed Check2 Self-Validation B LC-MS: Confirm -56 Da Mass Shift Step3->Check2 Step4 4. Downstream Processing Prep-HPLC Purification Check2->Step4 -56 Da Confirmed

Self-validating experimental workflow for linker coupling and deprotection.

Data Presentation: Diagnostic Mass Shifts

To assist in the self-validation of these protocols, the following table summarizes the expected mass shifts observed during LC-MS analysis.

Table 2: LC-MS Diagnostic Mass Shifts

Reaction StepMass Shift (Δ Da)Mechanistic Rationale
Amide Coupling +156.2 (Ether) / +170.2 (Ester)Addition of the linker mass minus H₂O (18.0 Da) from condensation.
TFA Deprotection -56.06Acid-catalyzed elimination of the tert-butyl group as isobutylene gas.
Incomplete Scavenging +56.06 (Side Product)Re-alkylation of the substrate by the tert-butyl cation (Requires more TIPS).

References

  • PubChem . "5-(Tert-butoxy)-5-oxopentanoic acid (CID 11424021)". National Center for Biotechnology Information. URL:[Link]

  • PrepChem . "Synthesis of glutaric acid mono-tert-butyl ester". PrepChem Synthetic Procedures. URL:[Link]

  • Accela ChemBio . "this compound, CAS 1039852-53-3". Accela ChemBio Inc. URL:[Link]

Sources

IR Spectroscopy Comparison Guide: Ether vs. Ester Linkages in Pentanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, distinguishing between functional group variations in aliphatic chains is a fundamental analytical task. Pentanoic acid (valeric acid) derivatives are ubiquitous in pharmaceutical synthesis, flavor chemistry, and materials science. When modifying the carboxylic acid terminus, two common functionalizations arise: the formation of an ester (e.g., ethyl pentanoate) or the reduction/alkylation to an ether (e.g., 1-ethoxypentane).

Infrared (IR) spectroscopy provides a rapid, non-destructive method to differentiate these linkages. This guide objectively compares the spectral performance and vibrational causality of ether versus ester linkages in pentanoic acid derivatives, supported by standardized experimental protocols.

Vibrational Causality and Mechanistic Spectral Signatures

The ability of IR spectroscopy to differentiate an ester from an ether relies entirely on the change in the molecular dipole moment (


) during bond vibration.
The Ester Linkage: Ethyl Pentanoate

Esters are characterized by a highly polar carbonyl (C=O) group conjugated with an alkoxy oxygen. This structural motif follows what spectroscopists call the "Rule of Three"[1].

  • The C=O Stretch: The carbonyl bond possesses a massive dipole moment. Its stretching vibration absorbs infrared radiation highly efficiently, producing a sharp, "sword-like" peak at 1735–1750 cm⁻¹ [2]. For an aliphatic ester like ethyl pentanoate, this peak typically centers around 1740 cm⁻¹.

  • The Asymmetric C-C-O Stretch: The carbon-oxygen single bond adjacent to the carbonyl carbon is unusually stiff due to partial resonance character. This results in a strong asymmetric stretching band between 1240–1160 cm⁻¹ [1].

  • The O-C-C Stretch: The second C-O bond (the "alcohol" side of the ester) produces a slightly weaker, yet still prominent, stretching band between 1100–1000 cm⁻¹ [1].

The Ether Linkage: 1-Ethoxypentane

Ethers lack the electron-withdrawing carbonyl group, fundamentally altering the local dipole environment.

  • Absence of C=O: The most immediate diagnostic feature of an ether is the complete absence of the strong absorption in the 1800–1650 cm⁻¹ region[2].

  • The Asymmetric C-O-C Stretch: The ether linkage consists of an oxygen atom bonded to two sp³ hybridized carbons. The asymmetric stretching of this C-O-C moiety produces a single, dominant, broad absorption band at approximately 1120 cm⁻¹ [3].

  • The Symmetric C-O-C Stretch: Because the symmetric stretch of the ether linkage results in a very small net change in the dipole moment, its corresponding peak is extremely weak, often appearing as a minor blip around 850 cm⁻¹ [3].

Quantitative Data Presentation

The following table summarizes the diagnostic IR peaks used to objectively differentiate ethyl pentanoate[4] from 1-ethoxypentane[5].

Vibrational ModeEthyl Pentanoate (Ester)1-Ethoxypentane (Ether)Intensity & Shape
C=O Stretch 1735 – 1750 cm⁻¹AbsentVery Strong, Sharp
Asymmetric C-O Stretch 1240 – 1160 cm⁻¹ (C-C-O)~1120 cm⁻¹ (C-O-C)Strong, Broad
Symmetric C-O Stretch 1100 – 1000 cm⁻¹ (O-C-C)~850 cm⁻¹ (C-O-C)Medium to Weak
sp³ C-H Stretch 2960 – 2850 cm⁻¹2960 – 2850 cm⁻¹Strong, Multi-peak
sp³ C-H Bend ~1460 cm⁻¹, ~1375 cm⁻¹~1460 cm⁻¹, ~1375 cm⁻¹Medium, Sharp

Spectral Interpretation Logic

To systematize the identification process, researchers can utilize a logical decision tree. The presence or absence of the carbonyl peak acts as the primary bifurcation point, followed by the analysis of the fingerprint region for specific C-O stretching patterns.

IR_Logic Start Unknown Pentanoic Acid Derivative (IR Scan 4000-600 cm⁻¹) CheckCO Check 1800-1650 cm⁻¹ Region Start->CheckCO HasCO Strong, Sharp Peak at ~1740 cm⁻¹ (C=O Stretch Present) CheckCO->HasCO Yes NoCO No Peak in 1800-1650 cm⁻¹ Region (C=O Stretch Absent) CheckCO->NoCO No CheckEsterCO Check 1300-1000 cm⁻¹ Region HasCO->CheckEsterCO CheckEtherCO Check 1300-1000 cm⁻¹ Region NoCO->CheckEtherCO EsterPeaks Two Strong Peaks: ~1200 cm⁻¹ & ~1100 cm⁻¹ CheckEsterCO->EsterPeaks EtherPeak Single Strong Peak: ~1120 cm⁻¹ CheckEtherCO->EtherPeak EthylPentanoate Identified: Ester (e.g., Ethyl Pentanoate) EsterPeaks->EthylPentanoate Ethoxypentane Identified: Ether (e.g., 1-Ethoxypentane) EtherPeak->Ethoxypentane

Figure 1: Logical decision tree for differentiating ester and ether linkages in pentanoic acid derivatives.

Self-Validating Experimental Protocol: ATR-FTIR

Because pentanoic acid derivatives are volatile liquids at room temperature, Attenuated Total Reflectance (ATR) FTIR is the optimal sampling technique. The following protocol integrates self-validating steps to ensure spectral integrity[5].

Reagents & Equipment
  • FTIR Spectrometer equipped with a Diamond or ZnSe ATR accessory.

  • Volatile liquid cover for the ATR crystal.

  • HPLC-grade Isopropanol (for cleaning).

  • Neat samples of Ethyl Pentanoate and 1-Ethoxypentane.

Step-by-Step Methodology
  • System Initialization & Purge: Ensure the FTIR spectrometer is purged with dry nitrogen to eliminate atmospheric H₂O and CO₂ interferences.

  • Crystal Cleaning & Self-Validation:

    • Wipe the ATR crystal with a lint-free tissue dampened with isopropanol.

    • Allow the solvent to evaporate completely.

    • Validation Step: Acquire a background scan (32 scans, 4 cm⁻¹ resolution). Inspect the baseline; if peaks are present (especially around 2900 cm⁻¹ or 1700 cm⁻¹), reclean the crystal until a flat baseline is achieved.

  • Sample Application: Apply 1 to 2 drops of the neat liquid sample directly onto the center of the ATR crystal. Ensure the liquid completely covers the active crystal area without introducing air bubbles.

  • Volatility Control: Immediately place the volatile cover over the sample. Causality: Pentyl derivatives have high vapor pressures. Without a cover, the sample will evaporate during the scan, leading to a decreasing pathlength and a distorted, noisy spectrum.

  • Data Acquisition: Scan the sample from 4000 to 600 cm⁻¹ at a resolution of 4 cm⁻¹, averaging 32 scans to maximize the signal-to-noise ratio.

  • Spectral Processing: Apply an ATR correction algorithm via the spectrometer's software. Causality: In ATR-FTIR, the depth of penetration of the IR beam is wavelength-dependent (deeper at lower wavenumbers). The correction normalizes the peak intensities to match traditional transmission spectra.

ATR_Workflow Prep 1. Preparation Clean crystal & purge system Bkg 2. Validation Acquire clean air background scan Prep->Bkg Sample 3. Application Apply neat liquid & seal with cover Bkg->Sample Scan 4. Acquisition 32 scans, 4 cm⁻¹ resolution Sample->Scan Process 5. Processing Apply ATR depth correction Scan->Process

Figure 2: Standardized, self-validating ATR-FTIR experimental workflow for volatile liquid samples.

Troubleshooting & Edge Cases

When analyzing real-world synthetic samples, researchers may encounter spectral artifacts that complicate the differentiation between ethers and esters:

  • Moisture Contamination: If the sample was not properly dried (e.g., over anhydrous Na₂SO₄), water will introduce a broad O-H stretching band at ~3400 cm⁻¹ and an H-O-H bending mode at ~1640 cm⁻¹. The 1640 cm⁻¹ peak can be erroneously interpreted as a shifted or conjugated carbonyl group[2].

  • Overlapping C-O Stretches in Mixtures: If an ether is contaminated with unreacted alcohol (e.g., pentanol), the C-O stretch of the alcohol (~1050 cm⁻¹) will overlap with the ether's C-O-C stretch. To resolve this, look for the diagnostic broad O-H stretch of the alcohol above 3200 cm⁻¹[2].

  • Conjugation Effects: While standard aliphatic esters absorb at ~1740 cm⁻¹, if the pentanoic acid derivative contains unsaturation conjugated with the ester (e.g., an

    
    -unsaturated ester), the C=O peak will shift to lower wavenumbers (~1720 cm⁻¹) due to the delocalization of 
    
    
    
    electrons weakening the carbonyl double bond[6].

References

  • Master Organic Chemistry. "Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra". Available at:[Link]

  • Spectroscopy Online. "The C=O Bond, Part VI: Esters and the Rule of Three". Available at: [Link]

  • Spectroscopy Online. "The C-O Bond III: Ethers By a Knockout". Available at: [Link]

  • NIST Chemistry WebBook. "Pentanoic acid, ethyl ester". Available at: [Link]

Sources

Safety Operating Guide

5-(tert-butoxy)pentanoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Safe Disposal Protocol: 5-(tert-butoxy)pentanoic acid

Executive Summary & Operational Directive

Immediate Action Required: Treat this compound as a Corrosive Organic Liquid/Solid (depending on ambient temperature and purity). Primary Disposal Route: High-temperature incineration via a licensed hazardous waste contractor. Critical Restriction: Do NOT dispose of via sanitary sewer (drain) or regular trash. Do NOT mix with strong oxidizers (e.g., nitric acid, peroxides) due to the ether functionality, despite the steric stability of the tert-butyl group.

Chemical Profile & Hazard Assessment

Expert Insight: As a Senior Application Scientist, it is crucial to distinguish between the tert-butyl ether moiety and common ethers (like diethyl ether). While tert-butyl ethers are sterically hindered and less prone to explosive peroxide formation than secondary ethers, they remain combustible organic substrates. The primary hazard here is the carboxylic acid functionality, which dictates the waste classification.

Parameter Data / Specification
Chemical Name This compound
CAS Number 1039852-53-3
Molecular Formula C₉H₁₈O₃
Molecular Weight 174.24 g/mol
Physical State Viscous liquid or low-melting solid (Check specific lot CoA)
Acidity (pKa) ~4.8 (Typical for alkyl carboxylic acids)
GHS Classification Skin Irrit. 2 (H315) , Eye Irrit.[1][2][3][4][5] 2A (H319) , STOT SE 3 (H335)
RCRA Waste Code D002 (Corrosive) if pH ≤ 2; otherwise Non-RCRA Regulated Organic (unless ignitable D001 )
Storage Class Organic Acid (Segregate from Bases and Oxidizers)

Waste Characterization & Stream Selection

To ensure compliance with EPA (40 CFR § 261) and local regulations, you must characterize the waste stream accurately.

Decision Logic (Self-Validating System)
  • Is it Unused Product?

    • Status: Commercial Chemical Product.[4][6]

    • Action: Dispose of as pure chemical waste. Label as "Unused this compound."

  • Is it a Mixture (e.g., Reaction Mother Liquor)?

    • Status: Process Waste.

    • Action: Characterize based on the most hazardous component (e.g., if mixed with DCM, treat as Halogenated Solvent Waste).

  • Is it Aqueous Waste (pH < 2)?

    • Status: Corrosive Characteristic Waste (D002 ).

    • Action: Neutralization is technically possible but operationally risky in a research setting. Recommended: Collect as "Aqueous Acidic Waste."

Detailed Disposal Workflows

Workflow A: Primary Disposal (Lab Pack / Incineration)

Recommended for 95% of research scenarios to minimize liability and exposure.

  • Container Selection: Use a chemically compatible container. HDPE (High-Density Polyethylene) or Borosilicate Glass are ideal. Avoid metal containers due to acid corrosion.

  • Segregation:

    • DO: Store with other organic acids (e.g., acetic acid, propionic acid).

    • DO NOT: Store with strong bases (NaOH) or strong oxidizers (HNO₃, HClO₄). Causality: Mixing with bases causes exothermic neutralization/splattering. Mixing with oxidizers attacks the ether linkage, potentially generating heat or unstable intermediates.

  • Labeling:

    • Attach a hazardous waste tag immediately upon the first drop of waste entering the container.

    • Required Fields: Full Chemical Name (No abbreviations), Hazard Checkbox (Corrosive, Irritant), Start Date.

  • Hand-off: Cap tightly. Transfer to your facility's Central Accumulation Area (CAA) within the regulatory timeframe (typically <90 days or <1 year depending on generator status).

Workflow B: Spill Response (Emergency Procedure)

Protocol for spills < 500 mL.

  • Isolate: Evacuate the immediate area. Post "Do Not Enter" signage.

  • PPE: Don nitrile gloves (double-glove recommended), lab coat, and safety goggles.

  • Neutralize & Absorb:

    • Cover the spill with Sodium Bicarbonate (NaHCO₃) or a commercial acid spill kit.

    • Observation: Wait for bubbling (CO₂ release) to cease. This indicates the acid is neutralized.

  • Collect: Scoop the resulting slurry into a plastic bag or wide-mouth jar.

  • Label: "Debris from Acid Spill - this compound." Treat as hazardous solid waste.

Visualizations

Figure 1: Waste Stream Decision Matrix

This logic gate ensures the material ends up in the correct regulatory stream, preventing fines and safety incidents.

WasteDecisionTree Start Start: Waste Generation IsPure Is the material pure/unused? Start->IsPure IsMixed Is it mixed with solvents? IsPure->IsMixed No BinA Stream A: Pure Organic Acid (Lab Pack for Incineration) IsPure->BinA Yes CheckSolvent Identify Solvent Type IsMixed->CheckSolvent Organic Solvent CheckPH Is pH ≤ 2? IsMixed->CheckPH Aqueous Solution BinB Stream B: Halogenated Waste (If DCM/Chloroform present) CheckSolvent->BinB Halogenated BinC Stream C: Non-Halogenated Organic (If Ethanol/Ethyl Acetate) CheckSolvent->BinC Non-Halogenated CheckPH->BinC No (Neutral/Dilute) BinD Stream D: Corrosive Aqueous Waste (D002 Code) CheckPH->BinD Yes (Corrosive)

Caption: Decision matrix for categorizing this compound waste based on purity and solvent mixture.

Figure 2: Safe Handling & Segregation Workflow

Visualizing the physical flow of the chemical to prevent incompatibility accidents.

SegregationFlow cluster_incompatible INCOMPATIBLE (Do Not Mix) cluster_compatible COMPATIBLE (Storage/Disposal) Chemical This compound Oxidizers Strong Oxidizers (HNO3, Peroxides) Chemical->Oxidizers Risk: Ether Cleavage / Heat Bases Strong Bases (NaOH, KOH) Chemical->Bases Risk: Exotherm Acids Organic Acids (Acetic, Formic) Chemical->Acids Safe Storage Solvents Non-Halogenated Solvents (Ethanol, Toluene) Chemical->Solvents Safe Dilution

Caption: Compatibility map highlighting critical segregation requirements to prevent reactive hazards.

References

  • United States Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. RCRA Orientation Manual. Retrieved from [Link]

  • University of Canterbury. Laboratory Chemical Waste Handling and Disposal Guidelines. EHS Guidelines. Retrieved from [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. OCRS Environmental Fact Sheet.[7] Retrieved from [Link]

Sources

Comprehensive Safety and Operational Guide: Handling 5-(tert-Butoxy)pentanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing chemical safety and process scale-up in drug development, I frequently consult on the handling of specialized functionalized aliphatic acids. 5-(tert-butoxy)pentanoic acid (CAS 1039852-53-3) presents a deceptively complex safety profile. Researchers often default to standard protocols designed for weak organic acids, severely underestimating the synergistic hazards of its molecular structure.

To build a truly safe laboratory environment, we must move beyond blindly following rules and understand the causality behind our safety choices. This guide provides a mechanistic rationale, a validated operational workflow, and a definitive disposal plan for handling this compound.

Mechanistic Justification for PPE Selection

The hazards of this compound are driven by two distinct functional groups, each requiring specific defensive countermeasures:

  • Corrosivity (The Carboxylic Acid Moiety): Like its parent compound pentanoic (valeric) acid, this chemical is corrosive[1]. Upon contact with biological tissues, the acid (pKa ~4.8) rapidly protonates cellular structures, causing immediate protein denaturation and coagulative necrosis. This necessitates strict barrier protection for the skin and ocular mucosa.

  • Lipophilicity (The tert-Butoxy Group): The addition of the bulky tert-butoxy ether group significantly increases the molecule's partition coefficient (LogP). Mechanistically, this allows the compound to partition into the lipid bilayers of the stratum corneum much faster than unsubstituted aliphatic acids. If a splash occurs on standard 4-mil nitrile examination gloves, the ether-like properties facilitate rapid polymer swelling and permeation, delivering the corrosive payload directly to the epidermis. Therefore, heavier-duty elastomers are required for extended contact[2].

  • Respiratory Hazards: While less volatile than acetic acid, aerosolizing this compound or handling it outside of engineering controls generates vapors that are highly destructive to the mucous membranes and upper respiratory tract[3].

Quantitative PPE Specification Matrix

To mitigate these specific physicochemical risks, all personnel must adhere to the following validated Personal Protective Equipment (PPE) matrix.

PPE CategoryRecommended SpecificationBreakthrough / StandardMechanistic Rationale
Hand Protection (Primary) Butyl Rubber Gloves (>14 mil)>480 minutesButyl rubber provides superior chemical resistance against both the corrosive acid and the lipophilic ether group, preventing rapid polymer degradation[4].
Hand Protection (Incidental) Double-gloved Nitrile (8 mil total)<10 minutesAcceptable only for micro-scale (<1 mL) transfers. Must be doffed immediately upon contact due to fast breakthrough times[2].
Eye/Face Protection Indirect-vent Goggles + Face ShieldANSI Z87.1+Prevents vapor intrusion into ocular mucosa. The face shield protects against splash-induced coagulative necrosis during bulk transfers.
Body Protection FR Lab Coat + CPVC ApronASTM F739Protects against secondary ignition if handled near reactive solvents. The CPVC apron blocks bulk acid penetration.
Respiratory / Engineering Fume Hood80–100 fpm face velocityPrimary engineering control. Prevents inhalation of irritating vapors that can cause pulmonary edema[3].
Visualizing the Safety Workflow

The following logic tree dictates the critical decision points for handling this compound, ensuring that every operational step is governed by a strict safety gateway.

PPE_Workflow N1 Task: Handle this compound N2 Verify Fume Hood (Face Velocity 80-100 fpm) N1->N2 N3 Don Core PPE (Butyl Gloves, Goggles, FR Coat) N2->N3 Verified N4 Execute Chemical Transfer N3->N4 N5 Spill Detection N4->N5 N6 Evacuate & Don Respirator Neutralize with NaHCO3 N5->N6 Spill Occurs N7 Standard Doffing Protocol N5->N7 No Spill N8 Hazardous Waste Disposal N6->N8 N7->N8

Workflow for safe handling and spill response of this compound.

Self-Validating Operational Protocols

A protocol is only effective if it contains built-in validation steps. The following methodologies ensure that safety parameters are physically confirmed before proceeding.

Protocol A: Safe Transfer and Handling Workflow
  • Engineering Control Verification: Before opening the reagent bottle, verify that the fume hood monitor reads a face velocity of 80–100 fpm.

    • Validation Step: Hold a delicate tissue (e.g., a Kimwipe) near the bottom sash; a steady, uniform inward pull physically validates the digital sensor reading.

  • PPE Donning Sequence: Inspect butyl rubber gloves for pinhole leaks using the pneumatic inflation method. Don the FR lab coat, followed by the CPVC apron, chemical splash goggles, and finally the gloves. Pull the glove cuffs over the lab coat sleeves to prevent liquid channeling.

  • Chemical Transfer: Use a positive displacement pipette or a glass syringe with a stainless-steel needle for liquid transfers. Avoid pouring directly from the bottle to minimize vapor displacement and droplet aerosolization.

  • Doffing Sequence: If gloves are uncontaminated, remove the apron first, then goggles, lab coat, and finally gloves. If gloves are splashed, neutralize them with a 5% sodium bicarbonate solution before doffing to prevent secondary dermal exposure.

Protocol B: Spill Response and Neutralization Plan
  • Evacuation and Assessment: For spills >50 mL outside a fume hood, immediately evacuate the area. Don a half-mask respirator equipped with ABEK (acid gas/organic vapor) cartridges before re-entering[3].

  • Containment: Surround the spill perimeter with inert, acid-compatible absorbent pads. Do not use cellulose-based paper towels, which can degrade exothermically upon contact with concentrated acids.

  • Neutralization (The "Weak Base" Rule): Generously apply solid sodium bicarbonate (

    
    ) or calcium carbonate (
    
    
    
    ) from the perimeter inward[4].
    • Scientific Rationale: We utilize weak bases rather than strong bases (like

      
      ) to prevent a violent, uncontrolled exothermic neutralization reaction that could aerosolize the corrosive acid into the breathing zone.
      
  • Verification: Wait for effervescence (

    
     off-gassing) to completely cease.
    
    • Validation Step: Tap the resulting slurry with pH indicator paper. A reading of 6.5–7.5 physically validates that the acid has been fully neutralized and is safe for mechanical collection.

  • Disposal: Scoop the neutralized slurry using a non-sparking polypropylene dustpan. Deposit the material into a High-Density Polyethylene (HDPE) hazardous waste container. Label explicitly as "Neutralized Organic Acid Waste" and store in a secondary containment tray until collected by Environmental Health and Safety (EHS).

References
  • Title: Hazard Communication Manual - Hand Protection and Glove Selection Source: URL: [Link]

  • Title: Hazardous Substance Fact Sheet: Valeric Acid Source: URL: [Link]

  • Title: Pentanoic Acid (Valeric acid) CAS 109-52-4 Safety Guidelines Source: URL: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.